molecular formula C10H5ClN2O B3428989 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 71083-61-9

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B3428989
CAS No.: 71083-61-9
M. Wt: 204.61 g/mol
InChI Key: GEJOOHABEZBOAT-UHFFFAOYSA-N
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Description

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H5ClN2O and its molecular weight is 204.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 204.0090405 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
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InChI

InChI=1S/C10H5ClN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJOOHABEZBOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640929
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
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Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-16-7, 71083-61-9
Record name 6-Chloro-4-hydroxy-3-quinolinecarbonitrile
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Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
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Record name 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
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Foundational & Exploratory

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

This guide provides a comprehensive technical overview of the primary synthetic methodologies for this compound, a pivotal intermediate in the development of pharmaceutical agents. The quinolone scaffold is a cornerstone in medicinal chemistry, renowned for its broad-spectrum antibacterial activity. The specific functionalization of this core, featuring a chloro group at the 6-position and a nitrile at the 3-position, offers a versatile platform for further chemical elaboration. This document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, comparative analyses of synthetic routes, and actionable experimental protocols.

Strategic Overview of Synthetic Pathways

The synthesis of the 6-chloro-4-oxo-1,4-dihydroquinoline ring system is predominantly achieved through two robust and well-established strategies. The choice between these pathways often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions.

  • The Gould-Jacobs Reaction: This classic approach remains a cornerstone for quinolone synthesis. It involves the initial condensation of a substituted aniline with an activated malonate derivative, followed by a high-temperature thermal cyclization to construct the heterocyclic core.[1][2] This method is valued for its reliability and directness.

  • Enaminonitrile-Mediated Cyclization: A related but distinct strategy focuses on the formation and subsequent cyclization of a β-enaminonitrile intermediate. This pathway can sometimes offer milder cyclization conditions compared to the traditional Gould-Jacobs reaction, providing an advantage when dealing with thermally sensitive substrates.[3]

This guide will dissect each of these primary routes, providing a detailed examination of the underlying chemical principles, step-by-step protocols, and a comparative analysis to inform synthetic planning.

Methodology I: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a direct and effective route to the 4-hydroxyquinoline (or its tautomeric 4-oxo form) scaffold. The sequence begins with a nucleophilic substitution reaction, followed by a thermally induced pericyclic reaction.[1][4]

Mechanistic Principle

The synthesis of this compound via this route involves two key transformations:

  • Condensation: 4-Chloroaniline reacts with ethyl (ethoxymethylene)cyanoacetate (EMCE). The amino group of the aniline attacks the electron-deficient carbon of the methylene group, leading to the elimination of ethanol and the formation of the key intermediate, ethyl 2-cyano-3-(4-chloroanilino)acrylate.

  • Thermal Cyclization: The acrylate intermediate undergoes an intramolecular electrocyclization upon heating at high temperatures (typically >250 °C).[2] This 6-electron cyclization is followed by the elimination of a second molecule of ethanol to yield the aromatic quinolone ring system. The reaction is often performed in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, to achieve the necessary temperatures.[5][6]

Synthetic Workflow Diagram

Gould_Jacobs_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product A 4-Chloroaniline C Ethyl 2-cyano-3-(4-chloroanilino)acrylate A->C Condensation (-EtOH) B Ethyl (ethoxymethylene)cyanoacetate (EMCE) B->C D This compound C->D Thermal Cyclization (e.g., Diphenyl Ether, >250°C) (-EtOH) Enaminonitrile_Pathway cluster_start Starting Materials cluster_intermediate One-Pot Intermediate Formation cluster_product Final Product A 4-Chloroaniline D Ethyl 2-cyano-3-(4-chloroanilino)acrylate A->D B Ethyl Cyanoacetate B->D C Triethyl Orthoformate C->D One-Pot Condensation (e.g., Reflux in Acetic Anhydride) E This compound D->E Cyclization (Thermal or Catalytic)

References

An In-depth Technical Guide to 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this guide synthesizes foundational knowledge, predicted properties, and experimental data from closely related structural analogs. The document is intended to serve as a foundational resource for researchers, offering insights into its structural features, expected physicochemical characteristics, and the analytical methodologies crucial for its characterization. We will explore its core structure, predictable properties, and provide standardized protocols for its experimental analysis, thereby establishing a framework for future research and application.

Introduction and Molecular Overview

This compound belongs to the quinolone family, a class of compounds renowned for their broad-spectrum antibacterial activity.[1] The core structure, a 4-quinolone, is a bicyclic system composed of a benzene ring fused to a pyridin-4-one ring. The specific substitutions on this scaffold, a chlorine atom at the 6-position and a nitrile group at the 3-position, are expected to significantly influence its chemical reactivity, biological activity, and overall physicochemical profile.

The presence of the 4-oxo group and the endocyclic nitrogen atom allows for tautomerization, a key feature of this class of compounds. The electron-withdrawing nature of the chlorine and nitrile substituents is anticipated to impact the electron density distribution across the aromatic system, influencing its intermolecular interactions and potential as a pharmacophore.

Chemical Structure and Identification
  • IUPAC Name: this compound[2]

  • CAS Number: 71083-61-9[2]

  • Molecular Formula: C₁₀H₅ClN₂O[3]

  • Molecular Weight: 204.61 g/mol [3]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

Table 1: Summary of Physicochemical Properties

PropertyExperimental ValuePredicted/Inferred ValueSource/Method
Molecular Weight 204.61 g/mol -
Melting Point Not availableLikely >200 °CBased on related quinolone structures
Solubility Not availableSparingly soluble in water; likely soluble in polar aprotic solvents like DMSO and DMF.Inferred from the structure and data for similar compounds[4]
pKa Not availableEstimated acidic pKa ~6-8 (N-H proton); Estimated basic pKa ~4-6 (quinoline nitrogen)Based on the 4-oxo-1,4-dihydroquinoline core
LogP Not available2.1Predicted[5]
Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity and lattice energy. For quinolone derivatives, the planar aromatic structure and potential for intermolecular hydrogen bonding via the N-H and C=O groups typically result in high melting points. While an experimental value for this compound is not documented, analogous structures such as 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid exhibit melting points in the range of 242-245 °C.[6] It is therefore reasonable to predict that the title compound will have a similarly high melting point, likely exceeding 200 °C.

Solubility

The solubility of a compound in various solvents is critical for its synthesis, purification, formulation, and biological testing. The quinolone scaffold, with its polar N-H and C=O groups, and the appended nitrile group, suggests some polarity. However, the fused aromatic rings contribute to its lipophilicity. Consequently, this compound is expected to be sparingly soluble in water but should exhibit greater solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used for in vitro biological assays.[4]

pKa

The ionization state of a molecule at physiological pH is a key determinant of its absorption and distribution. The 4-oxo-1,4-dihydroquinoline core possesses both acidic and basic centers. The N-H proton is weakly acidic, with reported pKa values for similar quinolones typically falling in the range of 6-8. The quinoline nitrogen atom is weakly basic, with an estimated pKa of 4-6. The electron-withdrawing effects of the chloro and nitrile substituents are likely to increase the acidity of the N-H proton and decrease the basicity of the quinoline nitrogen.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the chloro and oxo substituents. The N-H proton is expected to appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon (C4) is expected to resonate at a significantly downfield chemical shift (typically >170 ppm). The carbon of the nitrile group will also have a characteristic chemical shift in the aromatic region.

While experimental NMR data for the title compound is not available in the searched literature, spectra for related quinoline derivatives have been reported and can serve as a reference for expected chemical shift ranges.[7][8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

  • C=O stretch: A strong, sharp band around 1650-1700 cm⁻¹.

  • C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

  • C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry should confirm the molecular formula C₁₀H₅ClN₂O. The predicted monoisotopic mass is 204.00903 Da.[5] The fragmentation pattern will likely involve the loss of small molecules such as CO and HCN, providing further structural information.

UV-Visible Spectroscopy

Quinolone derivatives typically exhibit characteristic UV-Vis absorption spectra due to the π-π* transitions within the aromatic system. The spectrum is expected to show multiple absorption bands, with the positions of the maxima (λmax) being sensitive to the substitution pattern and the solvent.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound was not found in the initial searches, general synthetic routes for quinolone derivatives are well-established. A common approach involves the Gould-Jacobs reaction, starting from an appropriately substituted aniline and a malonic acid derivative, followed by cyclization at high temperature. For the title compound, a plausible starting material would be 4-chloroaniline.

The reactivity of this compound will be dictated by its functional groups. The quinolone core can undergo electrophilic substitution on the benzene ring. The N-H group can be alkylated or acylated. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications.

Diagram 2: Representative Synthetic Pathway for Quinolone Core

Synthetic_Pathway Aniline Substituted Aniline Intermediate Condensation Product Aniline->Intermediate MalonicEster Malonic Ester Derivative MalonicEster->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Heat QuinoloneCore 4-Quinolone Core Cyclization->QuinoloneCore

Caption: A generalized Gould-Jacobs reaction for the synthesis of a 4-quinolone core.

Safety, Handling, and Storage

Specific safety data for this compound is not available. However, based on the known toxicology of quinolone derivatives and chloro-aromatic compounds, the following precautions are recommended:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10] Quinolones can be sensitive to light, so storage in an amber vial is advisable.

  • Toxicity: Chloro-substituted quinolones may exhibit phototoxicity.[8] As a general precaution, exposure to strong light should be minimized during handling and storage. The toxicological properties of this specific compound have not been thoroughly investigated.

Experimental Protocols

The following are generalized, step-by-step methodologies for the characterization of this compound.

Melting Point Determination

Diagram 3: Workflow for Melting Point Determination

Melting_Point_Workflow start Start sample_prep Sample Preparation: - Finely powder the sample. - Pack into a capillary tube. start->sample_prep instrument_setup Instrument Setup: - Place the capillary in the melting point apparatus. - Set a slow heating rate (1-2 °C/min). sample_prep->instrument_setup observation Observation: - Record the temperature at which melting begins. - Record the temperature at which the sample is completely liquid. instrument_setup->observation end End observation->end

Caption: A simplified workflow for determining the melting point of a solid sample.

Protocol:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Spectroscopic Analysis

Protocol for NMR Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Protocol for IR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Conclusion and Future Directions

This compound is a molecule with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, drawing upon data from structurally related compounds where specific experimental values are unavailable. The lack of extensive characterization in the public domain highlights an opportunity for further research to fully elucidate its chemical and biological profile. Future work should focus on the definitive experimental determination of its melting point, solubility, pKa, and comprehensive spectroscopic characterization. Furthermore, the synthesis of this compound and the exploration of its reactivity would provide a valuable platform for the development of novel therapeutic agents.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biological activities of 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, multifaceted biological effects, and the experimental methodologies used to elucidate its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview grounded in scientific literature.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1] Quinolines and their derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antimalarial properties.[2][3][4] The compound this compound belongs to this versatile class of molecules, with its specific substitutions—a chloro group at position 6, an oxo group at position 4, and a carbonitrile group at position 3—conferring a unique profile of biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often involving a cyclization reaction as a key step. A representative synthetic pathway is outlined below.

A 4-Chloroaniline C Intermediate A A->C B Diethyl ethoxymethylenemalonate B->C D High-temperature cyclization C->D Heat E Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate D->E F Ammonolysis E->F NH3 G 6-Chloro-4-hydroxyquinoline-3-carboxamide F->G H Dehydration G->H Dehydrating agent (e.g., POCl3) I This compound H->I

Caption: Synthetic pathway for this compound.

Antimicrobial Activity

Derivatives of quinoline-3-carbonitrile have demonstrated notable antibacterial and antifungal activities.[5][6] The planar quinoline ring can intercalate with microbial DNA, while various substituents can interact with key enzymes, leading to microbial cell death.

Antibacterial Activity

Several studies have highlighted the potential of quinoline derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria.[1][5] The proposed mechanism of action for many quinoline-based antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme crucial for DNA replication, transcription, and repair.[5]

Table 1: In Vitro Antibacterial Activity of Representative Quinolone Derivatives

CompoundOrganismMIC (µg/mL)Reference
Quinolone Derivative 7E. coli1[7]
Quinolone Derivative 7K. pneumoniae1[7]
Quinolone Derivative 7S. aureus4.1[7]
Quinolone Derivative 7B. cereus2.4[7]
Ciprofloxacin (control)S. aureus0.5-1[2]
Antifungal Activity

Quinoline derivatives have also been investigated for their antifungal properties.[4] Some compounds have shown efficacy against clinically relevant fungal strains.

Table 2: In Vitro Antifungal Activity of Representative Quinolone Derivatives

CompoundOrganismMIC (µg/mL)Reference
Quinolone Derivative 32A. flavus12.5[4]
Quinolone Derivative 32A. niger25[4]
Quinolone Derivative 33F. oxysporum25[4]
Quinolone Derivative 34C. neoformans25[4]

Anticancer Activity

The anticancer potential of quinoline derivatives has been a significant area of research.[8][9] The presence of the nitrile group (CN) is often associated with enhanced antitumor activity.[8][10] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways.

Some quinoline derivatives have been shown to exhibit cytotoxic activity against a range of human tumor cell lines, including those of the breast, colon, lung, and prostate.[9][11]

Table 3: In Vitro Anticancer Activity of Representative Quinolone Derivatives

CompoundCell LineGI50 (µM)Reference
Quinazoline-chalcone 14gK-562 (Leukemia)0.622[12]
Quinazoline-chalcone 14gHCT-116 (Colon)1.81[12]
Pyrimidodiazepine 16cVarious>10-fold more potent than doxorubicin[12]
4-aminoquinoline derivativeMDA-MB 468 (Breast)More potent than chloroquine[13]
Proposed Mechanism of Anticancer Action

While the precise mechanism for this compound is still under investigation, related compounds have been shown to target key signaling pathways involved in cancer progression. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in human cancers.

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 6-Chloro-4-oxo-1,4- dihydroquinoline-3-carbonitrile Inhibitor->AKT Inhibits

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by quinoline derivatives.

Antiviral Activity

Certain quinoline derivatives have demonstrated promising antiviral activity, notably against HIV-1.[14] A ribonucleoside derivative of 6-chloro-4-oxo-quinoline has been shown to inhibit HIV-1 replication by targeting the reverse transcriptase (RT) enzyme.[14][15] This enzyme is critical for the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.

The compound was found to be effective against different HIV-1 subtypes and showed synergistic effects when combined with other antiretroviral drugs.[14]

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 AddCompound Add test compound at various concentrations Incubate1->AddCompound Incubate2 Incubate for 48-72 hours AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 value ReadAbsorbance->CalculateIC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as antimicrobial, anticancer, and antiviral agents warrants further investigation. Future research should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationship to enhance potency and reduce toxicity, and conducting preclinical and clinical studies to evaluate their therapeutic efficacy and safety. The versatility of the quinoline scaffold continues to make it a focal point for the development of novel therapeutic agents.

References

An In-depth Technical Guide to 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a well-established synthesis protocol, and its current and potential applications in drug discovery and development. The quinoline scaffold is a privileged structure in pharmacology, and the unique substitution pattern of this molecule, featuring a chloro group, a keto-enol tautomeric system, and a reactive carbonitrile moiety, makes it a versatile intermediate for the synthesis of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of new pharmaceuticals.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinolines and their derivatives have long been a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The planar, bicyclic aromatic ring system of quinoline allows for effective interaction with various biological targets, such as enzymes and receptors. The introduction of specific substituents onto the quinoline core is a well-established strategy to modulate the pharmacological profile, influencing factors like potency, selectivity, and pharmacokinetic properties.

This compound (Figure 1) is a functionalized quinoline that serves as a key building block in synthetic organic chemistry. The presence of a chlorine atom at the 6-position can enhance lipophilicity and modulate electronic properties, potentially improving cell permeability and target engagement. The 4-oxo group exists in tautomeric equilibrium with its enol form, 6-chloro-4-hydroxyquinoline-3-carbonitrile, which can influence its reactivity and hydrogen bonding capabilities. The carbonitrile group at the 3-position is a particularly versatile functional handle, readily convertible to other functionalities such as carboxylic acids, amides, and tetrazoles, thus enabling the synthesis of a diverse library of derivatives.

graph "Figure_1_Chemical_Structure" { layout=neato; node [shape=plaintext]; A [label="Figure 1: Chemical Structure of this compound"]; B [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=122245&t=l", labelloc=b]; } Caption: Chemical Structure of this compound.

Core Compound Profile

A thorough understanding of the fundamental properties of a compound is critical for its effective use in research and development.

Chemical Identity and Nomenclature
  • Systematic Name: this compound

  • Tautomeric Form: 6-Chloro-4-hydroxyquinoline-3-carbonitrile

  • CAS Number: 71083-61-9 (for the 4-oxo form)[1]

  • CAS Number (Tautomer): 61338-16-7 (for the 4-hydroxy form)[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that due to the tautomeric nature of the compound, some properties may be influenced by the predominant form in a given environment.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₅ClN₂O[1]
Molecular Weight 204.62 g/mol [1]
Appearance Solid (Predicted)
Melting Point >300 °C
Solubility Insoluble in water; Soluble in DMSO and DMF
LogP (Predicted) 2.05[4]

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a modified Gould-Jacobs reaction. This classical method for quinoline synthesis involves the condensation of a substituted aniline with a malonic acid derivative, followed by a high-temperature cyclization. For the synthesis of the target carbonitrile, 4-chloroaniline is reacted with ethoxymethylenemalononitrile.

Reaction Pathway

The synthesis proceeds in two key steps:

  • Condensation: 4-Chloroaniline reacts with ethoxymethylenemalononitrile via a nucleophilic addition-elimination reaction to form the intermediate, 2-cyano-3-(4-chloroanilino)acrylonitrile.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature, typically in a high-boiling solvent like diphenyl ether, to yield the final product, this compound.

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"4-Chloroaniline" [fillcolor="#F1F3F4", style=filled]; "Ethoxymethylenemalononitrile" [fillcolor="#F1F3F4", style=filled]; "Intermediate" [label="2-cyano-3-(4-chloroanilino)acrylonitrile", fillcolor="#F1F3F4", style=filled]; "Product" [label="this compound", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

"4-Chloroaniline" -> "Intermediate" [label="+"]; "Ethoxymethylenemalononitrile" -> "Intermediate" [label="+"]; "Intermediate" -> "Product" [label="High Temperature\n(e.g., Diphenyl Ether)"]; }

Caption: Synthesis pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Chloroaniline

  • Ethoxymethylenemalononitrile

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-chloroaniline (1 eq.) in ethanol. To this solution, add ethoxymethylenemalononitrile (1.1 eq.). Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the intermediate product, 2-cyano-3-(4-chloroanilino)acrylonitrile, may precipitate. The solvent can be removed under reduced pressure to yield the crude intermediate.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat diphenyl ether to 240-250 °C. Add the crude intermediate from the previous step portion-wise to the hot diphenyl ether. Maintain the reaction temperature for 30-60 minutes. The cyclization reaction results in the formation of the product, which will precipitate upon cooling.

  • Workup and Purification: Allow the reaction mixture to cool to room temperature. Add a non-polar solvent such as hexane or petroleum ether to facilitate the precipitation of the product. Collect the solid by vacuum filtration and wash thoroughly with the non-polar solvent to remove the diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely available in the literature, the expected spectroscopic data can be predicted based on the analysis of its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR Aromatic protons on the quinoline ring (doublets and a singlet), a singlet for the proton at the 2-position, and a broad singlet for the N-H proton.
¹³C NMR Signals for the carbonitrile carbon, the carbonyl carbon, and the aromatic carbons of the quinoline ring.
IR (cm⁻¹) A strong absorption for the C≡N stretch (around 2220 cm⁻¹), a C=O stretch (around 1650 cm⁻¹), and N-H stretching vibrations.
Mass Spec (m/z) A molecular ion peak corresponding to the molecular weight (204.62 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine.

Applications in Drug Discovery

The structural features of this compound make it a valuable starting material for the synthesis of a variety of biologically active molecules.

Precursor for Anticancer Agents

The quinoline core is present in numerous anticancer agents. The carbonitrile group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. These derivatives can be screened for their antiproliferative activity against various cancer cell lines. For instance, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have shown promising anticancer activity.[5][6]

Synthesis of Kinase Inhibitors

Many kinase inhibitors incorporate a substituted quinoline scaffold. The versatile reactivity of the carbonitrile and the chloro-substituent allows for the introduction of various pharmacophoric groups to target the ATP-binding site of kinases.

Development of Antimicrobial Agents

Quinolones are a well-known class of antibiotics. While the classic fluoroquinolones have a carboxylic acid at the 3-position, the carbonitrile can be used to synthesize bioisosteres or other derivatives with potential antibacterial or antiviral activity. For example, related 6-chloro-quinoline derivatives have been investigated as anti-HBV agents.[7]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, and may cause skin and eye irritation.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis via the Gould-Jacobs reaction and the presence of multiple reactive sites for further functionalization make it an attractive starting material for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate further research and innovation in the field.

References

The Quinoline-3-Carbonitrile Core: A Journey from Synthesis to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, has long been a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Within this esteemed family, the quinoline-3-carbonitrile scaffold has emerged as a particularly compelling pharmacophore. Its unique electronic properties and synthetic accessibility have propelled it to the forefront of drug discovery, leading to the development of compounds with a wide spectrum of biological activities. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of quinoline-3-carbonitrile compounds, offering insights into their diverse therapeutic applications.

A Historical Perspective: From Classical Reactions to Targeted Design

The journey of quinoline synthesis began in the late 19th century with the advent of several named reactions that remain fundamental to heterocyclic chemistry.[2] Methods such as the Skraup (1880), Friedländer (1882), Combes (1888), and Gould-Jacobs (1939) syntheses laid the groundwork for constructing the quinoline core from simple aromatic amines and carbonyl compounds.[2][3] These classical methods, while foundational, often required harsh conditions and offered limited control over substitution patterns.

The specific story of the quinoline-3-carbonitrile functionality, however, is more recent and deeply intertwined with the rise of targeted therapies. A pivotal moment in its history came from the field of oncology, specifically in the quest for potent kinase inhibitors. Researchers at Wyeth, building upon the structure of the quinazoline-based EGFR inhibitor PD-153035, strategically replaced a nitrogen atom in the pyrimidine ring with a carbon bearing an electron-withdrawing nitrile group. This rational design choice led to the discovery of 4-anilino-3-quinolinecarbonitriles as potent kinase inhibitors, marking a significant milestone in the development of this compound class. This deliberate modification highlighted the importance of the 3-carbonitrile group for biological activity and opened the door for extensive structure-activity relationship (SAR) studies.

Synthetic Strategies: Building the Quinoline-3-Carbonitrile Core

The synthesis of quinoline-3-carbonitrile derivatives has evolved significantly, with modern methodologies focusing on efficiency, diversity, and green chemistry principles. Both classical and contemporary approaches offer valuable tools for accessing this important scaffold.

Classical Approaches Revisited: The Friedländer Annulation

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, remains a versatile method for constructing the quinoline ring.[4] To generate the 3-carbonitrile functionality, an α-cyano ketone or a related active methylene nitrile is employed.

A plausible reaction mechanism for the Friedländer synthesis of a 2-aminoquinoline-3-carbonitrile is depicted below. The reaction is typically catalyzed by either acid or base. In the base-catalyzed pathway, the active methylene compound is deprotonated to form a carbanion, which then undergoes a nucleophilic attack on the carbonyl group of the 2-aminobenzaldehyde. Subsequent cyclization and dehydration yield the final quinoline-3-carbonitrile product.[4]

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-aminobenzaldehyde 2-Aminobenzaldehyde intermediate1 Knoevenagel Condensation Product 2-aminobenzaldehyde->intermediate1 + Malononitrile (Base catalyst) malononitrile Malononitrile malononitrile->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminoquinoline-3-carbonitrile intermediate2->product Dehydration

Caption: Friedländer synthesis of 2-aminoquinoline-3-carbonitrile.

This protocol provides a general procedure for the synthesis of a 2-amino-4-phenylquinoline-3-carbonitrile derivative via a Friedländer annulation.

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Malononitrile (1.2 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol) and malononitrile (1.2 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure 2-amino-4-phenylquinoline-3-carbonitrile.

Modern Marvels: Multicomponent Reactions

Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more reactants in a single pot to form a product that incorporates substantial portions of all the starting materials.[5] These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. Several MCRs have been developed for the efficient synthesis of highly substituted quinoline-3-carbonitrile derivatives.[5][6][7]

A common and effective MCR for this purpose involves the reaction of an aromatic aldehyde, an active methylene compound (such as malononitrile or ethyl cyanoacetate), a cyclic ketone or an enolizable ketone, and an ammonium salt (like ammonium acetate) as the nitrogen source.[5][6]

MCR_Synthesis cluster_reactants Reactants cluster_product Product aldehyde Aromatic Aldehyde product 2-Amino-4-aryl-tetrahydroquinoline- 3-carbonitrile aldehyde->product One-pot reaction malononitrile Malononitrile malononitrile->product ketone Cyclic Ketone ketone->product ammonium_acetate Ammonium Acetate ammonium_acetate->product

Caption: One-pot multicomponent synthesis of a quinoline-3-carbonitrile derivative.

This protocol outlines a general procedure for a four-component synthesis of a tetrahydroquinoline-3-carbonitrile derivative.[5]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Cyclohexanone (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (15 mL)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (15 mL).

  • Reflux the mixture for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol and dry to obtain the desired 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

A Spectrum of Biological Activities: The Therapeutic Potential of Quinoline-3-Carbonitriles

The quinoline-3-carbonitrile scaffold has proven to be a versatile template for the design of a wide array of biologically active molecules.[8]

Anticancer Activity: Targeting Kinases and Beyond

The most prominent therapeutic application of quinoline-3-carbonitrile derivatives is in the field of oncology.[9] As mentioned earlier, the 4-anilino-3-quinolinecarbonitrile scaffold is a key feature of several potent kinase inhibitors.[9] Bosutinib, a dual Src/Abl kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), is a prime example of a successful drug molecule based on this core structure.

The anticancer effects of these compounds are often attributed to their ability to compete with ATP for binding to the catalytic site of kinases, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[9]

Compound ClassTarget KinasesTherapeutic Area
4-Anilino-3-quinolinecarbonitrilesEGFR, Src, Abl, MEKCancer
Pyrano[3,2-c]quinoline-3-carbonitrilesEGFR, HER-2, BRAFV600ECancer[9]
Antimicrobial Activity: A New Frontier in Fighting Resistance

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Quinoline-3-carbonitrile derivatives have shown promising activity against a range of bacterial and fungal pathogens.[6][8] Their mechanism of action is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.[6]

Antiviral and Anti-inflammatory Potential

The therapeutic reach of quinoline-3-carbonitriles extends to viral infections and inflammatory conditions.[10][11] Certain derivatives have demonstrated the ability to inhibit the replication of various viruses.[10] Additionally, some compounds have exhibited anti-inflammatory properties, suggesting their potential in treating a range of inflammatory disorders.[11]

Central Nervous System (CNS) Activity

Emerging research indicates that quinoline-3-carbonitrile derivatives may also have applications in the treatment of neurodegenerative diseases.[12] Their ability to modulate various targets within the central nervous system opens up new avenues for drug discovery in this challenging therapeutic area.[12]

Conclusion and Future Perspectives

The quinoline-3-carbonitrile scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its journey from a rationally designed modification of an existing pharmacophore to a versatile platform for the development of a wide range of therapeutic agents is a testament to the power of medicinal chemistry. The continued exploration of novel synthetic methodologies, particularly in the realm of multicomponent and green chemistry, will undoubtedly lead to the discovery of new derivatives with enhanced potency and selectivity. As our understanding of the complex biological pathways underlying various diseases deepens, the quinoline-3-carbonitrile core is poised to play an even more significant role in the future of drug discovery.

References

structural characterization of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Structural Characterization of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Introduction: The Imperative for Rigorous Structural Elucidation

This compound is a heterocyclic compound belonging to the quinolone class, a scaffold of significant interest in medicinal chemistry. Quinolone derivatives are known for a wide range of biological activities, including antibacterial and antiviral properties.[1][2] The precise arrangement of atoms—its structure—dictates its physicochemical properties, reactivity, and ultimately, its therapeutic potential. Therefore, unambiguous structural characterization is not merely a procedural step but the foundational pillar upon which all subsequent research, from mechanistic studies to drug development, is built.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this specific quinolone derivative. We will move beyond a simple listing of methods to explore the strategic rationale behind the experimental sequence, demonstrating how data from orthogonal techniques are integrated to construct a self-validating and irrefutable structural model.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

Before probing atomic connectivity, the primary objective is to determine the elemental composition and molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Causality of Technique Selection: Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or five decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing between isobars (molecules with the same nominal mass but different formulas). For a molecule containing chlorine, the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio) provides an immediate and powerful confirmation of its presence.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The sample must be fully dissolved to prevent clogging of the ESI needle.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.5 - 2.0 Bar

    • Drying Gas (N₂): 8.0 - 10.0 L/min at 200 °C

    • Mass Range: 50 - 500 m/z

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • Observe the isotopic pattern. For a molecule with one chlorine atom, there will be two peaks separated by approximately 2 Da, with the [M+H]⁺ peak being roughly three times the intensity of the [M+2+H]⁺ peak.

    • Utilize the instrument's software to calculate the elemental composition based on the accurate mass of the monoisotopic peak ([³⁵Cl M+H]⁺).

Data Presentation: HRMS Results
ParameterObserved ValueCalculated Value (for C₁₀H₆ClN₂O⁺)Mass Difference (ppm)
[M+H]⁺ (³⁵Cl) 205.0166205.01631.46
[M+2+H]⁺ (³⁷Cl) 207.0137207.01341.45

The data confirms the molecular formula C₁₀H₅ClN₂O with high accuracy. The degree of unsaturation is calculated to be 9, providing initial clues about the presence of rings and double bonds.

Part 2: Functional Group Identification via Vibrational Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of chemical bonds. It is a rapid and effective method for identifying the key functional groups present in a molecule, providing a "molecular fingerprint."[3][4]

Causality of Technique Selection: The structure of this compound suggests several characteristic vibrational modes: N-H stretching from the dihydroquinoline ring, C=O stretching from the ketone, C≡N stretching from the nitrile group, and C-Cl stretching. Observing these specific absorptions provides direct evidence for the presence of these functional groups.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.

  • Instrumentation: A standard benchtop FTIR spectrometer with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Data Presentation: Key FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000Broad, MediumN-H stretching (dihydroquinoline ring)
~2230-2210Sharp, StrongC≡N stretching (nitrile)
~1650-1630StrongC=O stretching (4-oxo ketone)[5]
~1600-1450Medium-StrongC=C stretching (aromatic and quinoline rings)
~850-800MediumC-Cl stretching

Part 3: Unraveling the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is required for an unambiguous assignment.

Causality of Experimental Choices:

  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shift indicates the type of carbon (alkane, alkene, aromatic, carbonyl, etc.).[6][7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to. This is crucial for definitively linking proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away. This is the key to assembling the molecular fragments and establishing the overall connectivity of the molecule.

Experimental Workflow: Integrated NMR Analysis

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Data Derived Information H1 ¹H NMR HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC Proton_Info Proton Environments (Shift, Integration, Multiplicity) H1->Proton_Info C13 ¹³C NMR C13->HSQC C13->HMBC Carbon_Info Carbon Environments (Shift, Type) C13->Carbon_Info Direct_Bond Direct C-H Bonds HSQC->Direct_Bond Long_Range 2-3 Bond C-H Connectivity HMBC->Long_Range Final_Structure Final 2D Structure Proton_Info->Final_Structure Carbon_Info->Final_Structure Direct_Bond->Final_Structure Long_Range->Final_Structure

Caption: Integrated workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point. The residual solvent peak will appear around 2.50 ppm in the ¹H spectrum and 39.52 ppm in the ¹³C spectrum.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire standard gradient-selected HSQC and HMBC spectra.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Data Presentation: Expected NMR Assignments

(Note: Chemical shifts are predictive and based on related quinolone structures. Actual values may vary.)

Table: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HNH -1
~8.8s1HH -2
~8.1d1HH -5
~7.9dd1HH -7
~7.7d1HH -8

Table: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~175C -4 (C=O)
~145C -2
~140C -8a
~135C -6
~128C -7
~126C -5
~120C -4a
~118C -8
~115C ≡N
~90C -3
HMBC Connectivity Diagram

This diagram illustrates how key HMBC correlations confirm the quinolone core structure. For example, the proton at H-5 shows correlations to carbons C-4, C-7, and C-8a, locking in the structure of the chlorinated ring.

Caption: Key HMBC correlations for structural confirmation.

Part 4: Definitive 3D Structure by X-ray Crystallography

While NMR provides the 2D structure (connectivity), single-crystal X-ray diffraction (XRD) provides the unambiguous 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[9][10][11]

Causality of Technique Selection: For compounds that can be crystallized, XRD is the gold standard. It confirms the connectivity derived from NMR and provides crucial stereochemical and conformational information that is otherwise unavailable. It serves as the ultimate validation of the proposed structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The primary challenge is growing a single, diffraction-quality crystal. This is often achieved by slow evaporation of a saturated solution of the compound. A variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate/hexane, DMF/water) should be screened.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • Instrumentation: A modern X-ray diffractometer equipped with a CCD or CMOS detector (e.g., Bruker APEX or Rigaku XtaLAB).

    • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a higher quality structure.

    • Procedure: A full sphere of diffraction data is collected by rotating the crystal through a series of orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT software).

    • The resulting electron density map is used to build an atomic model, which is then refined against the experimental data (e.g., using SHELXL).[12] This iterative process improves the fit between the calculated and observed diffraction patterns.

Data Presentation: Crystallographic Data Table

(Note: This is an example of a typical data table. Values are hypothetical.)

ParameterValue
Formula C₁₀H₅ClN₂O
Formula Weight 204.62
Crystal System Monoclinic
Space Group P2₁/c
a, b, c (Å) 8.23, 9.15, 10.73
α, β, γ (°) 90, 81.20, 90
Volume (ų) 768.5
Z 4
R-factor (R1) < 0.05
Goodness-of-fit (S) ~1.0

Conclusion: An Integrated and Self-Validating Approach

References

A Technical Guide to the Potential Therapeutic Targets of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] This guide focuses on a specific derivative, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a molecule whose structural motifs—the 4-quinolone core, a halogen substituent, and a carbonitrile group—suggest a high potential for targeted biological interactions. Drawing from extensive research on analogous structures, this document delineates the most promising therapeutic targets for this compound, focusing primarily on oncology and infectious diseases. We will explore the scientific rationale behind each potential target, provide detailed, field-proven experimental workflows for validation, and present a logical framework for advancing this molecule from a chemical entity to a potential therapeutic lead.

Introduction: The Quinoline-3-Carbonitrile Scaffold as a Privileged Structure in Drug Discovery

The versatility of the quinoline scaffold is well-documented, forming the core of numerous FDA-approved drugs for treating cancer, microbial infections, and inflammatory diseases.[1][3] Its bicyclic aromatic structure allows for diverse substitutions, enabling fine-tuning of its steric and electronic properties to achieve high-affinity interactions with a wide array of biological targets.

Key Structural Features of this compound

The therapeutic potential of the title compound can be dissected by analyzing its constituent functional groups:

  • 4-Oxo-1,4-dihydroquinoline Core: This moiety is famously associated with the quinolone class of antibiotics that target bacterial DNA gyrase.[4] In the context of eukaryotic cells, this structure is also found in numerous kinase inhibitors.

  • 6-Chloro Substituent: The halogen at position 6 can significantly modulate the electronic properties of the quinoline ring system, potentially enhancing binding affinity to target proteins through halogen bonding or by influencing metabolic stability.

  • 3-Carbonitrile Group (-CN): The nitrile group is a potent electron-withdrawing group and a versatile hydrogen bond acceptor. Its presence has been linked to enhanced antitumor activity in related heterocyclic compounds.[5][6]

This unique combination of features provides a strong basis for hypothesizing several distinct mechanisms of action, which we will explore as potential therapeutic targets.

Primary Therapeutic Area: Oncology

The structural similarity of this compound to known anticancer agents makes oncology the most promising field of investigation. The primary hypotheses center on the inhibition of key signaling pathways that drive cancer cell proliferation and survival.

Hypothesis 1: Inhibition of Receptor Tyrosine Kinases (RTKs)

Scientific Rationale: The 4-anilinoquinoline-3-carbonitrile scaffold has been explicitly developed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), mimicking the mechanism of approved drugs like gefitinib and erlotinib.[1] RTKs such as EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met are frequently overexpressed or hyperactivated in various cancers, making them validated and high-value targets.[1][7] These kinases control critical pathways like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR cascades, which regulate cell proliferation, angiogenesis, and apoptosis.[1]

Causality of Experimental Choices: The proposed workflow is designed to first broadly screen for kinase activity and then systematically validate the most promising hits in a physiologically relevant context. This hierarchical approach efficiently allocates resources, moving from high-throughput screening to more complex, low-throughput cell-based assays that confirm the on-target effect and its downstream consequences.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation cluster_2 Phenotypic Validation s1 Step 1: Broad Kinase Profiling (e.g., KINOMEscan®) s2 Step 2: IC50 Determination Assay (Biochemical Luminescence/Fluorescence) s1->s2 Identify primary hits s3 Step 3: Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) s2->s3 Validate hits in cellular context s4 Step 4: Phosphorylation Inhibition (Western Blot for p-EGFR, p-VEGFR2) s3->s4 Confirm binding in cells s5 Step 5: Downstream Pathway Analysis (Western Blot for p-Akt, p-ERK) s4->s5 Confirm functional inhibition s6 Step 6: Anti-proliferative Assay (MTT/MTS on relevant cancer cell lines) s5->s6

Workflow for validating RTK inhibition.

Protocol 2.1.1: Kinase Inhibition Profiling

  • Objective: To identify potential kinase targets from a large panel.

  • Method: Utilize a commercial service such as Eurofins' KINOMEscan® or a similar binding assay platform.

  • Procedure:

    • Submit the compound at a standard screening concentration (e.g., 1 µM or 10 µM).

    • The platform will assess the compound's ability to displace a ligand from the active site of several hundred kinases.

    • Data is typically returned as '% of control' or 'dissociation constant (Kd)'.

  • Self-Validation: The assay includes positive and negative controls for each kinase. A Z'-factor > 0.5 ensures assay robustness. Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition at 10 µM).

Protocol 2.1.2: Cell-Based Phosphorylation Assay (Western Blot)

  • Objective: To confirm that the compound inhibits the autophosphorylation of the target RTK in a cellular environment.

  • Cell Line Selection: Choose a cancer cell line with known high expression and activation of the target kinase (e.g., A549 for EGFR, HUVEC for VEGFR2).

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Starve cells of serum for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with varying concentrations of this compound for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR, VEGF for VEGFR2) for 15 minutes.

    • Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated form of the target (e.g., p-EGFR Y1068) and the total protein as a loading control.

    • Incubate with a secondary HRP-conjugated antibody and visualize using an ECL substrate.

  • Trustworthiness: A dose-dependent decrease in the phosphorylated protein signal, with no change in the total protein level, validates specific on-target activity.

Hypothesis 2: Disruption of DNA Replication and Repair

Scientific Rationale: The quinoline core is a known DNA intercalator, and various derivatives have been identified as inhibitors of topoisomerases, enzymes critical for relieving torsional stress during DNA replication.[8] Furthermore, some quinoline-based compounds have been shown to induce DNA damage, leading to apoptosis.[9] This suggests a potential mechanism involving direct DNA interaction or inhibition of enzymes essential for maintaining DNA integrity.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Apoptosis Confirmation s1 Step 1: DNA Intercalation Assay (Ethidium Bromide Displacement) s2 Step 2: Topoisomerase I/II Inhibition Assay (Plasmid-based) s1->s2 Assess direct DNA binding s3 Step 3: DNA Damage Foci Staining (Immunofluorescence for γH2AX) s2->s3 Validate functional effect in cells s4 Step 4: Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) s3->s4 Confirm DNA damage in cells s5 Step 5: Apoptosis Assay (Annexin V / PI Staining) s4->s5

Workflow for validating DNA damage mechanisms.

Protocol 2.2.1: Topoisomerase I Relaxation Assay

  • Objective: To determine if the compound inhibits the catalytic activity of human Topoisomerase I.

  • Method: Use a commercially available kit (e.g., from Inspiralis or BPS Bioscience) that measures the relaxation of supercoiled plasmid DNA.

  • Procedure:

    • Prepare reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I enzyme, and reaction buffer.

    • Add varying concentrations of the test compound. Include a known inhibitor (e.g., camptothecin) as a positive control and DMSO as a vehicle control.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).

    • Analyze the DNA topoisomers by running the samples on a 1% agarose gel.

  • Self-Validation: Supercoiled DNA runs faster on the gel than relaxed DNA. Inhibition is observed as a dose-dependent persistence of the supercoiled DNA band compared to the vehicle control, which should show a fully relaxed DNA band.

Oncology Data Summary Table
Potential Target Class Specific Target Primary Validation Assay Expected Positive Outcome
Receptor Tyrosine KinasesEGFR, VEGFR2, c-MetKinase Panel Screening & Western BlotHigh % inhibition; Dose-dependent decrease in p-RTK
DNA Maintenance EnzymesTopoisomerase I/IIPlasmid Relaxation AssayPersistence of supercoiled plasmid DNA
DNA IntegrityDirect DNA BindingEthidium Bromide DisplacementQuenching of EtBr fluorescence
Cell Cycle ControlCDK2Molecular Docking & Kinase AssayFavorable binding energy; High % inhibition

Secondary Therapeutic Area: Infectious Diseases

The 4-quinolone core is synonymous with antibacterial agents. This historical and clinical precedent provides a strong rationale for investigating this compound as a potential antimicrobial agent.

Hypothesis 3: Inhibition of Bacterial DNA Gyrase

Scientific Rationale: The fluoroquinolone antibiotics (e.g., ciprofloxacin) function by inhibiting bacterial DNA gyrase (a type II topoisomerase), leading to the cessation of DNA replication and bacterial death. Studies on other quinoline-3-carbonitrile derivatives have shown promising interactions with this very target, suggesting a probable mechanism of action.[4][8]

G s1 Step 1: Minimum Inhibitory Concentration (MIC) Testing s2 Step 2: DNA Gyrase Supercoiling Assay (Biochemical) s1->s2 Determine whole-cell activity first s4 Step 4: Time-Kill Kinetics Assay s1->s4 Assess bactericidal vs. bacteriostatic effect s3 Step 3: Molecular Docking (In Silico) s2->s3 Validate enzyme inhibition s3->s2 Predict binding mode

Workflow for validating DNA gyrase inhibition.

Protocol 3.1.1: Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Method: Broth microdilution method following CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Procedure:

    • Prepare a 96-well plate with two-fold serial dilutions of the test compound in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of the test organism (e.g., E. coli, S. aureus) to a final concentration of ~5 x 10^5 CFU/mL.

    • Include a growth control (no compound) and a sterility control (no bacteria). Use a known antibiotic like ciprofloxacin as a positive control.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

  • Trustworthiness: The protocol is standardized globally. Clear wells in the presence of the compound, compared to a turbid growth control, provide unambiguous evidence of antibacterial activity.

Hypothesis 4: Inhibition of Viral Reverse Transcriptase

Scientific Rationale: While structurally distinct from the title compound, a related chloroxoquinolinic ribonucleoside has demonstrated potent inhibition of HIV-1 reverse transcriptase (RT).[10] This finding suggests that the quinoline scaffold itself may possess the ability to bind to the non-nucleoside inhibitor binding pocket (NNIBP) of the RT enzyme, warranting an exploratory investigation.

  • Biochemical Screening: Utilize a commercial HIV-1 RT inhibitor screening kit (e.g., from Enzo Life Sciences) to assess for direct enzymatic inhibition.

  • Cell-Based Antiviral Assay: If biochemical activity is observed, proceed to a cell-based assay using HIV-1 infected T-lymphocyte cell lines (e.g., MT-4 cells) and measure the reduction in viral replication via p24 antigen ELISA or a similar method.

Conclusion and Future Directions

The compound this compound stands as a molecule of significant therapeutic potential, primarily in the fields of oncology and infectious diseases. The evidence from analogous structures strongly supports initial investigations into its activity as an RTK inhibitor (particularly EGFR) and a bacterial DNA gyrase inhibitor .

The experimental workflows detailed in this guide provide a robust, step-wise, and self-validating framework for confirming these hypotheses. Positive results from the initial biochemical and cellular assays should be followed by more advanced studies, including:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

  • In Vivo Efficacy Studies: Testing in relevant animal models of cancer or infection.

  • ADME/Tox Profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity to determine the compound's drug-like properties.

By pursuing this logical and rigorous investigational path, the full therapeutic potential of this compound can be systematically uncovered.

References

An In-Depth Technical Guide to the In Silico Modeling of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the computational modeling of interactions involving 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. The methodologies detailed herein are designed to provide a robust, self-validating system for predicting and analyzing the molecular interactions of this compound, from initial target identification to the dynamic simulation of its binding.

Introduction: The Quinoline Scaffold and the Rationale for In Silico Investigation

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial and anticancer properties. This compound (PubChem CID: 24706863) is a specific derivative of this class. Its structure suggests potential for various non-covalent interactions, making it an intriguing candidate for drug discovery efforts.

In silico modeling provides a powerful and resource-efficient avenue to explore the therapeutic potential of such compounds. By simulating molecular interactions computationally, we can predict binding affinities, elucidate mechanisms of action, and guide the rational design of more potent and selective analogs. This guide will navigate the essential computational techniques required for a thorough investigation of this molecule.

Core Methodologies: A Trifecta of Computational Analysis

A robust in silico analysis does not rely on a single method but rather integrates several techniques to build a comprehensive understanding of a molecule's behavior. The three core pillars of our investigation will be Pharmacophore Modeling, Molecular Docking, and Molecular Dynamics Simulations.

Pharmacophore Modeling: Defining the Essentials for Biological Activity

A pharmacophore is an abstract representation of the molecular features necessary for a ligand to be recognized by a biological target. This modeling technique helps to identify the crucial steric and electronic properties that govern a molecule's biological activity. For this compound, a pharmacophore model would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are likely to be critical for its interactions with a protein target.

Molecular Docking: Predicting the Preferred Binding Pose

Molecular docking is a computational method used to predict the binding orientation of a small molecule (ligand) to its macromolecular target. This technique allows us to visualize how the ligand fits into the binding site of a protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. The primary goals of docking are to predict the binding mode and to rank different potential ligands based on their predicted affinity.

Molecular Dynamics (MD) Simulations: Elucidating the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this complex over time. MD simulations track the movements and interactions of atoms in the system, allowing us to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the protein.

The Workflow: A Step-by-Step Guide to Modeling Interactions

The following workflow provides a logical progression from initial setup to in-depth analysis. The causality behind each step is explained to ensure a thorough understanding of the process.

In_Silico_Modeling_Workflow cluster_Prep System Preparation cluster_Docking Molecular Docking cluster_MD Molecular Dynamics cluster_Analysis Data Analysis & Interpretation Target_ID Target Identification & Retrieval Protein_Prep Protein Preparation Target_ID->Protein_Prep PDB Structure Docking Perform Docking (e.g., AutoDock Vina) Protein_Prep->Docking Prepared Receptor Ligand_Prep Ligand Preparation Ligand_Prep->Docking 3D Ligand Structure Pose_Analysis Binding Pose & Score Analysis Docking->Pose_Analysis Docked Poses MD_Setup System Setup (Solvation, Ionization) Pose_Analysis->MD_Setup Best Pose Selection MD_Equilibration Equilibration (NVT, NPT) MD_Setup->MD_Equilibration Prepared System MD_Production Production MD Run MD_Equilibration->MD_Production Equilibrated System Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) MD_Production->Trajectory_Analysis MD Trajectory Interaction_Analysis Interaction Analysis (H-Bonds, etc.) Trajectory_Analysis->Interaction_Analysis Visualization Visualization Interaction_Analysis->Visualization

Caption: Workflow for in silico analysis of ligand-protein interactions.

Step 1: Target Identification and Preparation
  • Causality: The first crucial step is to identify a biologically relevant protein target. The choice of target dictates the entire course of the study. For quinoline derivatives, potential targets include bacterial topoisomerases, viral enzymes like HIV reverse transcriptase, and various kinases. A thorough literature review of compounds with similar scaffolds is essential. Web servers and databases for target prediction can also be employed to generate hypotheses.

  • Protocol:

    • Target Identification: Conduct a comprehensive search of scientific literature and databases (e.g., ChEMBL, BindingDB) for known targets of quinoline compounds.

    • Structure Retrieval: Once a target is identified, retrieve its three-dimensional structure from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably co-crystallized with a ligand to clearly define the binding site.

    • Protein Preparation: The raw PDB file requires preparation. This typically involves:

      • Removing water molecules, ions, and co-solvents that are not essential for binding.

      • Adding polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

      • Repairing any missing residues or atoms in the protein structure.

      • Assigning partial charges to the atoms.

      • Software such as UCSF Chimera, PyMOL, or the preparation tools within docking software suites are used for this purpose.

Step 2: Ligand Preparation
  • Causality: The ligand's three-dimensional structure and chemical properties must be accurately represented for the simulation to be meaningful. This involves generating a low-energy conformation and assigning correct atom types and charges.

  • Protocol:

    • Structure Generation: Obtain the 2D structure of this compound from a database like PubChem (CID: 24706863).

    • 3D Conversion and Optimization: Convert the 2D structure into a 3D conformation using software like Open Babel or a molecular builder. Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Charge and Atom Type Assignment: Assign partial charges (e.g., Gasteiger charges) and atom types. This is a critical step for accurately calculating electrostatic and van der Waals interactions during docking and MD simulations.

Step 3: Molecular Docking
  • Causality: Docking predicts the most favorable binding pose of the ligand within the protein's active site. The scoring function provides a quantitative estimate of the binding affinity, allowing for the ranking of different poses.

  • Protocol (using AutoDock Vina as an example):

    • File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.

    • Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the protein. The size and center of this box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

    • Running the Docking Simulation: Execute the AutoDock Vina software, providing the prepared protein and ligand files, and the grid box parameters as input.

    • Analysis of Results: Vina will output a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein residues.

Pose IDBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-9.50.00TYR22, LYS45, ASP121
2-9.21.85TYR22, LYS45, ILE120
3-8.92.31PHE88, VAL92, ASP121
Step 4: Molecular Dynamics Simulation
  • Causality: MD simulations are essential to validate the stability of the docked pose and to explore the conformational landscape of the protein-ligand complex in a more realistic, solvated environment.

  • Protocol (using GROMACS as an example):

    • System Preparation:

      • Combine the coordinates of the protein and the best-ranked ligand pose from docking into a single complex file.

      • Generate a topology for the ligand, which defines its bond lengths, angles, and dihedral parameters. This is a critical step, and servers like CGenFF or the antechamber module of AmberTools are often used for this purpose.

      • Place the complex in a simulation box and solvate it with a chosen water model (e.g., TIP3P).

      • Add ions to neutralize the system's overall charge.

    • Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

    • Equilibration: Conduct a two-phase equilibration process:

      • NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

      • NPT Equilibration: Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature. This ensures the correct density of the system.

    • Production Run: Run the main MD simulation for a desired length of time (e.g., 100 nanoseconds). During this run, the coordinates of all atoms are saved at regular intervals, creating a trajectory file.

Step 5: Trajectory Analysis
  • Causality: Analyzing the MD trajectory provides quantitative data on the stability and dynamics of the protein-ligand complex, offering deeper insights than a static docking pose.

  • Protocol:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time, relative to their initial positions. A stable RMSD plot indicates that the system has reached equilibrium and the ligand remains bound in a stable conformation.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual protein residues to identify regions of high flexibility. This can reveal which parts of the protein are most affected by ligand binding.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) between the ligand and the protein throughout the simulation.

    • Visualization: Use molecular visualization software like VMD or PyMOL to create an animation of the trajectory. This provides a qualitative understanding of the dynamic movements of the ligand within the binding site.

Analysis MetricAverage ValueInterpretation
Protein Backbone RMSD1.5 ÅThe protein structure is stable throughout the simulation.
Ligand RMSD0.8 ÅThe ligand maintains a stable binding pose.
Key H-Bond Occupancy85%A specific hydrogen bond is consistently present.

Conclusion

The in silico modeling of this compound interactions, when conducted with the multi-faceted approach outlined in this guide, can yield profound insights into its potential as a therapeutic agent. By integrating pharmacophore modeling, molecular docking, and molecular dynamics simulations, researchers can build a detailed and dynamic picture of the molecular recognition process. This not only helps in understanding the compound's mechanism of action but also provides a solid foundation for the data-driven design of next-generation quinoline-based therapeutics.

literature review of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This guide focuses on a specific, highly functionalized derivative: this compound. The strategic placement of a chloro group at the 6-position and a carbonitrile moiety at the 3-position creates a molecule of significant interest for drug discovery. The electron-withdrawing nature of these substituents is anticipated to modulate the molecule's electronic properties, influencing its binding affinity to various biological targets. This document provides a comprehensive overview of its synthesis, physicochemical characteristics, and known biological activities, offering a technical resource for researchers engaged in the development of novel anticancer, antimicrobial, and antiviral agents.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline and its derivatives, particularly the 4-oxo-1,4-dihydroquinoline (quinolone) subclass, are heterocyclic compounds of paramount importance in pharmacology.[2][3] Their rigid bicyclic structure provides a versatile template for designing molecules that can interact with a wide array of biological targets. The historical success of quinoline-based drugs, from the antimalarial chloroquine to the broad-spectrum fluoroquinolone antibiotics, underscores the scaffold's therapeutic relevance.[1][4]

The introduction of a carbonitrile (-C≡N) group at the C-3 position is a key design feature. The nitrile group is a versatile functional group; it is a potent hydrogen bond acceptor and can participate in various chemical transformations. Its presence is often associated with enhanced metabolic stability and improved pharmacokinetic profiles. In several heterocyclic systems, the inclusion of a nitrile group has been shown to be crucial for potent biological activity, particularly in the realm of oncology.[5][6]

Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its development.

Structural and Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₅ClN₂O[7]
Molecular Weight 204.61 g/mol [7]
Appearance Solid, typically a powder[8]
Solubility Low solubility in water; soluble in organic solvents like DMSO and DMF[8]
Stability Stable under normal laboratory conditions[8]
Spectral Data Interpretation

While a dedicated spectrum for this exact compound is not publicly available, based on the analysis of closely related 6-chloroquinoline and quinolone-3-carbonitrile structures, the following spectral characteristics can be predicted.[9][10][11][12]

Spectral MethodExpected Characteristics
¹H NMR Aromatic protons on the quinoline ring would appear as doublets and doublets of doublets in the δ 7.5-8.5 ppm range. The proton at C-2 would likely be a sharp singlet at a downfield position (δ > 8.5 ppm). The N-H proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Aromatic carbons would resonate in the δ 115-150 ppm range. The carbonyl carbon (C-4) would be significantly downfield (δ > 170 ppm). The nitrile carbon (C-3) would appear around δ 115-120 ppm, and the carbon attached to it (C-3) would be in the δ 90-100 ppm range.
IR Spectroscopy A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch. A strong absorption band for the C=O (amide carbonyl) stretch around 1650-1690 cm⁻¹. N-H stretching vibrations would be observed as a broad band in the 3200-3400 cm⁻¹ region. C-Cl stretching would be observed in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 204, with a characteristic M+2 peak at m/z 206 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Synthesis and Mechanistic Insights

The construction of the 4-quinolone ring system is a well-established field in organic synthesis. The Gould-Jacobs reaction is a powerful and versatile method for preparing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the 4-oxo form.[13][14]

Retrosynthetic Approach and Key Reaction

The synthesis of this compound can be efficiently achieved via a modified Gould-Jacobs reaction. The key starting materials are a substituted aniline (4-chloroaniline) and a malonate derivative suitable for introducing the 3-carbonitrile group, such as ethyl 2-cyano-3-ethoxyacrylate (or diethyl ethoxymethylenemalonate followed by conversion to the nitrile).

retrosynthesis target This compound intermediate Arylaminocyanoacrylate Intermediate target->intermediate [Cyclization] reagents 4-Chloroaniline + Ethyl 2-cyano-3-ethoxyacrylate intermediate->reagents [Condensation]

Caption: Retrosynthetic analysis for the target compound.

Detailed Synthetic Protocol: A Modified Gould-Jacobs Approach

This protocol leverages the condensation of 4-chloroaniline with ethyl 2-cyano-3-ethoxyacrylate followed by thermal cyclization. The high temperatures required for the cyclization step are often achieved using a high-boiling point solvent or through microwave irradiation, which can significantly reduce reaction times and improve yields.[15][16]

Step 1: Condensation

  • In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

  • Heat the mixture to 110-130 °C for 1-2 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate, ethyl 2-cyano-3-((4-chlorophenyl)amino)acrylate.

  • During this step, ethanol is eliminated and can be removed under reduced pressure.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling point inert solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250 °C. Maintain this temperature for 30-60 minutes. This high thermal energy drives the 6-electron electrocyclization to form the quinoline ring.[15]

  • Upon completion (monitored by TLC), allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solvent.

  • Collect the solid product by filtration.

Step 3: Purification

  • Wash the collected solid with a cold solvent like acetonitrile or ethanol to remove residual high-boiling solvent and any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol) to yield this compound as a pure solid.

workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification a Combine 4-chloroaniline and ethyl 2-cyano-3-ethoxyacrylate b Heat to 110-130°C a->b c Monitor by TLC b->c d Add high-boiling solvent c->d Intermediate Formed e Heat to 250°C d->e f Cool and Precipitate e->f g Filter solid product f->g h Wash with cold solvent g->h i Recrystallize h->i j Characterization (NMR, IR, MS) i->j Pure Product

Caption: Experimental workflow for the synthesis of the title compound.

Biological Activities and Therapeutic Potential

The quinoline nucleus is a well-known pharmacophore, and derivatives are investigated for a wide range of biological activities.[3] The specific substitutions on this compound suggest significant potential in several therapeutic areas.

Anticancer Activity

Quinolone carboxamides and related structures have demonstrated potent anticancer activity through various mechanisms, including inhibition of topoisomerase and protein kinases.[2] The presence of a nitrile group can enhance antitumor effects.[6] Studies on related tetrahydroquinoline and chromene carbonitrile derivatives have shown promising in vitro antitumor activity against a panel of human tumor cell lines, suggesting that the cyanopyridine moiety is crucial for this activity.[5] While specific data for the title compound is limited, related 4-hydroxyquinolone analogues have been tested against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines, with some derivatives showing promising IC₅₀ values.[17]

Antimicrobial Activity

The 4-quinolone core is famously associated with antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. The substitution pattern plays a critical role in determining the spectrum and potency of activity.[18] While the classic fluoroquinolones often feature a fluorine at position 6 and a piperazine ring at position 7, the 6-chloro substitution is also a common feature in active compounds.[19][20][21] The development of novel quinolones is driven by the need to combat rising antimicrobial resistance.[1][22] Derivatives of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid have shown potent activity against both Gram-positive and Gram-negative bacteria.[18][20]

Antiviral Activity

Quinolone derivatives have emerged as a promising class of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[3][23] A closely related compound, 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl)quinoline-3-carboxylic acid, was found to inhibit HIV-1 replication in primary human cells by targeting the reverse transcriptase enzyme.[24][25] This compound demonstrated a potent EC₅₀ of 1.5 ± 0.5 µM in peripheral blood mononuclear cells and was effective against different HIV-1 subtypes.[24] This suggests that the 6-chloro-4-oxo-quinoline core is a viable scaffold for the development of novel anti-HIV agents.

mechanism cluster_cell Infected Cell cluster_outcome Therapeutic Outcome RT Reverse Transcriptase (RT) vDNA Viral DNA RT->vDNA Synthesizes vRNA Viral RNA vRNA->RT Template block Blockade of Viral DNA Synthesis Molecule 6-Chloro-4-oxo-1,4-dihydro- quinoline-3-carbonitrile (or related analog) Molecule->RT Inhibits inhibit Inhibition of Viral Replication block->inhibit

References

An In-depth Technical Guide to the Safety and Toxicity Profile of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For the pioneering researchers, scientists, and drug development professionals venturing into the therapeutic potential of novel chemical entities, a comprehensive understanding of a compound's safety and toxicity is paramount. This guide provides an in-depth analysis of the safety and toxicity profile of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a member of the quinoline class of compounds known for their broad biological activities.[1] In the absence of extensive direct toxicological data for this specific molecule, this document establishes a predictive and proactive safety assessment framework. By leveraging data from structurally related quinoline derivatives and outlining a robust, tiered testing strategy, this guide aims to equip researchers with the necessary knowledge to navigate the early stages of drug discovery and development with scientific rigor and a commitment to safety.

Introduction to this compound

This compound belongs to the quinolone family, a class of heterocyclic compounds that form the backbone of numerous therapeutic agents.[2] Quinolone derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The specific molecule, with its chloro, oxo, and carbonitrile functional groups, presents a unique electronic and structural profile that warrants a thorough investigation of its biological interactions. The nitrile group, while generally stable, can influence the molecule's polarity and binding capabilities.[4]

Chemical Structure:

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₅ClN₂O[5]
Molecular Weight204.61 g/mol [5]
CAS Number71083-61-9

Predictive Toxicology and ADME Profiling: An In Silico Approach

In the early stages of drug development, in silico tools provide a valuable, resource-efficient method to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile. For this compound, a comprehensive in silico assessment is the logical first step.

An in silico ADME/Tox profiling study was reported for methoxybenzo[h]quinoline-3-carbonitrile derivatives, which can serve as a methodological precedent.[6]

Proposed In Silico Workflow:

ADME_Tox_Workflow cluster_input Input cluster_prediction Prediction Models cluster_output Predicted Endpoints Input SMILES String of 6-Chloro-4-oxo-1,4- dihydroquinoline-3-carbonitrile ADME ADME Prediction (e.g., SwissADME, pkCSM) Input->ADME Tox Toxicity Prediction (e.g., DEREK Nexus, TOPKAT) Input->Tox ADME_Endpoints Lipophilicity (logP) Solubility Blood-Brain Barrier Penetration CYP450 Inhibition ADME->ADME_Endpoints Tox_Endpoints Mutagenicity Carcinogenicity Hepatotoxicity Cardiotoxicity (hERG inhibition) Tox->Tox_Endpoints

Caption: In silico workflow for predicting ADME/Tox properties.

A Tiered Framework for Experimental Safety and Toxicity Assessment

Given the novelty of this compound, a structured, tiered approach to experimental safety assessment is crucial. This ensures a logical progression from in vitro to potential in vivo studies, maximizing data acquisition while minimizing resource expenditure.

Tier 1: In Vitro Cytotoxicity Assessment

The initial evaluation of a compound's biological safety begins with assessing its potential to induce cell death. A variety of cell lines should be employed to identify any cell-type-specific toxicity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, Caco-2 for intestinal toxicity) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Tier 2: Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential. A standard battery of tests is recommended to assess different genotoxic endpoints. The parent compound, quinoline, has shown positive results in some in vitro and in vivo genotoxicity assays.[8]

Experimental Workflow for Genotoxicity Screening:

Genotoxicity_Workflow cluster_start Initiation cluster_assays Assay Battery cluster_result Outcome Compound 6-Chloro-4-oxo-1,4- dihydroquinoline-3-carbonitrile Ames Bacterial Reverse Mutation Assay (Ames Test) Detects point mutations Compound->Ames Micronucleus In Vitro Micronucleus Assay Detects clastogenic and aneugenic effects Compound->Micronucleus Comet Comet Assay Detects DNA strand breaks Compound->Comet Result Genotoxicity Profile - Mutagenic - Clastogenic - Aneugenic Ames->Result Micronucleus->Result Comet->Result

Caption: A standard workflow for in vitro genotoxicity assessment.

Tier 3: Metabolic Stability and Metabolite Identification

Understanding a compound's metabolic fate is essential for interpreting its toxicological and pharmacological profiles. In vitro metabolism studies using liver microsomes can provide initial insights into metabolic stability and the formation of potentially reactive metabolites.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), NADPH regenerating system, and buffer.

  • Initiation of Reaction: Add this compound to the mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Toxicological Landscape of Structurally Related Quinolone Derivatives

While direct toxicological data for this compound is scarce, the broader class of quinoline derivatives has been studied, providing valuable context.

Compound/Derivative ClassToxicological FindingReference
QuinolineGenotoxic with metabolic activation in the SOS-Chromotest and Ames fluctuation test.[9][9]
Hydroxylated QuinolinesShowed toxicity in the Daphnia magna immobilization assay and the Vibrio fischeri luminescence-inhibition assay.[9][9]
Nitro-aldehyde quinoline derivative (E)Showed the highest cytotoxicity against Caco-2 cell lines among the studied compounds.[7][7]
QuinolineIncreased cellular changes in the liver and kidney, including necrosis, in rats.[10][10]
QuinolineClassified as a Category 3 mutagenic substance.[8][8]
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidClassified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[11][11]
6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acidCauses serious eye irritation.[12][12]

Risk Assessment and Safe Handling

Based on the data from related quinoline derivatives, a cautious approach to handling this compound is warranted.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

  • Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of exposure, follow standard first aid procedures and seek medical attention.[13]

Conclusion

The safety and toxicity profile of this compound is yet to be fully elucidated. However, by leveraging in silico prediction tools and a systematic, tiered experimental approach, researchers can proactively assess its potential risks. The available data on structurally related quinoline derivatives suggest that cytotoxicity and genotoxicity are key endpoints to investigate. Adherence to rigorous safety protocols is essential for the responsible development of this and other novel chemical entities. This guide provides a foundational framework to navigate the initial stages of safety assessment, paving the way for the potential discovery of new therapeutic agents.

References

Methodological & Application

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile for in vitro cancer cell line studies

Author: BenchChem Technical Support Team. Date: January 2026

Application and Protocol Guide

Topic: 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile for In Vitro Cancer Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

A Researcher's Guide to Investigating the Anticancer Potential of this compound

This document provides a comprehensive framework for the initial preclinical evaluation of this compound, a member of the quinoline class of heterocyclic compounds. Quinoline derivatives are a cornerstone in medicinal chemistry, with many analogues demonstrating significant therapeutic activity, including potent anticancer effects.[1][2] These compounds are known to exert their influence through diverse mechanisms such as inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting critical enzymes involved in cancer progression like tyrosine kinases and topoisomerases.[3][4]

The protocols detailed herein are designed to systematically assess the cytotoxic and mechanistic properties of this specific compound, providing a robust foundation for further drug development efforts. We will proceed from broad cytotoxicity screening to more nuanced investigations into the molecular pathways of action.

Compound Profile: this compound

Before initiating biological studies, it is crucial to understand the physicochemical properties of the test agent.

PropertyValueSource
Molecular Formula C₁₀H₅ClN₂O[5]
Molecular Weight 204.61 g/mol [5]
Appearance Solid (typically powder)[6]
Solubility Soluble in DMSO, DMF[6]
Storage Store at room temperature, protected from light and moisture.General Practice

Note: For all in vitro experiments, it is imperative to prepare a concentrated stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

Guiding Principles: Hypothesized Mechanisms of Action

The quinoline scaffold is a privileged structure in anticancer drug design.[7] Based on extensive literature, the cytotoxic effects of this compound are likely mediated by one or more of the following cellular processes, which the ensuing protocols are designed to investigate:

  • Induction of Apoptosis: Many quinoline-based agents trigger the cell's intrinsic suicide program, apoptosis, a highly desirable trait for an anticancer drug.[3] This is often characterized by phosphatidylserine externalization, caspase activation, and DNA fragmentation.

  • Cell Cycle Arrest: These compounds can interfere with the cell division cycle, halting proliferation at specific checkpoints (e.g., G1, S, or G2/M phase).[2][4] This prevents the cancer cells from replicating.

  • Enzyme Inhibition: Quinolines are known to inhibit key enzymes essential for cancer cell survival and proliferation, such as topoisomerases (preventing DNA replication) and protein kinases (disrupting signaling pathways).[2][3]

Experimental Design: A Stepwise Investigative Workflow

A logical and structured experimental plan is essential for the efficient evaluation of a novel compound. The workflow below outlines a standard approach, starting with a broad assessment of cytotoxicity and progressing to detailed mechanistic studies.

G prep Compound Preparation (Stock Solution in DMSO) screen Primary Screening: Cell Viability Assay (MTT) prep->screen Serial Dilutions ic50 Data Analysis: Calculate IC50 Values screen->ic50 Absorbance Data mechanistic Mechanistic Assays (Treat cells at IC50 concentration) ic50->mechanistic Select Cell Lines & Doses apoptosis Apoptosis Assay (Annexin V / PI Staining) mechanistic->apoptosis cellcycle Cell Cycle Analysis (PI Staining) mechanistic->cellcycle flow Flow Cytometry Acquisition & Analysis apoptosis->flow cellcycle->flow report Comprehensive Report & Future Directions flow->report Interpreted Data

Caption: General workflow for in vitro cytotoxicity testing.

Core Protocols: Methodologies for Cellular Analysis

The following section provides detailed, step-by-step protocols for the foundational assays required to characterize the anticancer activity of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[8] The amount of formazan is directly proportional to the number of living cells.

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell count and viability. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[10] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (medium with the same final concentration of DMSO) and "blank" wells (medium only).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]

  • MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[11][12]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[10]

Example Data Presentation:

Cell LineCompound IC₅₀ (µM) after 48h
MCF-7 (Breast)Example: 12.5
A549 (Lung)Example: 25.2
HCT116 (Colon)Example: 8.9
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these cells.[15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.[16]

G healthy Healthy Cell (Annexin V-, PI-) early Early Apoptosis (Annexin V+, PI-) healthy->early PS Flipping late Late Apoptosis/Necrosis (Annexin V+, PI+) early->late Membrane Permeabilization

Caption: Principle of Annexin V / PI apoptosis detection.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes), discard the supernatant, and wash the cells once with cold 1X PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[16] Gently vortex the tube.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[14][16]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[15] Keep the samples on ice and protected from light until analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Acquire data for at least 10,000 events per sample.

Data Analysis:

  • The flow cytometer will generate a dot plot with four quadrants:

    • Lower-Left (Annexin V- / PI-): Healthy, viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[16]

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[16]

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris (often a small population).

  • Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V+ populations in treated samples compared to the control indicates apoptosis induction.

Example Data Presentation:

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle ControlExample: 95.1Example: 2.5Example: 2.4
Compound (IC₅₀)Example: 45.3Example: 30.2Example: 24.5
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA.[19] Cells are fixed with ethanol to permeabilize their membranes for dye entry, and RNase is used to prevent the staining of double-stranded RNA.[19]

G G1 G0/G1 Phase (2n DNA Content) S S Phase (DNA Synthesis) G1->S Progression G2 G2/M Phase (4n DNA Content) S->G2 Progression G2->G1 Mitosis

Caption: Phases of the cell cycle measured by DNA content.

Materials:

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours, alongside a vehicle control.

  • Harvesting: Collect and count the cells as described in the apoptosis protocol.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[19] Incubate on ice for at least 2 hours or overnight at -20°C. Ethanol fixation is preferred for DNA content analysis as it preserves DNA integrity.[17]

  • Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of staining buffer containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[19]

  • Incubation: Incubate for 30 minutes at room temperature or 4°C, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is typically viewed on a linear scale to resolve the 2n and 4n peaks.[20]

Data Analysis:

  • The output is a histogram of cell count versus fluorescence intensity.

  • The first major peak represents cells in the G0/G1 phase (2n DNA content).

  • The second major peak represents cells in the G2/M phase (4n DNA content).

  • The region between these two peaks represents cells in the S phase (synthesizing DNA).

  • Use cell cycle analysis software to deconvolute the histogram and calculate the percentage of cells in each phase. An accumulation of cells in a specific phase (e.g., G2/M) in treated samples compared to the control indicates cell cycle arrest at that checkpoint.

Example Data Presentation:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlExample: 60.5Example: 25.3Example: 14.2
Compound (IC₅₀)Example: 20.1Example: 15.6Example: 64.3

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust and validated starting point for characterizing the in vitro anticancer properties of this compound. By determining its cytotoxicity (IC₅₀) and investigating its effects on fundamental cellular processes like apoptosis and cell cycle progression, researchers can build a strong preliminary profile of the compound's potential.

Positive results from these assays should prompt further investigation into the specific molecular targets. Subsequent studies could include Western blot analysis to probe for changes in key proteins involved in apoptosis (e.g., Caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., Cyclins, CDKs), or specific enzyme inhibition assays. This systematic approach ensures a thorough evaluation, paving the way for potential advancement into more complex preclinical models.

References

Evaluating the Antimicrobial Efficacy of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The quinolone scaffold is a cornerstone in the development of antimicrobial agents, renowned for its potent and broad-spectrum activity.[1][2][3] This application note provides a comprehensive guide for researchers investigating the antimicrobial properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a member of the promising quinolone-3-carbonitrile derivative class.[4][5] We present detailed, field-proven protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound. This guide is designed to ensure experimental robustness, reproducibility, and accurate interpretation of results, empowering researchers in drug discovery and development to effectively characterize this potential therapeutic agent.

Introduction: The Significance of Quinolone Derivatives

Quinolones represent a critical class of synthetic antibacterial agents that have been instrumental in treating a wide range of infectious diseases.[3][6] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are vital for DNA replication, repair, and recombination.[6][7][8] This targeted disruption of nucleic acid synthesis leads to potent bactericidal effects.[6]

The compound this compound belongs to a subset of quinolones characterized by a carbonitrile group at the C-3 position. This structural motif is an active area of research, with various derivatives showing promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][4] Evaluating novel compounds like this requires standardized, rigorous assays to quantify their potency and determine their mode of action (bacteriostatic vs. bactericidal). This document provides the necessary protocols and scientific rationale to perform these foundational antimicrobial assays.

Proposed Mechanism of Action

Quinolone antibiotics function by stabilizing the covalent complex formed between bacterial DNA and the DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria) enzymes. This action traps the enzymes on the DNA, leading to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately triggers cell death.

Quinolone_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA (Supercoiled) Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Binding & Cleavage Gyrase->DNA Re-ligation (Relaxed DNA) Complex Ternary Complex: DNA-Enzyme-Quinolone Gyrase->Complex Compound 6-Chloro-4-oxo-1,4- dihydroquinoline-3-carbonitrile Compound->Complex DSB Double-Strand Breaks Complex->DSB Blocks Re-ligation Death Bacterial Cell Death DSB->Death Inhibits DNA Synthesis

Caption: Proposed mechanism of this compound targeting bacterial DNA gyrase/topoisomerase IV.

Essential Preparations: Reagents and Stock Solutions

Accurate and reproducible results begin with meticulous preparation. The following section details the setup for antimicrobial assays.

Physicochemical Properties and Handling
  • Compound: this compound

  • Appearance: Typically a solid powder.

  • Solubility: Expected to have low aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

Preparation of Test Compound Stock Solution

The causality behind using a high-concentration stock is to minimize the final concentration of the solvent (DMSO) in the assay, as DMSO can have inhibitory effects on bacterial growth at concentrations typically above 1-2% (v/v).

  • Objective: Prepare a 10 mg/mL stock solution.

  • Procedure:

    • Aseptically weigh 10 mg of this compound powder.

    • Dissolve the powder in 1 mL of sterile, molecular-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

Core Protocol I: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the foundational metric for antimicrobial potency, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] We will use the broth microdilution method, a standardized and widely accepted technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Materials
  • Sterile 96-well, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (MHB-II)[11][12]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer (600 nm)

  • Multichannel pipette

  • Incubator (37°C)

Step-by-Step Methodology

Step 1: Preparation of Standardized Bacterial Inoculum Causality: A standardized inoculum is critical for reproducibility. A density that is too high can overwhelm the antimicrobial agent, leading to falsely high MIC values, while one that is too low can result in falsely low values. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or by measuring the optical density (OD) at 600 nm.

  • Within 15 minutes of standardization, dilute this suspension 1:150 in MHB-II. This creates the final working inoculum of approximately 1 x 10⁶ CFU/mL. The final concentration in the wells after addition will be ~5 x 10⁵ CFU/mL.[13]

Step 2: Preparation of the Microdilution Plate Causality: A two-fold serial dilution series is used to test a wide range of concentrations and pinpoint the MIC value accurately. Including controls is a self-validating step to ensure the assay is performing correctly.

  • Add 100 µL of sterile MHB-II to wells in columns 2 through 12 of a 96-well plate.

  • Prepare the highest concentration of the test compound in column 1. For example, to achieve a starting test concentration of 128 µg/mL, add 200 µL of a 128 µg/mL solution of the compound in MHB-II to each well in column 1.

  • Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

  • Repeat this serial dilution process from column 2 to column 10. Discard the final 100 µL from column 10. This leaves column 11 as the growth control.

  • Column 11 will serve as the Growth Control (broth + inoculum, no compound).

  • Column 12 will serve as the Sterility Control (broth only, no inoculum).[9]

Step 3: Inoculation and Incubation

  • Using a multichannel pipette, add 10 µL of the final working inoculum (~1 x 10⁶ CFU/mL) to each well from column 1 to column 11. Do not add inoculum to the sterility control wells in column 12.

  • The final volume in each well (1-11) is now ~110 µL.

  • Seal the plate with a breathable film or place it in a container with a moistened paper towel to prevent evaporation.

  • Incubate the plate at 37°C for 18-24 hours.[14]

Step 4: Reading and Interpreting the MIC

  • After incubation, examine the plate visually from the bottom using a reading mirror or by placing it on a dark, non-reflective surface.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

  • Check the control wells:

    • Sterility Control (Column 12): Must be clear.

    • Growth Control (Column 11): Must show distinct turbidity.

    • If controls fail, the experiment is invalid and must be repeated.

Core Protocol II: Minimum Bactericidal Concentration (MBC) Assay

The MBC test is a crucial follow-up to the MIC assay. It determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum, thereby distinguishing between bactericidal (killing) and bacteriostatic (inhibiting) activity.[12][15] An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[16]

Materials
  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator (37°C)

Step-by-Step Methodology
  • Objective: Subculture the contents of the clear wells from the MIC assay to determine the concentration at which bacteria are killed.

  • Procedure:

    • Select the MIC plate that has been read.

    • From the well corresponding to the MIC value, and from each well with a higher concentration (all clear wells), aspirate a 10 µL aliquot.

    • Spot-plate the 10 µL aliquot onto a labeled sector of an MHA plate. It is critical to know the initial inoculum count to calculate the 99.9% reduction.

    • Also, plate an aliquot from the growth control well to confirm the viability of the bacteria.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading and Interpreting the MBC:

    • After incubation, count the number of colonies (CFU) on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control.[12][15] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain.

Integrated Experimental Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) followed by Minimum Bactericidal Concentration (MBC).

Data Presentation and Interpretation

Organizing results in a clear, tabular format is essential for comparison and analysis.

Table 1: Sample Antimicrobial Activity Data
MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureusATCC 2921324Bactericidal (Ratio = 2)
Escherichia coliATCC 2592248Bactericidal (Ratio = 2)
Pseudomonas aeruginosaATCC 278538>64Bacteriostatic
Enterococcus faecalisATCC 29212232Bacteriostatic (Ratio > 4)
Ciprofloxacin (Control)ATCC 292130.250.5Bactericidal (Ratio = 2)

Note: Data are hypothetical and for illustrative purposes only.

Troubleshooting & Scientific Considerations

  • Compound Precipitation: If the compound precipitates in the MHB-II, the MIC value will be inaccurate. It may be necessary to prepare the initial dilutions in a small amount of DMSO before adding them to the broth, ensuring the final DMSO concentration remains below 1%.

  • Skipped Wells: Occasionally, growth may be observed in a well at a higher concentration than the MIC (a "skipped well"). This is often due to contamination or technical error and typically requires the assay to be repeated.

  • Media Choice: While MHB-II is the standard for most non-fastidious aerobic bacteria, some organisms may require specialized media.[11][12] Using highly nutritive media can sometimes negatively affect results.[12]

  • Adherence to Standards: For clinical relevance and inter-laboratory comparability, strict adherence to CLSI M07/M100 guidelines is paramount.[10][17]

References

Application Notes & Protocols for the Development of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a wide array of biologically active compounds.[1] Its derivatives have been successfully developed as anticancer agents, with several drugs, such as bosutinib, lenvatinib, and cabozantinib, currently in clinical use for cancer treatment.[2] The anticancer efficacy of quinoline-based compounds is attributed to their diverse mechanisms of action, which include the inhibition of protein kinases, disruption of microtubule dynamics, and modulation of epigenetic targets.[2][3]

The 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold presents a promising starting point for the development of novel anticancer agents. The chloro substituent at the 6-position can influence the electronic properties and binding interactions of the molecule, potentially enhancing its potency and selectivity. The 4-oxo group and the dihydroquinoline core provide a rigid framework amenable to targeted modifications, while the 3-carbonitrile group offers a versatile handle for chemical elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of novel derivatives based on this promising scaffold.

Synthetic Strategies for Derivative Development

The development of a diverse library of derivatives from the this compound core is crucial for establishing a robust structure-activity relationship (SAR). The primary sites for modification on this scaffold are the N1-position of the dihydropyridinone ring, the C4-oxo group, and the C3-carbonitrile.

Protocol 1: N-Alkylation of the Dihydropyridinone Ring

N-alkylation is a fundamental strategy to explore the steric and electronic requirements of the binding pocket of target proteins. Introducing various alkyl and arylalkyl groups at the N1-position can significantly impact the compound's solubility, cell permeability, and biological activity.

Materials:

  • This compound

  • Appropriate alkyl or benzyl halide (e.g., ethyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

  • The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the salt byproducts.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the starting materials and products.

  • The excess of base (K₂CO₃) ensures the complete deprotonation of the N-H group, driving the reaction to completion.

  • Monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of side products.

Protocol 2: Synthesis of 4-Aminoquinoline Derivatives

Conversion of the 4-oxo group to a 4-amino functionality can introduce new hydrogen bonding capabilities and alter the overall electronic profile of the molecule. This is typically a two-step process involving chlorination followed by nucleophilic substitution.

Materials:

  • N-alkylated this compound derivative

  • Phosphorus oxychloride (POCl₃)

  • Appropriate primary or secondary amine

  • Dichloromethane (DCM) or 1,4-dioxane

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

Procedure:

Step 1: Chlorination of the 4-oxo group

  • Suspend the N-alkylated this compound derivative in POCl₃.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 4-chloroquinoline intermediate.

Step 2: Nucleophilic substitution with amines

  • Dissolve the 4-chloroquinoline intermediate in a suitable solvent such as 1,4-dioxane or ethanol.

  • Add the desired amine (1.5-2.0 eq) and a base like TEA or DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 4-aminoquinoline derivative.[4]

Causality behind Experimental Choices:

  • POCl₃ is a powerful dehydrating and chlorinating agent, effectively converting the 4-oxo group to a 4-chloro group, which is a good leaving group for nucleophilic aromatic substitution.

  • The addition of a non-nucleophilic base like TEA or DIPEA in the second step is to neutralize the HCl generated during the reaction, preventing the protonation of the reacting amine.

Biological Evaluation of Synthesized Derivatives

The anticancer potential of the newly synthesized derivatives should be evaluated through a series of in vitro assays to determine their cytotoxicity, target engagement, and mechanism of action.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Synthesized quinoline derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases.[1][5] The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring the activity of any ADP-generating enzyme, such as a protein kinase.

Materials:

  • Recombinant human kinase enzyme (e.g., EGFR, VEGFR-2, Src)[2][5]

  • Kinase assay buffer

  • Peptide substrate for the specific kinase

  • Adenosine triphosphate (ATP)

  • Synthesized quinoline derivatives

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • To the wells of the 384-well plate, add the test compound, the kinase, and the substrate/ATP mixture.

  • Initiate the kinase reaction and incubate at room temperature for the recommended time.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.[2]

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data is essential for understanding the SAR and guiding the design of more potent and selective derivatives.

Table 1: Representative Anticancer Activity of 6-Chloro-4-oxo-quinoline-3-carbonitrile Derivatives

Compound IDR (N1-substituent)Cancer Cell LineIC₅₀ (µM)
Parent HMCF-7>50
Derivative 1 EthylMCF-715.2
Derivative 2 BenzylMCF-78.5
Derivative 3 4-FluorobenzylMCF-74.1
Derivative 4 EthylHCT-11622.7
Derivative 5 BenzylHCT-11612.3
Derivative 6 4-FluorobenzylHCT-1166.8

Note: The IC₅₀ values presented are for illustrative purposes and should be experimentally determined.

Table 2: Representative Kinase Inhibitory Activity of 6-Chloro-4-oxo-quinoline-3-carbonitrile Derivatives

Compound IDR (N1-substituent)Kinase TargetIC₅₀ (nM)
Derivative 2 BenzylEGFR150
Derivative 3 4-FluorobenzylEGFR75
Derivative 5 BenzylVEGFR-2210
Derivative 6 4-FluorobenzylVEGFR-2115

Note: The IC₅₀ values presented are for illustrative purposes and should be experimentally determined.

Visualization of Key Concepts

G cluster_synthesis Synthetic Workflow Start 6-Chloro-4-oxo-1,4-dihydro- quinoline-3-carbonitrile N_Alkylation N-Alkylation (Protocol 1) Start->N_Alkylation R-X, Base N_Alkylated_Product N-Substituted Derivatives N_Alkylation->N_Alkylated_Product Chlorination 4-Oxo to 4-Chloro (Protocol 2, Step 1) N_Alkylated_Product->Chlorination POCl3 Amino_Substitution Nucleophilic Substitution with Amines (Protocol 2, Step 2) Chlorination->Amino_Substitution R'R''NH Amino_Product 4-Amino Derivatives Amino_Substitution->Amino_Product

Caption: Synthetic workflow for generating derivatives.

G cluster_bioassay Biological Evaluation Workflow Synthesized_Derivatives Synthesized Derivatives Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay - Protocol 3) Synthesized_Derivatives->Cytotoxicity_Screening Active_Hits Identification of Active Compounds Cytotoxicity_Screening->Active_Hits Kinase_Assay Kinase Inhibition Assay (ADP-Glo - Protocol 4) Active_Hits->Kinase_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Signaling_Cascade Cellular_Response Proliferation, Survival, Angiogenesis Signaling_Cascade->Cellular_Response Inhibitor Quinoline Derivative Inhibitor->RTK Inhibition

References

Application Notes and Protocols: 6-Chloro-4-oxo-1,h-dihydroquinoline-3-carbonitrile as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

<

Authored by: Senior Application Scientist, Gemini

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a versatile fluorescent probe. Quinoline derivatives are a significant class of fluorophores known for their tunable photophysical properties and broad potential in chemical sensing and bioimaging.[1] This guide will delve into the core principles of its fluorescence, provide detailed, field-proven protocols for its use in cellular imaging and ion detection, and explain the scientific rationale behind key experimental steps.

Introduction: The Quinoline Scaffold in Fluorescence Sensing

The quinoline ring system is a privileged scaffold in the design of fluorescent probes due to its inherent photophysical properties, biocompatibility, and ease of functionalization.[2] The electron-rich nature of the heterocyclic ring system, combined with the ability to introduce various substituents, allows for the fine-tuning of excitation and emission wavelengths, as well as the development of probes that respond to specific analytes or environmental changes.

This compound, hereafter referred to as Q-CN , is a specific derivative that exhibits interesting fluorescence characteristics. The presence of the electron-withdrawing chloro and cyano groups, along with the oxo functionality, influences the intramolecular charge transfer (ICT) properties of the molecule, which is a common mechanism for fluorescence sensing in quinoline-based probes.[3] This makes Q-CN a promising candidate for various applications, including the detection of metal ions and bioimaging.

Core Principles: Understanding the Fluorescence Mechanism

The fluorescence of many quinoline-based probes is governed by mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).[3] For Q-CN, the key mechanism is likely dominated by ICT.

2.1. Intramolecular Charge Transfer (ICT)

In its ground state, Q-CN has a specific electron density distribution. Upon excitation with an appropriate wavelength of light, an electron is promoted to a higher energy orbital, leading to a redistribution of electron density and the formation of an excited state with a larger dipole moment. This change in charge distribution is the essence of ICT. The relaxation from this excited state back to the ground state results in the emission of a photon, which we observe as fluorescence. The energy, and therefore the wavelength, of this emitted light is sensitive to the local environment of the probe.

For instance, the interaction of Q-CN with a target analyte, such as a metal ion, can significantly alter the ICT process. The coordination of a metal ion to the quinoline nitrogen or the oxo group can stabilize the excited state, leading to a change in the fluorescence emission spectrum, such as an increase in intensity (chelation-enhanced fluorescence - CHEF) or a shift in the emission wavelength.[1]

Applications and Protocols

This section provides detailed protocols for the application of Q-CN as a fluorescent probe. The following protocols are designed to be self-validating, with clear explanations for each step.

3.1. Application: Detection of Divalent Metal Ions (e.g., Zn²⁺)

Zinc (Zn²⁺) is a crucial metal ion in numerous biological processes, and its dysregulation is linked to various diseases.[2] Quinoline-based probes have shown great promise for the selective detection of Zn²⁺.[2][3]

This protocol details the procedure for characterizing the interaction between Q-CN and a metal ion in solution using a fluorometer.

Materials:

  • This compound (Q-CN)

  • Stock solution of Q-CN (e.g., 1 mM in DMSO)

  • Stock solution of ZnCl₂ (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of the Working Solution: Prepare a 10 µM solution of Q-CN in the HEPES buffer. This concentration is a good starting point to ensure a detectable fluorescence signal without significant inner filter effects.

  • Instrument Setup: Set the excitation wavelength of the fluorometer. Based on the spectroscopic properties of similar quinoline derivatives, a starting excitation wavelength in the range of 340-410 nm is recommended.[2][4] The emission spectrum should be recorded over a suitable range, for example, 400-600 nm.

  • Initial Measurement: Record the fluorescence emission spectrum of the 10 µM Q-CN solution alone. This will serve as the baseline (F₀).

  • Titration: Add small aliquots of the ZnCl₂ stock solution to the cuvette containing the Q-CN solution. After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration. This will allow for the determination of the binding stoichiometry and the association constant.

Causality and Insights:

  • The choice of a buffer at physiological pH is crucial for mimicking biological conditions and ensuring that the protonation state of the probe remains constant.

  • The use of a stock solution of the metal salt allows for precise control over the final concentration in the cuvette.

  • The observation of a systematic change in fluorescence intensity or a shift in the emission maximum upon addition of the metal ion provides evidence of a binding event.

AnalyteExcitation Max (nm)Emission Max (nm)Detection Limit
Zn²⁺~375~52417.7 nM[2]
Cd²⁺~405VariesVaries
Cu²⁺VariesVariesVaries

Note: The values for Cd²⁺ and Cu²⁺ are variable and depend on the specific quinoline derivative and experimental conditions. The data for Zn²⁺ is based on a similar quinoline-based probe and serves as a reference.[2]

3.2. Application: Live-Cell Imaging

The ability to visualize biological processes within living cells is a cornerstone of modern cell biology.[5] Fluorescent probes like Q-CN can be employed to image the intracellular distribution of target analytes.

This protocol outlines the steps for labeling live cells with Q-CN and subsequent imaging using fluorescence microscopy.

Materials:

  • Cultured cells (e.g., HeLa or HepG2 cells) grown on glass-bottom dishes or coverslips

  • Q-CN stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate the cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Probe Loading: Prepare a working solution of Q-CN in cell culture medium. A final concentration in the range of 1-10 µM is a good starting point. Remove the old medium from the cells and replace it with the Q-CN-containing medium.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-30 minutes) at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically.

  • Washing: After incubation, gently wash the cells two to three times with warm PBS or fresh medium to remove any unbound probe.[6] This step is critical for reducing background fluorescence.[7]

  • Imaging: Immediately image the cells using a fluorescence microscope. Use a filter set that is appropriate for the excitation and emission wavelengths of Q-CN.

Causality and Insights:

  • The use of DMSO as a solvent for the stock solution facilitates the solubilization of the organic probe. However, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.

  • Incubation time and probe concentration are critical parameters that need to be optimized to achieve sufficient intracellular signal without causing cellular stress.

  • Thorough washing is essential to minimize background noise and improve the signal-to-noise ratio of the fluorescent images.

LiveCellImaging A Cell Culture (Glass-bottom dish) B Probe Loading (1-10 µM Q-CN in medium) A->B C Incubation (37°C, 15-30 min) B->C D Washing (2-3x with PBS/medium) C->D E Fluorescence Microscopy (Image Acquisition) D->E

Caption: Workflow for staining and imaging live cells with Q-CN.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, it is essential to incorporate control experiments.

  • Autofluorescence Control: Image unstained cells under the same imaging conditions to assess the level of cellular autofluorescence.

  • Photostability Control: Continuously expose a field of stained cells to the excitation light and monitor the fluorescence intensity over time to evaluate the photostability of the probe.

  • Selectivity Control: When using the probe for ion detection, perform experiments in the presence of other biologically relevant metal ions to assess the selectivity of the probe.

Conclusion

This compound (Q-CN) is a promising fluorescent probe with potential applications in both chemical sensing and cellular imaging. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the capabilities of this versatile molecule. By understanding the underlying principles and carefully optimizing experimental conditions, researchers can leverage the unique properties of Q-CN to gain valuable insights into complex biological and chemical systems.

References

Experimental Design for Efficacy Testing of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL

Abstract

This document provides a comprehensive experimental framework for evaluating the efficacy of the novel compound, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Given the limited specific data on this molecule, we present a tiered, hypothesis-driven approach grounded in the well-established biological activities of the quinolone scaffold.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals to systematically investigate the potential anticancer and antimicrobial properties of this and other novel quinoline derivatives. The guide progresses from broad in vitro screening to targeted mechanistic studies and concludes with in vivo validation, emphasizing scientific integrity and robust data generation at each stage.

Introduction: The Therapeutic Potential of the Quinolone Scaffold

The quinolone ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic compounds with a wide array of biological activities.[2][3] Historically, quinolones are renowned for their antibacterial effects, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][4][5] More recently, research has unveiled the potent anticancer properties of quinolone derivatives.[1][2][4][6] This dual activity stems from their ability to target analogous topoisomerase enzymes in eukaryotic cells, leading to cell cycle arrest and apoptosis.[1][6][7]

The specific substitutions on the quinolone core of this compound—a chlorine atom at position 6, an oxo group at position 4, and a carbonitrile group at position 3—suggest a strong potential for biological activity. The fluorine atom at position 6 in fluoroquinolones, for instance, is known to be important for anticancer activity.[4] The 4-oxo-3-carbonitrile moiety is also a common feature in biologically active quinolines. Therefore, a systematic evaluation of this compound's efficacy against both cancer cell lines and microbial pathogens is warranted.

This guide outlines a logical, multi-stage experimental plan to comprehensively characterize the bioactivity of this compound.

A Phased Approach to Efficacy Testing

A robust evaluation of a novel compound necessitates a phased approach, beginning with broad screening and progressively narrowing the focus to mechanistic and in vivo studies. This strategy maximizes resource efficiency and builds a strong, evidence-based profile of the compound's therapeutic potential.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Cytotoxicity Screening (Multiple Cell Lines) C Cell Cycle Analysis A->C If cytotoxic D Apoptosis Assays A->D If cytotoxic B Antimicrobial Susceptibility Testing H Infection Models (Antimicrobial) B->H If antimicrobial activity E Topoisomerase Inhibition Assays C->E F Kinase Inhibition Profiling C->F D->E D->F G Xenograft Models (Anticancer) E->G F->G

Figure 1: A phased experimental workflow for evaluating the efficacy of a novel quinolone compound.

Phase 1: Broad Spectrum In Vitro Screening

The initial phase aims to determine if this compound exhibits any biological activity at pharmacologically relevant concentrations.

Anticancer Activity: In Vitro Cytotoxicity Screening

The first step is to assess the compound's ability to inhibit the growth of or kill cancer cells.[8][9] A panel of diverse human cancer cell lines should be used to identify potential tissue-specific sensitivities.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][10]

Materials:

  • This compound (solubilized in DMSO)

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC-3 (prostate))

  • Normal human cell line (e.g., HFF-1, human foreskin fibroblast) for selectivity assessment[3]

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A typical starting range is 0.1 µM to 100 µM.[10] Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is a key metric of potency.[8][10]

Data Presentation:

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (Normal/Cancer)
MCF-7DataDataData
A549DataDataData
HCT116DataDataData
PC-3DataDataData
HFF-1DataDataN/A
Antimicrobial Activity: Susceptibility Testing

Parallel to cytotoxicity screening, the compound's ability to inhibit microbial growth should be evaluated against a panel of clinically relevant bacteria and fungi.[11]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13]

Materials:

  • This compound (solubilized in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus flavus)[11][14][15]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

  • Positive controls (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.[13]

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Data Presentation:

Microbial StrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Amphotericin B MIC (µg/mL)
S. aureusDataDataN/A
E. coliDataDataN/A
C. albicansDataN/AData
A. flavusDataN/AData

Phase 2: Elucidating the Mechanism of Action

If Phase 1 studies reveal significant activity, the next step is to investigate how the compound exerts its effects.

Investigating Anticancer Mechanisms

For compounds showing potent cytotoxicity, understanding the underlying cellular and molecular mechanisms is crucial.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing if the compound induces cell cycle arrest.

Materials:

  • Cancer cell line of interest (from Phase 1)

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvesting: Harvest cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend fixed cells in PI staining solution containing RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a specific phase indicates cell cycle arrest.

Protocol 4: Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, clarifying the mode of cell death.[8]

Materials:

  • Annexin V-FITC and Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treatment: Treat cells with the compound at its IC50 and 2x IC50 for a relevant time period (e.g., 24 hours).

  • Staining: Harvest cells and resuspend them in binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Protocol 5: Topoisomerase II Inhibition Assay

Given the known mechanism of many quinolones, directly assessing the inhibition of topoisomerase II is a key step.[6]

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • ATP and reaction buffer

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: Set up reactions containing the enzyme, plasmid DNA, ATP, and varying concentrations of the test compound. Include a known Topoisomerase II inhibitor (e.g., Etoposide) as a positive control.

  • Incubation: Incubate the reactions at 37°C.

  • Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Inhibition of the enzyme will result in the persistence of supercoiled DNA.

Protocol 6: Kinase Inhibition Profiling

Kinases are crucial regulators of cell signaling and are common targets for anticancer drugs.[16] Screening the compound against a panel of kinases can identify novel targets.

Methodology:

  • Utilize a commercial kinase profiling service (e.g., Eurofins' KinaseProfiler™) to screen the compound against a large panel of kinases at a fixed concentration (e.g., 10 µM).[17]

  • Follow up with dose-response assays for any hits to determine IC50 values.

G cluster_0 Potential Anticancer Mechanisms A Quinolone Compound B Topoisomerase II Inhibition A->B C Kinase Inhibition A->C D DNA Damage B->D E Cell Cycle Arrest (G2/M Phase) C->E D->E F Apoptosis E->F

Figure 2: Potential signaling pathways affected by quinolone-based anticancer agents.

Phase 3: In Vivo Efficacy Validation

Promising in vitro results must be validated in a living organism to assess the compound's true therapeutic potential, taking into account pharmacokinetics and toxicity.[18][19]

Anticancer Efficacy in Xenograft Models

Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical anticancer drug testing.[19][20][21][22]

Protocol 7: Subcutaneous Xenograft Model

Animals:

  • Immunodeficient mice (e.g., Nude or SCID)

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cell line into the flank of the mice.[19]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapy agent).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Analysis:

  • Compare the tumor growth inhibition (TGI) between the treated and control groups.

  • Assess the compound's toxicity by monitoring changes in body weight and any adverse clinical signs.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day X% TGIMean Body Weight Change (%)
Vehicle ControlN/ADataN/AData
Compound (Low Dose)DataDataDataData
Compound (High Dose)DataDataDataData
Positive ControlDataDataDataData

Conclusion

This application note provides a structured and comprehensive guide for the preclinical efficacy evaluation of this compound. By following this phased approach, researchers can generate robust and reliable data to determine the compound's therapeutic potential as either an anticancer or antimicrobial agent. The emphasis on mechanistic studies will provide valuable insights into its mode of action, which is critical for further drug development.

References

Application Notes and Protocols for the Dissolution of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the effective dissolution of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a quinolone derivative of interest in drug discovery and chemical biology research. Recognizing the critical importance of proper compound handling for experimental reproducibility and accuracy, this document outlines the physicochemical properties of the compound, provides a systematic approach to solvent selection, and offers step-by-step protocols for preparing stock and working solutions for various experimental applications.

Introduction: Understanding the Compound

This compound is a heterocyclic compound featuring a quinolone scaffold.[1][2] Such compounds are often characterized by their planar structure and potential for hydrogen bonding, which significantly influences their solubility. The molecular formula for this compound is C₁₀H₅ClN₂O, with a molecular weight of approximately 204.61 g/mol .[1] Due to the presence of the aromatic rings and the polar functional groups, this compound is predicted to have low solubility in aqueous solutions, a common characteristic for many quinolone derivatives.[3][4] Therefore, a strategic approach to solubilization is paramount for its use in biological and chemical assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is the first step in developing a robust dissolution protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₅ClN₂O[1][2]
Molecular Weight204.61 g/mol [1]
AppearanceSolid (predicted)[4]
StorageStore at 4°C, sealed, away from moisture.[4][5]

Solvent Selection: A Rational Approach

The selection of an appropriate solvent is the most critical step in preparing a compound for experimental use. The ideal solvent should completely dissolve the compound at the desired concentration, be compatible with the downstream experimental system (e.g., cell culture, enzyme assays), and exhibit minimal toxicity at the final working concentration.

The Role of Dimethyl Sulfoxide (DMSO)

For many small molecule inhibitors and heterocyclic compounds with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.[6] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of polar and nonpolar compounds.[6] For quinolone derivatives, DMSO is often the recommended starting point for solubilization.

Preliminary Solubility Testing

Before preparing a large batch of stock solution, it is highly recommended to perform a preliminary solubility test to determine the optimal solvent and the maximum achievable concentration.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several sterile microcentrifuge tubes.

  • Solvent Addition: To each tube, add a precise volume of a different test solvent (e.g., DMSO, ethanol, N,N-dimethylformamide (DMF)) to achieve a high target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex each tube vigorously for 1-2 minutes. If the compound does not dissolve, gentle warming (up to 37°C) or sonication can be employed.

  • Observation: Carefully observe each tube for complete dissolution. A clear solution with no visible particulates indicates successful solubilization. Note any precipitation or color change.

Figure 1: Decision-Making Workflow for Solvent Selection

G start Start: Need to Dissolve Compound solubility_test Perform Preliminary Solubility Test (DMSO, Ethanol, DMF) start->solubility_test dissolved_dmso Completely Dissolved in DMSO? solubility_test->dissolved_dmso dissolved_other Completely Dissolved in Other Solvent? dissolved_dmso->dissolved_other No prepare_stock Prepare High-Concentration Stock Solution in Anhydrous DMSO dissolved_dmso->prepare_stock Yes consider_other Consider Alternative Organic Solvents (e.g., DMF, NMP) dissolved_other->consider_other No check_compatibility Check Solvent Compatibility with Downstream Assay dissolved_other->check_compatibility Yes prepare_stock->check_compatibility consider_other->check_compatibility proceed Proceed to Working Solution Preparation check_compatibility->proceed end End: Compound Ready for Experiment proceed->end

Caption: A workflow diagram for selecting an appropriate solvent.

Preparation of Stock and Working Solutions

Once a suitable solvent has been identified (most commonly DMSO), the following protocols can be used to prepare stock and working solutions.

Protocol for Preparing a High-Concentration Stock Solution
  • Calculation: Determine the mass of this compound and the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Formula: Mass (g) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated amount of the compound in a sterile conical or microcentrifuge tube. Ensure the vial is at room temperature before opening to prevent condensation.

  • Solvent Addition: Under a chemical fume hood, add the calculated volume of anhydrous, high-purity DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions

The preparation of working solutions, especially for cell-based assays, requires careful dilution to prevent precipitation of the compound in the aqueous environment of the culture medium.

  • Thaw Stock Solution: Thaw one aliquot of the high-concentration stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium or assay buffer to 37°C.

  • Serial Dilution (Recommended): To minimize precipitation, it is best practice to perform serial dilutions of the DMSO stock solution in the aqueous medium.

    • Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in the working solution is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity in cellular assays. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Table 2: Example Dilution Series for a 10 mM Stock Solution

Desired Final ConcentrationVolume of 10 mM Stock (µL)Final Volume in Medium (mL)Final DMSO Concentration
100 µM1010.1%
10 µM110.01%
1 µM0.110.001%

Troubleshooting Common Issues

  • Precipitation upon dilution: If the compound precipitates when diluted into aqueous buffer or media, try a lower final concentration, perform serial dilutions in DMSO before adding to the aqueous solution, or consider the use of a solubilizing agent like Pluronic F-68 or Tween® 80, ensuring compatibility with your experimental system.

  • Compound appears insoluble: If the compound does not dissolve in DMSO even with warming or sonication, consider alternative solvents such as DMF or NMP. However, be aware of the potential for higher toxicity of these solvents in biological assays.

Safety Precautions

  • Always handle this compound and all solvents in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

The successful use of this compound in research applications is critically dependent on proper dissolution and handling. By following the systematic approach and detailed protocols outlined in this guide, researchers can prepare reliable and reproducible solutions, ensuring the integrity of their experimental results. The primary recommendation is the use of anhydrous DMSO for the preparation of high-concentration stock solutions, followed by careful serial dilution into the final aqueous experimental medium.

References

Application Notes and Protocols for High-Throughput Screening of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in high-throughput screening and early-stage drug discovery.

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The specific compound, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, belongs to the quinolinone class and possesses structural motifs that suggest potential for biological activity, making it an intriguing candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[3]

This document provides a comprehensive guide for the evaluation of this compound in HTS assays. It outlines detailed protocols for primary and secondary screening, emphasizing scientific integrity, experimental causality, and methods to mitigate common assay interferences associated with quinolone-like compounds.

Physicochemical Properties and Considerations for HTS

Before embarking on a screening campaign, it is crucial to understand the physicochemical properties of the test compound. For this compound (Molecular Formula: C10H5ClN2O, Molecular Weight: 204.61 g/mol ), key considerations include solubility, stability, and potential for assay interference.[4]

PropertyValue/ConsiderationImplication for HTS
Molecular Weight 204.61 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
Solubility To be determined experimentally in assay buffers.Poor solubility can lead to compound precipitation and false-positive results. Stock solutions should be prepared in a suitable solvent like DMSO and final assay concentrations should not exceed the solubility limit.
Autofluorescence High potential. Quinolone structures are known to be fluorescent.[5]Can interfere with fluorescence-based assays, leading to false positives.[6][7] Counter-screening is essential.
Chemical Stability To be assessed.Degradation of the compound in assay buffer can lead to inconsistent results. Stability should be evaluated under assay conditions.

Primary Screening: Identifying Initial Hits

The primary screen is designed to rapidly identify compounds that interact with the biological target of interest from a large library. The choice of assay will depend on the hypothesized target. Given that quinoline derivatives have been shown to inhibit various kinases, a robust and generic kinase inhibition assay, such as a Fluorescence Polarization (FP) assay, is a suitable starting point.[8]

Protocol 1: Fluorescence Polarization (FP) Assay for Kinase Inhibition

Principle: This homogenous assay measures the change in polarization of fluorescently labeled tracer that binds to the kinase active site. A compound that displaces the tracer will cause a decrease in the FP signal. This method is less susceptible to some interferences like inner filter effects.[9]

Objective: To identify compounds that inhibit the binding of a fluorescent tracer to a target kinase (e.g., c-Met, a known target for some quinolines).[8]

Materials:

  • Target Kinase (e.g., recombinant human c-Met)

  • Fluorescently labeled tracer (e.g., a Bodipy-labeled ATP competitive inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (and other library compounds)

  • Positive Control (e.g., a known c-Met inhibitor like Crizotinib)

  • Negative Control (DMSO)

  • 384-well, low-volume, black plates

  • FP-capable plate reader

Workflow:

Caption: High-Throughput Screening Workflow for Kinase Inhibition using Fluorescence Polarization.

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound (typically at a 10 mM stock concentration in DMSO) into the appropriate wells of a 384-well plate. Also dispense DMSO for negative controls and a known inhibitor for positive controls.

  • Kinase Addition: Add 10 µL of the target kinase solution (at 2x final concentration) to all wells.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow for compound-kinase interaction.

  • Tracer Addition: Add 10 µL of the fluorescent tracer solution (at 2x final concentration) to all wells.

  • Final Incubation: Mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

Data Analysis and Hit Criteria:

  • Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.

  • Normalize the data using the positive and negative controls.

  • A "hit" is typically defined as a compound that causes a statistically significant decrease in the FP signal (e.g., >3 standard deviations from the mean of the negative controls).

Counter-Screening and Secondary Assays: Validating Hits and Eliminating Artifacts

A significant portion of initial hits from HTS campaigns can be false positives due to assay interference.[6] For a compound like this compound, autofluorescence is a major concern.[5][7] Therefore, a robust hit validation strategy is paramount.

Protocol 2: Autofluorescence Counter-Screen

Principle: This assay is designed to identify compounds that are intrinsically fluorescent under the same conditions as the primary assay.

Objective: To flag this compound as a potential fluorescent artifact if it exhibits significant fluorescence.

Workflow: The protocol is identical to the primary FP assay, but with one key omission: the fluorescent tracer is not added.

  • Compound Plating: As in Protocol 1.

  • Kinase and Buffer Addition: Add 10 µL of kinase solution and 10 µL of assay buffer (without the tracer).

  • Incubation: Incubate as in the primary assay.

  • Data Acquisition: Read the fluorescence intensity at the same excitation and emission wavelengths used for the tracer in the primary assay.

Interpretation: Any compound that shows a significant increase in fluorescence intensity in this assay is a potential source of interference in the primary screen and should be flagged for further investigation.

Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1] Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Objective: To determine the cytotoxic potential of this compound against a relevant cancer cell line (e.g., HCT116 human colon carcinoma).[2]

Materials:

  • HCT116 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear plates

  • Absorbance plate reader

Workflow:

Caption: Workflow for Assessing Compound Cytotoxicity using the MTT Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: The next day, replace the media with fresh media containing serial dilutions of this compound (e.g., from 0.1 to 100 µM). Include wells with DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the media and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

  • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic).[3]

Objective: To determine if the cytotoxicity observed in the MTT assay is due to the induction of apoptosis.

Materials:

  • Cells treated with the compound at its IC50 concentration

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation: Quantify the percentage of cells in each quadrant:

  • Lower-left (Annexin V-/PI-): Live cells

  • Lower-right (Annexin V+/PI-): Early apoptotic cells

  • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V-/PI+): Necrotic cells

An increase in the population of Annexin V-positive cells indicates that the compound induces apoptosis.[3][10]

Conclusion: A Pathway to Validated Hits

The successful implementation of this multi-step screening cascade will enable the robust evaluation of this compound. By integrating a primary screen with essential counter-screens and cell-based secondary assays, researchers can confidently identify true biological activity while minimizing the risk of artifacts. This structured approach, grounded in an understanding of the compound's chemical nature and potential liabilities, provides a solid foundation for advancing promising hits into the next phase of drug discovery.

References

Application Notes and Protocols for the In Vivo Evaluation of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile and its Analogs in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline-3-Carbonitrile Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] The 4-oxo-1,4-dihydroquinoline-3-carbonitrile moiety, in particular, has attracted significant interest as a versatile pharmacophore. The presence of the chloro-substituent at the 6-position and the carbonitrile group at the 3-position can significantly influence the compound's physicochemical properties and biological target interactions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile and structurally related analogs in preclinical animal models of disease. While in vivo data for this specific molecule is emerging, this guide synthesizes established methodologies and insights from studies on closely related quinoline derivatives to provide robust and scientifically grounded protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Physicochemical Properties and Formulation Considerations

A critical initial step in any in vivo study is the development of a suitable formulation that ensures adequate bioavailability of the test compound. Quinoline derivatives, including this compound, are often characterized by poor water solubility, which can pose a significant challenge for achieving therapeutic concentrations in vivo.[3][4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₅ClN₂O[5]
Molecular Weight204.61 g/mol [5]
AppearanceSolid[5]
Storage Temperature2-8°C[6]

Note: Experimental solubility and lipophilicity (LogP) data should be determined empirically for the specific batch of the compound being used.

Protocol 1: Formulation of a Quinoline-3-Carbonitrile Derivative for Oral Administration in Mice

This protocol is designed for compounds with low aqueous solubility, a common feature of this chemical class.[7]

Objective: To prepare a stable and homogenous suspension for oral gavage.

Materials:

  • This compound (or analog)

  • Vehicle components:

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • 0.1% (v/v) Tween 80

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Sterile conical tubes

Procedure:

  • Weighing: Accurately weigh the required amount of the test compound based on the desired dose and the number of animals to be treated.

  • Levigation: Place the weighed compound in a mortar. Add a small volume of the 0.1% Tween 80 solution and levigate with the pestle to create a smooth paste. This step is crucial for wetting the particles and preventing clumping.

  • Suspension: Gradually add the 0.5% CMC solution to the paste while continuously stirring.

  • Homogenization: Transfer the mixture to a sterile conical tube containing a magnetic stir bar. Place the tube on a stir plate and stir for at least 30 minutes to ensure a uniform suspension.

  • Quality Control: Visually inspect the suspension for any large aggregates. The final formulation should be a homogenous, easily dispensable suspension. Prepare fresh daily to ensure stability.

Application in Oncology: Xenograft Models

Quinoline derivatives have shown significant promise as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[2][8] The use of xenograft models, where human cancer cells are implanted into immunodeficient mice, is a standard and reliable method for evaluating the in vivo efficacy of novel anticancer compounds.[9][10][11]

Signaling Pathways in Cancer Targeted by Quinoline Derivatives

anticancer_pathway Quinoline Derivative Quinoline Derivative Receptor Tyrosine Kinases (e.g., EGFR, c-Met) Receptor Tyrosine Kinases (e.g., EGFR, c-Met) Quinoline Derivative->Receptor Tyrosine Kinases (e.g., EGFR, c-Met) Inhibition PI3K/mTOR Pathway PI3K/mTOR Pathway Quinoline Derivative->PI3K/mTOR Pathway Inhibition Topoisomerase Topoisomerase Quinoline Derivative->Topoisomerase Inhibition Apoptosis Apoptosis Quinoline Derivative->Apoptosis Induction Receptor Tyrosine Kinases (e.g., EGFR, c-Met)->PI3K/mTOR Pathway Activation Cell Proliferation Cell Proliferation PI3K/mTOR Pathway->Cell Proliferation Promotion DNA Replication DNA Replication Topoisomerase->DNA Replication Facilitation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Tumor Regression Tumor Regression Apoptosis->Tumor Regression DNA Replication->Tumor Growth

Protocol 2: Evaluation of Anticancer Activity in a Subcutaneous Xenograft Mouse Model

This protocol is adapted from established methodologies for testing novel quinoline derivatives in vivo.[12]

Animal Model:

  • Female athymic nude mice (BALB/c-nu/nu), 4-6 weeks old.

Cell Line:

  • A human cancer cell line known to be sensitive to the compound class in vitro (e.g., breast, lung, or colon cancer cell lines).

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cells under standard conditions.

    • On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[13]

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Treatment Administration:

    • Administer the test compound (formulated as in Protocol 1) via intraperitoneal (i.p.) injection or oral gavage daily or on a predetermined schedule.[14][15]

    • The vehicle control group should receive the formulation without the active compound.

    • A positive control group (e.g., treated with a standard-of-care chemotherapeutic like doxorubicin) should be included.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length × width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Table 2: Example Dosing and Monitoring Schedule for Xenograft Study

ParameterScheduleDetails
DosingDaily for 21 daysIntraperitoneal injection of 50 mg/kg/day
Tumor VolumeEvery 2 daysMeasured with digital calipers
Body WeightEvery 2 daysTo assess systemic toxicity
Clinical SignsDailyObservation for any signs of distress
Study EndpointDay 21Euthanasia and tumor excision

Application in Infectious Diseases

Antiviral (Anti-HIV) Activity

Certain quinoline derivatives have demonstrated potent anti-HIV activity. A notable example is 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid, which inhibits HIV-1 replication by targeting the reverse transcriptase enzyme.[16] While this compound is a carboxylic acid derivative, its structural similarity to the carbonitrile suggests a potential avenue for investigation. The evaluation of anti-HIV compounds in vivo often requires specialized humanized mouse models.[1][17][18]

antiviral_workflow Humanized Mice (e.g., BLT model) Humanized Mice (e.g., BLT model) HIV-1 Infection HIV-1 Infection Humanized Mice (e.g., BLT model)->HIV-1 Infection Treatment Initiation (Post-infection) Treatment Initiation (Post-infection) HIV-1 Infection->Treatment Initiation (Post-infection) Test Compound Administration Test Compound Administration Treatment Initiation (Post-infection)->Test Compound Administration Vehicle Control Administration Vehicle Control Administration Treatment Initiation (Post-infection)->Vehicle Control Administration Monitoring Viral Load (plasma) Monitoring Viral Load (plasma) Endpoint Analysis Endpoint Analysis Monitoring Viral Load (plasma)->Endpoint Analysis Monitoring CD4+ T cell counts Monitoring CD4+ T cell counts Monitoring CD4+ T cell counts->Endpoint Analysis Test Compound Administration->Monitoring Viral Load (plasma) Test Compound Administration->Monitoring CD4+ T cell counts Vehicle Control Administration->Monitoring Viral Load (plasma) Vehicle Control Administration->Monitoring CD4+ T cell counts

Protocol 3: Conceptual Framework for In Vivo Anti-HIV Efficacy Study

Animal Model:

  • Humanized mice (e.g., BLT - bone marrow, liver, thymus - mice) engrafted with human hematopoietic stem cells, which develop a functional human immune system.[18]

Procedure Outline:

  • Infection: Infect the humanized mice with a replication-competent strain of HIV-1.

  • Treatment: After confirmation of stable viremia, initiate treatment with the test compound (formulated appropriately for the chosen route of administration, e.g., oral or intraperitoneal).

  • Monitoring:

    • Collect blood samples at regular intervals to quantify HIV-1 RNA levels (viral load) in the plasma using qRT-PCR.

    • Analyze peripheral blood mononuclear cells (PBMCs) by flow cytometry to monitor CD4+ T cell counts.

  • Endpoints: The primary endpoint would be the reduction in viral load and the preservation or recovery of CD4+ T cell counts in the treated group compared to the vehicle control group.

Antibacterial Activity

Derivatives of 4-oxo-1,4-dihydroquinoline are well-known for their antibacterial properties, with fluoroquinolones being a prominent class of antibiotics.[19] The evaluation of new antibacterial agents often involves mouse infection models.[20][21]

Protocol 4: Mouse Systemic Infection Model for Antibacterial Efficacy

Animal Model:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6). For certain pathogens, neutropenic models may be required.[21]

Bacterial Strain:

  • A clinically relevant bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) with known susceptibility to the test compound in vitro.

Procedure:

  • Infection: Induce a systemic infection by intraperitoneally injecting a lethal or sub-lethal dose of the bacterial suspension.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test compound via a suitable route (e.g., subcutaneous or oral).[22][23]

  • Monitoring: Observe the mice for signs of morbidity and mortality over a period of 7-14 days.

  • Endpoints: The primary endpoint is the survival rate of the treated mice compared to the vehicle-treated control group. The dose at which 50% of the animals are protected (ED₅₀) can also be calculated.

Ethical Considerations in Animal Research

All animal experiments must be conducted in strict accordance with ethical guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC).[15][24] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all study designs to minimize animal use and suffering.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While direct in vivo studies on this specific compound are not yet widely published, the protocols and conceptual frameworks provided here, based on extensive research on analogous quinoline derivatives, offer a robust guide for its preclinical evaluation in animal models of cancer and infectious diseases. Careful consideration of formulation, choice of animal model, and ethical guidelines will be paramount to obtaining meaningful and translatable results.

References

Application Notes and Protocols for the Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably the highly successful fluoroquinolone antibiotics.[1] The inherent biological activity of this privileged structure, coupled with its synthetic tractability, makes it an attractive starting point for drug discovery campaigns targeting various diseases, including cancer, malaria, and viral infections.[1][2] The 4-oxo-1,4-dihydroquinoline core, in particular, is crucial for the biological activity of many of these compounds, often acting as a key pharmacophore for interaction with biological targets.[3]

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, allowing researchers to systematically probe the effects of structural modifications on the biological activity of a lead compound.[4] By synthesizing and evaluating a series of analogs with targeted structural variations, a comprehensive understanding of the pharmacophore can be developed, guiding the design of more potent and selective drug candidates.

This document provides a detailed guide for the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a key intermediate, and a subsequent library of its analogs for the purpose of conducting SAR studies. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and strategic considerations.

Synthetic Strategy: The Gould-Jacobs Approach

The construction of the 4-oxo-1,4-dihydroquinoline core will be achieved via the venerable Gould-Jacobs reaction.[5][6] This robust and versatile method involves the condensation of an aniline derivative with a malonic ester derivative, followed by a high-temperature thermal cyclization.[7] This classical approach remains a highly effective strategy for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with the 4-oxo form).[5]

Our synthetic strategy is a two-step process to obtain the core scaffold, followed by diversification to generate the analog library. The key steps are:

  • Condensation: Reaction of 4-chloroaniline with a suitable cyanomalonic ester derivative to form the key intermediate, an enamine.

  • Cyclization: High-temperature intramolecular cyclization of the enamine intermediate to yield the this compound core.

  • Analog Synthesis: Functionalization of the core scaffold at strategic positions, primarily at the N-1 and C-7 positions, to generate a library of analogs for SAR studies.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Core Synthesis cluster_1 Analog Synthesis 4-Chloroaniline 4-Chloroaniline Intermediate Ethyl 2-cyano-3-(4-chloroanilino)acrylate 4-Chloroaniline->Intermediate Condensation Cyanomalonic_Ester Ethyl 2-cyano-3-ethoxyacrylate Cyanomalonic_Ester->Intermediate Core_Scaffold This compound Intermediate->Core_Scaffold Thermal Cyclization N1_Analogs N1-Substituted Analogs Core_Scaffold->N1_Analogs N-Alkylation/Arylation C7_Analogs C7-Substituted Analogs Core_Scaffold->C7_Analogs Nucleophilic Aromatic Substitution

Caption: Overall workflow for the synthesis of the quinolone core and subsequent analogs.

Detailed Experimental Protocols

Part 1: Synthesis of the Core Scaffold

Step 1a: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate (Malonic Ester Derivative)

Rationale: This activated malonic ester derivative is the key building block that will introduce the C2, C3 (with the carbonitrile), and C4 atoms of the quinolone ring. The ethoxy group serves as a good leaving group in the initial condensation step.

Protocol:

  • To a stirred solution of ethyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.2 eq) in acetic anhydride (3.0 eq), add a catalytic amount of zinc chloride (0.1 eq).

  • Heat the reaction mixture at 120-130 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess acetic anhydride and ethyl acetate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield ethyl 2-cyano-3-ethoxyacrylate as a colorless to pale yellow oil.

Step 1b: Synthesis of Ethyl 2-cyano-3-(4-chloroanilino)acrylate (Key Intermediate)

Rationale: This step involves a nucleophilic substitution reaction where the amino group of 4-chloroaniline displaces the ethoxy group of the activated malonic ester. This condensation reaction forms the crucial C-N bond that will be part of the quinoline ring.[8]

Protocol:

  • In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in ethanol.

  • To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) dropwise at room temperature with stirring.[9]

  • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain ethyl 2-cyano-3-(4-chloroanilino)acrylate as a crystalline solid.

Step 2: Thermal Cyclization to this compound

Rationale: This is the key ring-forming step of the Gould-Jacobs synthesis. At high temperatures, an intramolecular cyclization occurs, followed by the elimination of ethanol, to form the stable quinolone ring system.[10] The use of a high-boiling point solvent like Dowtherm A ensures that the required temperature for cyclization is reached and maintained.

Protocol:

  • In a flask equipped with a reflux condenser, add the intermediate, ethyl 2-cyano-3-(4-chloroanilino)acrylate (1.0 eq).

  • Add a high-boiling point solvent, such as Dowtherm A or diphenyl ether (approximately 10 mL per gram of intermediate).

  • Heat the mixture with stirring to 250-260 °C. The reaction is typically complete within 30-60 minutes. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solvent upon cooling. Dilute the mixture with hexane to further facilitate precipitation.

  • Collect the solid product by filtration, wash thoroughly with hexane to remove the high-boiling solvent, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a solid.

Part 2: Synthesis of Analogs for SAR Studies

The synthesized this compound core provides multiple handles for chemical modification. For initial SAR studies, we will focus on diversification at the N-1 and C-7 positions, as modifications at these sites are well-documented to significantly impact the biological activity of quinolones.[3][11]

Analog Set 1: N-1 Substituted Analogs

Rationale: The substituent at the N-1 position can influence the compound's lipophilicity, steric profile, and interaction with the biological target.[12] A variety of alkyl and aryl groups will be introduced to probe these effects.

General Protocol for N-Alkylation/Arylation:

  • To a stirred suspension of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, use with caution).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding anion.

  • Add the desired alkyl or aryl halide (e.g., ethyl iodide, benzyl bromide, cyclopropyl bromide; 1.2 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC. The reaction time will vary depending on the reactivity of the halide.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • The product will precipitate and can be collected by filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Table 1: Proposed N-1 Analogs

Analog IDR1-HalideR1 GroupRationale for Inclusion
A1 Ethyl iodideEthylSmall, lipophilic group, common in active quinolones.
A2 Benzyl bromideBenzylIntroduces an aromatic ring, exploring steric and π-stacking interactions.
A3 Cyclopropyl bromideCyclopropylA common motif in potent fluoroquinolones, known to enhance activity.
A4 2-Fluoroethyl bromide2-FluoroethylExplores the effect of a bioisosteric replacement for the ethyl group.

Analog Set 2: C-7 Substituted Analogs

Rationale: The C-7 position is a key site for modulating the antibacterial spectrum and potency of quinolones.[5] Introducing various amine-containing heterocycles at this position is a well-established strategy for enhancing biological activity. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine at C-7 is displaced by a nucleophile.[13] The electron-withdrawing nature of the quinolone core facilitates this reaction.[14]

General Protocol for C-7 Substitution:

  • In a sealed tube or microwave vial, combine this compound (1.0 eq) and the desired amine nucleophile (e.g., piperazine, morpholine; 2.0-3.0 eq).

  • A high-boiling polar aprotic solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) is typically used.

  • The reaction is often heated to high temperatures (120-180 °C) for several hours. Microwave irradiation can significantly reduce the reaction time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • The crude product is then purified by column chromatography or recrystallization.

Table 2: Proposed C-7 Analogs

Analog IDNucleophileR2 GroupRationale for Inclusion
B1 PiperazinePiperazin-1-ylA classic substituent in many potent fluoroquinolones.
B2 MorpholineMorpholin-4-ylIntroduces a different heteroatom, altering polarity and hydrogen bonding capacity.
B3 N-Methylpiperazine4-Methylpiperazin-1-ylExplores the effect of N-substitution on the piperazine ring.
B4 PyrrolidinePyrrolidin-1-ylA smaller, five-membered ring to probe steric requirements.

Purification and Characterization

Purification:

  • Recrystallization: This is the preferred method for purifying solid products. Common solvents include ethanol, methanol, acetonitrile, and ethyl acetate.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard technique. A gradient of hexane and ethyl acetate is a common eluent system.

Characterization:

The identity and purity of all synthesized compounds must be confirmed by a combination of spectroscopic and analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, C≡N, N-H).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

  • Melting Point: To assess the purity of solid compounds.

SAR Studies: A Forward Look

The synthesized library of analogs will be subjected to biological evaluation to determine their activity in a relevant assay (e.g., anticancer, antibacterial, antiviral). The data obtained will be used to construct a Structure-Activity Relationship (SAR) model.

G Synthesized_Analogs Library of Synthesized Analogs (N-1 and C-7 variations) Biological_Screening Biological Screening (e.g., IC50 determination) Synthesized_Analogs->Biological_Screening Data_Analysis Data Analysis and SAR Table Generation Biological_Screening->Data_Analysis SAR_Model Structure-Activity Relationship (SAR) Model Data_Analysis->SAR_Model Lead_Optimization Lead Optimization and Design of Next-Generation Analogs SAR_Model->Lead_Optimization

References

Application Notes and Protocols for the Quantification of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Analytical Imperative for 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

This compound is a quinolone derivative of significant interest in pharmaceutical research and development.[1][2] Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is paramount for delineating its pharmacokinetic profile, assessing its efficacy and safety, and supporting regulatory submissions. This document provides a comprehensive guide to the development and validation of robust analytical methods for this purpose, drawing upon established principles for analogous compounds and adhering to stringent regulatory standards.

The complex nature of biological samples necessitates highly selective and sensitive analytical methodologies to isolate the target analyte from endogenous interferences.[3][4] This guide will detail two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a cost-effective and robust screening tool, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for high-sensitivity and high-selectivity quantification.[5]

PART 1: Foundational Considerations in Method Development

Before embarking on protocol execution, a thorough understanding of the analyte's physicochemical properties and the nuances of the biological matrix is essential. The selection of an appropriate analytical technique and sample preparation strategy is contingent upon these factors.

Analyte Properties and Selection of Analytical Technique

This compound (Molecular Formula: C₁₀H₅ClN₂O, Molecular Weight: 204.61 g/mol ) possesses a chromophore inherent to the quinolone scaffold, making it amenable to UV detection.[6][7] For higher sensitivity and specificity, particularly in complex matrices or when low concentrations are anticipated, LC-MS/MS is the preferred method.[8][9]

The Critical Role of Sample Preparation

The primary objectives of sample preparation are to remove proteins and other interfering substances from the biological matrix, concentrate the analyte, and ensure its compatibility with the analytical instrument.[10] The choice of technique depends on the analyte's properties, the required limit of quantification, and the nature of the biological sample.[5] Common approaches include:

  • Protein Precipitation (PPT): A simple and rapid technique where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.[3]

  • Liquid-Liquid Extraction (LLE): This method separates the analyte based on its differential solubility in two immiscible liquids.[11]

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[10]

The following workflow diagram illustrates the decision-making process for selecting a sample preparation method.

Figure 1: Decision workflow for sample preparation.

PART 2: HPLC-UV Method Protocol

This method is suitable for applications where high sensitivity is not the primary requirement, such as in vitro studies or early-stage pharmacokinetic screening.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for quinolone derivatives.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidified mobile phase improves peak shape and ionization for MS compatibility.
Gradient 0-1 min: 10% B1-8 min: 10-90% B8-9 min: 90% B9-10 min: 10% BA gradient elution is necessary to elute the analyte with good peak shape and to clean the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA smaller injection volume minimizes potential matrix effects.
UV Detection 254 nm and 325 nmQuinolone derivatives typically have strong absorbance at these wavelengths.[6]
Sample Preparation Protocol: Protein Precipitation
  • To 100 µL of biological sample (plasma, serum, or urine) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (10% Acetonitrile in 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for HPLC-UV analysis.

PART 3: LC-MS/MS Method Protocol

For high-sensitivity and high-selectivity quantification, LC-MS/MS is the method of choice. This is particularly crucial for in vivo studies where low concentrations of the analyte are expected.

LC-MS/MS Parameters
ParameterRecommended ConditionRationale
LC System UHPLC systemProvides better resolution and faster analysis times.
Column C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm)Suitable for fast LC-MS/MS analysis.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileCommon mobile phases for LC-MS/MS that provide good ionization efficiency.[8]
Gradient 0-0.5 min: 5% B0.5-3 min: 5-95% B3-4 min: 95% B4-4.1 min: 95-5% B4.1-5 min: 5% BA rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CMaintains consistent chromatography.
Injection Vol. 5 µLMinimizes sample loading and potential matrix effects.
Ionization Mode Electrospray Ionization (ESI), PositiveQuinolone derivatives readily form positive ions.[11]
MRM Transitions Analyte: To be determined experimentallyIS: To be determined experimentallyMultiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[9]

Note on MRM Transitions: The specific precursor and product ions for this compound and a suitable internal standard (e.g., a stable isotope-labeled version) must be determined by direct infusion of the compounds into the mass spectrometer.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of biological sample, add 200 µL of 4% phosphoric acid. Vortex and load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

The following diagram outlines the SPE workflow.

Figure 2: Solid-Phase Extraction (SPE) workflow.

PART 4: Bioanalytical Method Validation

All methods used for the quantification of drugs in biological samples for regulatory submissions must be validated according to guidelines from authorities such as the U.S. Food and Drug Administration (FDA). The key validation parameters are summarized below.

Validation Parameters
ParameterAcceptance Criteria (FDA Guidance)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy Mean accuracy within ±15% of the nominal concentration (±20% at the LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery Consistent and reproducible recovery is more important than 100% recovery.
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the analyte signal.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.[12][13][14]

A detailed validation plan should be established and followed, with all results documented in a validation report.

Conclusion

The analytical methods and protocols outlined in this guide provide a robust framework for the accurate and reliable quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study. It is imperative that any method is fully validated to ensure the integrity of the data generated in support of drug development programs.

References

The Strategic Intermediate: A Guide to 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Rise of a Versatile Intermediate

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from antibacterial and antiviral to anticancer and antimalarial drugs.[1] Within this privileged heterocyclic family, 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile has emerged as a highly valuable and versatile chemical intermediate. Its strategic placement of a reactive chlorine atom and a synthetically malleable nitrile group on the 4-quinolone core makes it a powerful building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis, characterization, and key applications of this intermediate, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

The 4-quinolone structure itself is of significant interest due to its inherent biological activities. The presence of the 6-chloro substituent can enhance the lipophilicity and metabolic stability of derivative compounds, often leading to improved pharmacokinetic profiles. Furthermore, the electron-withdrawing nature of the 3-carbonitrile group can modulate the reactivity of the quinolone ring and provides a versatile handle for a variety of chemical transformations.

Physicochemical Properties & Safety

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₀H₅ClN₂O
Molecular Weight 204.62 g/mol
CAS Number 71083-61-9
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and DMF; sparingly soluble in other organic solvents.
Storage Store in a cool, dry place away from light and moisture.

Safety Precautions: While a specific, comprehensive safety datasheet for this compound is not readily available in all databases, standard laboratory safety protocols for handling chemical intermediates should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of the Intermediate: A Modern Approach to a Classic Reaction

The synthesis of 4-quinolones is often achieved through variations of the Gould-Jacobs reaction, which traditionally involves the condensation of an aniline with a malonic acid derivative followed by a high-temperature cyclization.[2] For the preparation of the 3-carbonitrile derivative, a key modification is the use of a cyano-containing starting material. A plausible and efficient synthetic route involves the reaction of 4-chloroaniline with ethyl 2-cyano-3-ethoxyacrylate (or a similar reagent like ethyl ethoxymethylenecyanoacetate), followed by a thermal cyclization.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization 4-Chloroaniline 4-Chloroaniline Intermediate_A Enamine Intermediate 4-Chloroaniline->Intermediate_A Nucleophilic Attack Ethyl_2_cyano_3_ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Ethyl_2_cyano_3_ethoxyacrylate->Intermediate_A Product 6-Chloro-4-oxo-1,4-dihydroquinoline- 3-carbonitrile Intermediate_A->Product Thermal Cyclization (High Temperature)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis involving an initial condensation followed by a thermal cyclization in a high-boiling solvent.

Materials:

  • 4-Chloroaniline

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Hexanes

  • Hydrochloric acid (HCl)

Step 1: Synthesis of Ethyl 2-cyano-3-(4-chloroanilino)acrylate (Enamine Intermediate)

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline (1.0 eq) in ethanol.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol and then with hexanes to remove any unreacted starting materials.

  • Dry the intermediate product under vacuum.

Step 2: Thermal Cyclization to this compound

  • In a separate round-bottom flask suitable for high-temperature reactions, add a high-boiling solvent such as diphenyl ether.

  • Heat the solvent to approximately 250 °C.

  • Slowly add the dried enamine intermediate from Step 1 to the hot solvent in portions. Vigorous evolution of ethanol will be observed.

  • Maintain the reaction temperature at 250-260 °C for 30-60 minutes after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to below 100 °C.

  • Carefully add hexanes to the cooled mixture to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with hexanes to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., DMF/water or acetic acid).

Characterization of the Intermediate

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons on the quinoline ring system and the N-H proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR will display signals for the carbonyl carbon (C4-oxo), the nitrile carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band corresponding to the C≡N (nitrile) stretch is expected around 2220-2260 cm⁻¹.

    • A prominent C=O (ketone) stretch should be observed around 1620-1680 cm⁻¹.

    • An N-H stretching vibration may be visible in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (204.62 g/mol ), with the characteristic isotopic pattern for a chlorine-containing compound.

Applications as a Chemical Intermediate

The synthetic utility of this compound lies in the reactivity of its functional groups, which allows for the construction of more complex molecular architectures.

G cluster_0 Derivative Classes Intermediate 6-Chloro-4-oxo-1,4-dihydroquinoline- 3-carbonitrile N-Alkylation N-Alkylation/ N-Arylation Intermediate->N-Alkylation C6_Substitution Nucleophilic Aromatic Substitution at C6 Intermediate->C6_Substitution Nitrile_Transformation Nitrile Group Transformations Intermediate->Nitrile_Transformation C4_Derivatization Derivatization of C4-oxo Group Intermediate->C4_Derivatization Kinase_Inhibitors Kinase Inhibitors N-Alkylation->Kinase_Inhibitors Antimicrobials Antimicrobial Agents C6_Substitution->Antimicrobials Fused_Heterocycles Fused Heterocyclic Systems (e.g., Pyrazolo[4,3-c]quinolines) Nitrile_Transformation->Fused_Heterocycles Carboxamides 3-Carboxamide Derivatives Nitrile_Transformation->Carboxamides

Caption: Key reaction pathways for derivatizing the intermediate.

Synthesis of Kinase Inhibitors

The 4-quinolone scaffold is a known "privileged structure" for the development of kinase inhibitors.[3] The N-H group of the dihydropyridinone ring can be readily alkylated or arylated to introduce various side chains that can interact with the ATP-binding site of kinases. The 6-chloro substituent can also play a role in modulating the binding affinity and selectivity of the final compound.

Protocol: N-Alkylation for Kinase Inhibitor Scaffolds

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkylating or arylating agent (e.g., an alkyl halide or a substituted benzyl bromide) (1.1 eq).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • The product will often precipitate and can be collected by filtration.

  • Purify the crude product by column chromatography or recrystallization.

Precursor to Fused Heterocyclic Systems

The 3-carbonitrile group is an excellent precursor for the construction of fused heterocyclic rings, such as pyrazolo[4,3-c]quinolines. These fused systems are of great interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties.[4][5]

Protocol: Synthesis of Pyrazolo[4,3-c]quinoline Derivatives

  • The 4-oxo group of the starting intermediate is first converted to a better leaving group, typically a chloro group, by reacting with a chlorinating agent like phosphorus oxychloride (POCl₃).

  • The resulting 4,6-dichloroquinoline-3-carbonitrile is then reacted with hydrazine or a substituted hydrazine.

  • The reaction is typically carried out in a protic solvent like ethanol or isopropanol at reflux.

  • The hydrazine initially displaces the more reactive 4-chloro group, followed by an intramolecular cyclization of the amino group onto the nitrile, forming the pyrazole ring.

  • The product precipitates upon cooling and can be collected by filtration.

Elaboration of the Nitrile Group

The nitrile functionality can be hydrolyzed to a carboxamide or a carboxylic acid, or it can be reduced to an amine. These transformations open up a wide range of possibilities for further derivatization, allowing for the introduction of diverse pharmacophores.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a versatile platform for the development of diverse molecular libraries. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you improve your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely employed and robust method is a variation of the Gould-Jacobs reaction. This process typically involves two key steps:

  • A condensation reaction between 4-chloroaniline and a diethyl ethoxymethylenemalonate (EMME) derivative, specifically diethyl 2-(ethoxymethylene)malononitrile or a similar reactant.

  • A high-temperature thermal cyclization of the resulting intermediate to form the quinolone ring system. The reaction is typically carried out in a high-boiling point solvent like Dowtherm A or diphenyl ether.

Q2: Why is a high-boiling point solvent like Dowtherm A necessary for the cyclization step?

The intramolecular cyclization to form the quinolone ring is an endergonic process that requires significant thermal energy to overcome the activation barrier. High-boiling point solvents, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, boiling point ~257°C), provide the necessary high temperatures (typically 240-250°C) to drive the reaction to completion efficiently. Using a lower-boiling solvent would result in an incomplete reaction or require significantly longer reaction times.

Q3: What are the primary impurities I should expect, and how do they form?

The most common impurities often arise from incomplete reactions or side reactions:

  • Unreacted Starting Materials: Residual 4-chloroaniline or the malonate derivative.

  • Acyclic Intermediate: The non-cyclized intermediate, N-(4-chlorophenyl)aminomethylenemalononitrile, can remain if the cyclization temperature is too low or the reaction time is too short.

  • Decarboxylation/Decyanation Products: At very high temperatures or with prolonged heating, the desired product can undergo degradation.

  • Polymeric Materials: Dark, tar-like substances can form from the polymerization of starting materials or intermediates under harsh thermal conditions.

Q4: Can I use a microwave reactor for this synthesis?

Yes, microwave-assisted synthesis can be an effective alternative to conventional heating. It can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating. However, direct translation of thermal conditions is not always possible, and optimization of temperature, pressure, and irradiation time is necessary to prevent charring and side product formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures. We diagnose the probable cause and provide actionable solutions to rectify the issue.

Problem 1: Low or No Product Yield

A low yield of the desired this compound is the most frequent challenge. The issue often lies in the critical cyclization step.

Potential Causes & Explanations:

  • Insufficient Cyclization Temperature: The intramolecular cyclization has a high activation energy. If the reaction temperature does not consistently hold within the optimal range (e.g., 240-250°C for Dowtherm A), the rate of conversion to the final product will be negligible.

  • Sub-optimal Heating Method: Uneven heating of the reaction vessel can create "cold spots," where the intermediate does not cyclize. This is common in large-scale reactions using heating mantles without proper stirring or a sand bath.

  • Moisture in Reagents/Solvent: The presence of water can hydrolyze the starting malonate derivative or interfere with the intermediate, leading to unwanted byproducts.

  • Poor Quality Starting Materials: Impurities in the 4-chloroaniline or the malonate derivative can inhibit the reaction or lead to side products.

Recommended Solutions:

  • Verify Temperature Control: Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture (if possible) or a sand bath to ensure uniform and accurate temperature. Calibrate your controller if necessary.

  • Ensure Anhydrous Conditions: Dry your solvent (e.g., Dowtherm A) over molecular sieves if necessary. Use freshly opened or purified starting materials.

  • Optimize Reaction Time: While a typical reaction time is 15-30 minutes at peak temperature, you may need to optimize this for your specific setup. Taking small aliquots (if feasible) for TLC or LC-MS analysis can help determine the reaction endpoint.

  • Purify Starting Materials: Consider recrystallizing the 4-chloroaniline or distilling the malonate derivative if purity is questionable.

low_yield_workflow start Low or No Yield Observed check_temp Is Reaction Temperature Consistently 240-250°C? start->check_temp check_time Was Reaction Time Adequate (15-30 min)? check_temp->check_time Yes solution_temp Solution: Use Sand Bath for Uniform Heating & Calibrate Temperature Probe. check_temp->solution_temp No check_reagents Are Reagents Anhydrous and Pure? check_time->check_reagents Yes solution_time Solution: Optimize Time. Monitor by TLC/LC-MS. check_time->solution_time No solution_reagents Solution: Dry Solvents & Purify/Verify Starting Materials. check_reagents->solution_reagents No end Improved Yield check_reagents->end Yes solution_temp->end solution_time->end solution_reagents->end

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Product is a Dark, Tarry, or Insoluble Solid

The formation of a dark, often intractable material indicates product degradation or polymerization.

Potential Causes & Explanations:

  • Overheating: Exceeding the optimal temperature range (e.g., >260°C) can cause the product or intermediates to decompose and polymerize.

  • Prolonged Reaction Time: Heating for an extended period, even at the correct temperature, can lead to the formation of polymeric byproducts. The desired product itself can act as a monomer for polymerization under harsh conditions.

  • Atmospheric Oxygen: At high temperatures, oxidative side reactions can occur, leading to colored impurities.

Recommended Solutions:

  • Precise Temperature and Time Control: Adhere strictly to the validated reaction time and temperature. Do not "push" the reaction for longer than necessary. A 15-minute hold at 250°C is often sufficient.

  • Inert Atmosphere: While not always required, performing the cyclization under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side products and improve the color of the crude product.

  • Modified Quenching/Isolation: Instead of allowing the reaction to cool completely to room temperature (which can make the product solidify with the solvent), it's often better to cool it to around 100-120°C and then carefully quench it by pouring it into a large volume of a solvent like hexane or toluene. This precipitates the product while keeping the Dowtherm A and polymeric impurities in solution.

isolation_workflow start Reaction Complete (at 250°C) cool Cool to ~100-120°C start->cool quench Pour into Large Volume of Hexane or Toluene cool->quench precipitate Product Precipitates quench->precipitate filter Filter the Solid precipitate->filter wash Wash Solid with Hexane/Toluene filter->wash dry Dry Under Vacuum wash->dry product Crude Product dry->product

Navigating the Solubility Labyrinth of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to overcoming the experimental challenges posed by 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. As a Senior Application Scientist, I understand that navigating the solubility issues of promising but poorly soluble compounds is a critical hurdle in research and development. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure you can confidently and effectively work with this compound.

Understanding the Challenge: Physicochemical Properties at a Glance

This compound, a member of the quinolone class, possesses a chemical structure that inherently limits its aqueous solubility. Its planar, aromatic nature and the presence of a chlorine atom contribute to a high crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound.

PropertyValueImplication for Solubility
Molecular Formula C₁₀H₅ClN₂O[1][2]
Molecular Weight 204.62 g/mol [1][2]
Predicted XlogP ~2.1Indicates moderate lipophilicity, suggesting poor water solubility.
Physical State Solid[3]Crystal lattice energy needs to be overcome for dissolution.

This inherent low aqueous solubility often leads to experimental inconsistencies, such as precipitation in stock solutions or bioassays, which can compromise the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered when working with this compound.

Q1: My compound is precipitating out of my aqueous buffer. What is the primary cause?

A1: This is a classic sign of exceeding the compound's aqueous solubility limit. Precipitation, often termed "crashing out," typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous medium where the compound is significantly less soluble.[4] This abrupt change in the solvent environment forces the compound out of solution.

Q2: What is the best solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5] It is a powerful organic solvent capable of disrupting the crystal lattice of the compound. While other solvents like N,N-dimethylformamide (DMF) may also be effective, DMSO is a common and generally compatible choice for many in vitro assays.

Q3: How does pH affect the solubility of this compound?

A3: As a quinolone derivative, the solubility of this compound is expected to be pH-dependent.[6] The molecule contains ionizable groups, and altering the pH of the aqueous medium can shift the equilibrium between the neutral and ionized forms. The ionized form is generally more water-soluble. A comprehensive pH-solubility profile is essential for determining the optimal pH range for your experiments.

Q4: Can I use co-solvents in my final aqueous solution to prevent precipitation?

A4: Yes, using a co-solvent is a viable strategy. Maintaining a small percentage of an organic solvent like DMSO or ethanol in your final aqueous solution can increase the solubility of the compound.[7] However, it is crucial to determine the tolerance of your experimental system (e.g., cells in a bioassay) to the chosen co-solvent, as high concentrations can be toxic or cause off-target effects.

Troubleshooting Guides: From Problem to Solution

This section provides structured approaches to common solubility-related problems.

Issue 1: Immediate Precipitation Upon Dilution

Symptoms:

  • Cloudiness or visible particles appear immediately after adding the stock solution to your aqueous buffer or cell culture medium.

Workflow for Troubleshooting Immediate Precipitation:

A Precipitation Observed B Reduce Final Concentration A->B Is concentration too high? C Optimize Dilution Technique A->C Is dilution too rapid? D Employ Co-solvents A->D Is aqueous environment too polar? E Adjust pH of Aqueous Medium A->E Is pH suboptimal? F Successful Dissolution B->F C->F D->F E->F

Caption: Troubleshooting workflow for immediate precipitation.

Solutions:

  • Decrease the Final Concentration: This is the most direct solution. Your working concentration may be exceeding the compound's solubility limit in the final aqueous medium.

  • Optimize the Dilution Process:

    • Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C can slightly increase solubility.[8]

    • Slow, drop-wise addition: Add the stock solution slowly to the vortexing aqueous medium. This rapid dispersion prevents localized high concentrations that can trigger precipitation.[4]

  • Utilize a Co-solvent System: Maintain a low percentage (e.g., 1-5%) of the stock solvent (DMSO) in your final working solution. Always run a vehicle control to account for any effects of the co-solvent.[9]

Issue 2: Precipitation Over Time (Delayed Precipitation)

Symptoms:

  • The solution is initially clear but becomes cloudy or forms crystals after a period of incubation or storage.

Solutions:

  • Prepare Fresh Solutions: Avoid storing diluted aqueous solutions. It is best practice to prepare them immediately before use.

  • Consider pH Stability: The pH of your medium may be drifting over time, especially in cell cultures due to metabolic activity. This can shift the compound out of its optimal solubility range. Monitor and, if necessary, adjust the pH.

  • Incorporate Solubilizing Excipients: For longer-term experiments, consider the use of solubilizing agents.

Advanced Solubilization Strategies

When standard methods are insufficient, these advanced techniques can be employed.

pH Adjustment

For ionizable compounds like quinolones, solubility can be significantly enhanced by adjusting the pH of the solution to favor the more soluble ionized form.[10][11]

Experimental Protocol: pH-Solubility Profile Determination

  • Prepare a series of buffers: Create a range of buffers with pH values from acidic to basic (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Separate solid from solution: Centrifuge the samples and filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the data: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to generate a pH-solubility profile.

Co-solvency

This technique involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a nonpolar compound.

Common Co-solvents for Consideration:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycol (PEG 300 or 400)

  • Propylene Glycol

Protocol for Preparing a Solution Using a Co-solvent:

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% of the chosen organic co-solvent (e.g., DMSO).

  • Prepare the co-solvent/aqueous mixture: Prepare your final aqueous buffer containing the desired percentage of the co-solvent.

  • Dilute the stock solution: While vortexing the co-solvent/aqueous mixture, add the stock solution drop-wise to achieve the final desired concentration.

A Start B Prepare high-concentration stock in pure co-solvent (e.g., DMSO) A->B C Prepare aqueous buffer with desired final co-solvent percentage B->C D Add stock solution drop-wise to vortexing buffer C->D E Visually inspect for clarity D->E F End: Clear working solution E->F

Caption: Workflow for co-solvent solution preparation.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly increased aqueous solubility.[12][13][14][15]

Types of Cyclodextrins to Consider:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Protocol for Preparing a Solution Using Cyclodextrins:

  • Determine the appropriate cyclodextrin and concentration: This often requires empirical testing.

  • Prepare the cyclodextrin solution: Dissolve the chosen cyclodextrin in the aqueous buffer. Gentle heating may be required.

  • Add the compound: Add the powdered this compound to the cyclodextrin solution.

  • Facilitate complexation: Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex.

  • Filter the solution: Remove any undissolved compound by centrifugation and filtration.

Safety and Handling Precautions

When handling this compound, it is essential to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[10]

  • Handling: Handle the compound in a well-ventilated area. Avoid creating dust.[16]

  • Storage: Store the compound in a tightly sealed container in a dry place.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[17]

By understanding the physicochemical properties of this compound and employing the systematic troubleshooting and solubilization strategies outlined in this guide, researchers can overcome the challenges associated with its poor solubility and unlock its full potential in their scientific investigations.

References

Technical Support Center: Purification of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and procedural support for researchers, scientists, and drug development professionals working on the purification of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (MW: 204.61 g/mol , Formula: C₁₀H₅ClN₂O).[1][2] The purity of this quinolone intermediate is critical for subsequent synthetic steps and biological screening. This document addresses common challenges encountered during its purification, offering explanations grounded in chemical principles and field-proven protocols.

Section 1: Troubleshooting Common Purification Problems

This section addresses the most frequently encountered issues during the purification of this compound.

Q1: My final product has a low melting point and a broad melting range. What are the likely causes and solutions?

Answer:

A low or broad melting point is a primary indicator of impurities. The two most common culprits are residual solvents from the reaction or purification, and unreacted starting materials or side-products from the synthesis.

  • Causality: Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to transition to a liquid state. A broad range indicates a heterogeneous mixture is melting over a range of temperatures. High-boiling point solvents like DMF or DMSO are particularly common culprits as they are often used in quinolone synthesis and are difficult to remove under standard vacuum.[3]

  • Troubleshooting Protocol:

    • Identify the Impurity: First, run a ¹H NMR spectrum of your product. A broad singlet around 2.5 ppm may indicate residual DMSO, while signals around 2.9 and 8.0 ppm could suggest DMF.

    • Solvent Removal: If a high-boiling solvent is present, re-dissolve the crude product in a minimal amount of a suitable solvent (e.g., warm DMSO) and precipitate it by adding an "anti-solvent" like water or methanol. The desired product should crash out while the impurity remains in the solvent mixture. Filter and wash the solid extensively with the anti-solvent.

    • Recrystallization: This is the most effective method for removing solid impurities. A detailed protocol is provided in Section 2. The key is selecting a solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.

Q2: The color of my purified product is off-white, yellow, or brown. How can I remove the colored impurities?

Answer:

The expected color for highly pure this compound is typically a white to pale yellow solid. Darker colors indicate the presence of chromophoric (color-causing) impurities, which often arise from side reactions or degradation.

  • Causality: Colored impurities are often highly conjugated, polar molecules formed during the high-temperature cyclization step common in quinolone synthesis.[4][5] These can be difficult to remove as they may have similar solubility profiles to the target compound.

  • Solution: Activated Carbon Treatment during Recrystallization

    • Dissolve the impure compound in a suitable recrystallization solvent (see Table 1) at an elevated temperature.

    • Once fully dissolved, add a very small amount of activated carbon (charcoal) to the hot solution (typically 1-2% of the solute's weight). Caution: Add the carbon slowly to the hot solution to prevent violent bumping.

    • Keep the solution heated and stir for 5-15 minutes. The activated carbon will adsorb the large, flat, colored impurity molecules onto its surface.

    • Perform a hot filtration using fluted filter paper to remove the activated carbon. The filtrate should be noticeably lighter in color.

    • Allow the filtrate to cool slowly to induce crystallization of the purified product.

Section 2: Detailed Purification Protocols & Methodologies

This section provides step-by-step guides for the most effective purification techniques for this compound.

General Purification Workflow

crude Crude Product (Post-Synthesis Workup) decision Assess Purity (TLC, NMR) crude->decision recrystall Recrystallization (Primary Method) decision->recrystall Impure pure Pure Product (>98% Purity) decision->pure Pure analysis Confirm Purity (HPLC, NMR, MS, MP) recrystall->analysis chroma Column Chromatography (For Difficult Separations) chroma->analysis analysis->chroma Still Impure analysis->pure Pure

Caption: General purification and analysis workflow for this compound.

Q3: What is the recommended step-by-step protocol for recrystallization?

Answer:

Recrystallization is the most robust and scalable method for purifying this compound. Success hinges on selecting an appropriate solvent. Based on the purification of structurally similar quinolones, polar aprotic solvents are excellent candidates.[3]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent from Table 1. For a first attempt, Dimethylformamide (DMF) or a mixture of Ethanol/Water is recommended.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, perform the activated carbon treatment as described in Q2.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum, potentially with gentle heating, to remove all traces of solvent.

Table 1: Recommended Solvents for Recrystallization

SolventBoiling Point (°C)Rationale for UseSafety Notes
Dimethylformamide (DMF)153Excellent solvating power at high temperatures for quinolones.[3]Teratogen; handle with care in a fume hood.
Acetic Acid118Good solvent for quinolone derivatives; can protonate the molecule to aid dissolution.[4]Corrosive; use in a well-ventilated area.
Ethanol/Water78-100A versatile mixed-solvent system. Dissolve in hot ethanol, then add water dropwise until cloudy.Flammable.
Acetonitrile82Lower boiling point than DMF, easier to remove.Flammable, toxic.
Q4: When should I consider using column chromatography?

Answer:

Column chromatography should be considered when recrystallization fails to provide the desired purity, particularly when dealing with impurities that have a very similar solubility profile to the product. It is a more resource-intensive technique but offers superior separation power.

  • Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture). By carefully selecting the mobile phase, you can make the desired product travel down the column at a different rate than the impurities.

  • Starting Protocol for Silica Gel Chromatography:

    • Stationary Phase: Silica Gel (standard grade, 230-400 mesh).

    • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A good starting gradient would be from 100% Dichloromethane (DCM) to a mixture of DCM/Methanol (e.g., 98:2 or 95:5).

    • Procedure:

      • Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.

      • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM with a few drops of methanol) and adsorb it onto a small amount of silica gel.

      • Load the dried, adsorbed sample onto the top of the packed column.

      • Begin eluting with the mobile phase, starting with low polarity and gradually increasing it.

      • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Troubleshooting and FAQs

Troubleshooting Decision Tree: Low Purity After Recrystallization

start Low Purity Detected (e.g., by NMR or HPLC) check_solvent Was cooling too fast? start->check_solvent check_wash Was filter cake washed with cold solvent? check_solvent->check_wash No redo_recrystall Action: Re-dissolve and cool slowly. check_solvent->redo_recrystall Yes check_impurities Are impurities highly similar to product? check_wash->check_impurities Yes rewash Action: Re-wash filter cake with fresh cold solvent. check_wash->rewash No use_chroma Action: Use column chromatography. check_impurities->use_chroma Yes success Purity Improved check_impurities->success No, Purity OK redo_recrystall->success rewash->success use_chroma->success

Caption: Decision tree for troubleshooting low purity after an initial recrystallization attempt.

Q5: What are the most common impurities I should expect from the synthesis?

Answer:

Common impurities often stem from the synthetic route used. For quinolones synthesized via Gould-Jacobs type reactions, you should be aware of:

  • Unreacted Starting Materials: Such as the substituted aniline and the diethyl ethoxymethylenemalonate derivative.[5]

  • Incomplete Cyclization Products: Intermediates that have not fully undergone the thermal cyclization to form the quinolone ring system.

  • Hydrolyzed Product: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic workup conditions, leading to the formation of the corresponding carboxylic acid (6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).

Q6: What safety precautions should I take?

Answer:

Always handle this compound and all associated solvents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for the compound and all solvents before beginning work. Many quinolone derivatives have biological activity, so avoid inhalation and skin contact.[6]

References

stability of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability challenges in various solvent systems.

Troubleshooting Guide: Experimental Observations & Solutions

This guide addresses specific issues that may arise during your experiments, with a focus on identifying and mitigating problems related to the stability of this compound.

Issue 1: Inconsistent results or loss of compound activity in solution.

  • Question: My experimental results are not reproducible, and I suspect the compound is degrading in my solvent. How can I confirm this and what should I do?

  • Answer: Inconsistent results are a common indicator of compound instability. The quinolone core can be susceptible to degradation under certain conditions.

    • Immediate Action: Prepare fresh solutions for each experiment. Avoid using stock solutions that have been stored for extended periods, especially if the storage conditions have not been validated.

    • Confirmation of Degradation: To confirm degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[1] By comparing a freshly prepared sample to one that has been stored under your experimental conditions, you can detect the appearance of new peaks, which correspond to degradation products, and a decrease in the peak area of the parent compound.

    • Preventative Measures: If degradation is confirmed, consider the following:

      • Solvent Choice: Switch to a less reactive, aprotic solvent. See the solvent stability table below for recommendations.

      • Temperature: Store stock solutions at -20°C or -80°C.

      • Light Exposure: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Photodegradation can be a concern for quinolone derivatives.

Issue 2: Appearance of unexpected peaks in my analytical chromatogram.

  • Question: I am analyzing my sample containing this compound and see unexpected peaks. What could they be?

  • Answer: The presence of unexpected peaks strongly suggests the formation of degradation products or impurities.

    • Identification of Degradants: The most effective way to identify these unknown peaks is by using mass spectrometry (MS) to determine their mass-to-charge ratio (m/z).[1] This information, combined with knowledge of the parent compound's structure, can help elucidate the structure of the degradation products.

    • Common Degradation Pathways: For quinolone structures, hydrolysis is a common degradation pathway, especially under acidic or basic conditions.[2] The nitrile group could potentially be hydrolyzed to a carboxylic acid or an amide.

    • Troubleshooting Steps:

      • Analyze a blank solvent sample to rule out solvent-related impurities.

      • Run a freshly prepared solution of the compound to see if the unexpected peaks are present from the start (indicating an issue with the starting material) or if they appear over time.

      • If the peaks develop over time, perform a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to see if you can replicate the formation of the unknown peaks.[2] This will help you understand the conditions that lead to degradation.

Issue 3: Difficulty dissolving the compound.

  • Question: I am having trouble dissolving this compound. What are the recommended solvents?

  • Answer: Solubility can be a challenge for this class of compounds.

    • Recommended Solvents: Aprotic polar solvents are generally a good starting point. Consider using Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Sonication: Gentle sonication can aid in dissolution.

    • Warming: Gentle warming can also be effective, but be cautious as heat can also accelerate degradation. It is advisable to test for degradation after warming.

    • Aqueous Solutions: Direct dissolution in aqueous buffers may be difficult. A common technique is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] Storage at -20°C is recommended. Avoid frequent temperature fluctuations.

Q2: How stable is this compound in common laboratory solvents?

Summary of Expected Solvent Stability
SolventExpected StabilityRecommendations & Considerations
DMSO GoodRecommended for stock solutions. Store at -20°C or -80°C. Minimize freeze-thaw cycles.
DMF GoodSimilar to DMSO, suitable for preparing stock solutions.
Ethanol/Methanol ModerateProtic solvents may lead to solvolysis over time, especially if heated. Use freshly prepared solutions.
Acetonitrile GoodA good alternative to protic solvents for analytical purposes.
Aqueous Buffers pH-dependentStability is expected to be lowest at pH extremes. Hydrolysis of the nitrile group is possible under acidic or basic conditions. It is crucial to determine the stability in your specific buffer system.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the functional groups present, the following degradation pathways are plausible:

  • Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH2), particularly under strong acidic or basic conditions.

  • Photodegradation: Quinolone structures are known to be susceptible to degradation upon exposure to UV light.

  • Oxidation: While less common, oxidative degradation can occur in the presence of strong oxidizing agents.

Below is a diagram illustrating a potential hydrolytic degradation pathway.

G cluster_0 Potential Hydrolytic Degradation parent This compound amide 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide parent->amide H₂O / H⁺ or OH⁻ (Partial Hydrolysis) acid 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid amide->acid H₂O / H⁺ or OH⁻ (Complete Hydrolysis)

Caption: Potential hydrolytic degradation of the nitrile group.

Q4: How can I perform a simple stability study for my specific experimental conditions?

A4: A straightforward approach to assess stability is as follows:

  • Prepare a stock solution of a known concentration in your desired solvent.

  • Analyze a sample immediately after preparation using a validated analytical method like HPLC to get a baseline (T=0) reading.[2]

  • Store the stock solution under your intended experimental conditions (e.g., at room temperature on the benchtop, at 4°C in the dark, etc.).

  • Analyze aliquots of the solution at various time points (e.g., 1, 4, 8, 24 hours).

  • Compare the results to the T=0 sample. A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates instability.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Program: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by a UV scan of the compound (quinolones typically absorb strongly in the 270-330 nm range).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the stock solution to an appropriate concentration (e.g., 10-50 µg/mL) with the mobile phase.

Workflow for Stability Testing

G prep Prepare Stock Solution t0 T=0 Analysis (HPLC/LC-MS) prep->t0 store Store under Test Conditions prep->store compare Compare Data t0->compare tp Time Point Analysis (e.g., 1, 4, 8, 24h) store->tp tp->compare result Assess Stability compare->result

Caption: Experimental workflow for stability assessment.

References

common side products in the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinoline derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of your target compound.

I. Overview of the Synthesis: The Gould-Jacobs Approach

The most common and efficient method for synthesizing this compound is a variation of the Gould-Jacobs reaction. This process involves two key steps:

  • Condensation: The reaction of 4-chloroaniline with ethoxymethylenemalononitrile (EMMN) to form the intermediate, ethyl 2-cyano-3-(4-chloroanilino)acrylate.

  • Thermal Cyclization: Heating the intermediate in a high-boiling solvent, such as Dowtherm A or diphenyl ether, to induce intramolecular cyclization and form the final quinoline product.[1][2]

While this is a robust method, the high temperatures required for cyclization can lead to the formation of several side products.[3] This guide will help you identify, troubleshoot, and minimize these impurities.

II. Troubleshooting Guide: Common Side Products and Their Mitigation

This section details the common side products observed during the synthesis of this compound, their mechanisms of formation, and strategies for their prevention and removal.

Issue 1: Presence of Unreacted Intermediate - Ethyl 2-cyano-3-(4-chloroanilino)acrylate

Symptoms:

  • TLC analysis shows a spot with a different Rf value from the starting materials and the final product.

  • ¹H NMR of the crude product shows signals corresponding to the vinyl proton and the ethoxy group of the intermediate.

Cause: This is one of the most common impurities and arises from incomplete thermal cyclization. The high activation energy of the intramolecular cyclization requires a sufficiently high temperature and reaction time.[3]

Mechanism of Formation:

cluster_condensation Condensation Step cluster_cyclization Cyclization Step 4-chloroaniline 4-Chloroaniline Intermediate Ethyl 2-cyano-3-(4-chloroanilino)acrylate 4-chloroaniline->Intermediate + EMMN - Ethanol EMMN Ethoxymethylenemalononitrile (EMMN) Product This compound Intermediate->Product Heat (e.g., Dowtherm A) Incomplete Reaction caption Incomplete Cyclization Workflow

Caption: Workflow showing the formation of the intermediate and the consequence of incomplete cyclization.

Troubleshooting and Resolution:

ParameterRecommendationRationale
Reaction Temperature Ensure the reaction temperature is maintained at the boiling point of the high-boiling solvent (typically 250-260 °C for Dowtherm A).The cyclization is a thermally driven process and requires sufficient energy to overcome the activation barrier.
Reaction Time Monitor the reaction by TLC. If the intermediate spot persists, extend the reaction time.Incomplete reactions are often a result of insufficient time at the required temperature.
Solvent Choice Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether.These solvents provide the necessary high temperatures for the reaction to proceed to completion.
Purification The unreacted intermediate can usually be removed by recrystallization of the crude product from a suitable solvent like DMF or acetic acid.The difference in polarity and crystal packing between the intermediate and the final product allows for separation by recrystallization.
Issue 2: Formation of Hydrolysis Products - Carboxylic Acid and Amide Derivatives

Symptoms:

  • Mass spectrometry of the crude product shows peaks corresponding to the molecular weights of 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (M+H = 224.0) and/or 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide (M+H = 223.0).

  • ¹H NMR may show a broad peak for the carboxylic acid proton or additional NH₂ peaks for the amide.

  • The product may have a higher than expected melting point.

Cause: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be inadvertently introduced by moisture in the reagents or atmosphere, especially at high temperatures.[4][5][6]

Mechanism of Formation:

Product This compound Amide 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide Product->Amide H₂O / H⁺ or OH⁻ (Partial Hydrolysis) Acid 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Product->Acid H₂O / H⁺ or OH⁻ (Direct Hydrolysis) Amide->Acid H₂O / H⁺ or OH⁻ (Full Hydrolysis) caption Hydrolysis Pathway of the Nitrile Group

Caption: Stepwise hydrolysis of the nitrile to the amide and then to the carboxylic acid.

Troubleshooting and Resolution:

ParameterRecommendationRationale
Reagent and Solvent Purity Use anhydrous solvents and ensure all glassware is thoroughly dried before use.Minimizing the presence of water is crucial to prevent hydrolysis.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This prevents atmospheric moisture from entering the reaction vessel.
Workup Conditions Avoid prolonged exposure to strong acids or bases during workup. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.These conditions can promote the hydrolysis of the nitrile group.
Purification The carboxylic acid side product can be removed by washing the crude product with a weak base solution (e.g., saturated sodium bicarbonate). The desired nitrile product is generally insoluble and will remain as a solid. The amide can be more challenging to remove and may require column chromatography.The acidic nature of the carboxylic acid allows for its selective removal with a basic wash.
Issue 3: Presence of the Decarboxylation Product - 6-Chloro-1,4-dihydroquinolin-4-one

Symptoms:

  • Mass spectrometry shows a peak corresponding to the molecular weight of 6-chloro-1,4-dihydroquinolin-4-one (M+H = 180.0).

  • ¹H NMR will lack the characteristic singlet for the H2 proton and will show a different aromatic splitting pattern.

Cause: This side product forms if the nitrile is first hydrolyzed to the carboxylic acid, which then undergoes decarboxylation at the high reaction temperatures.[1][7]

Mechanism of Formation:

Acid 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Decarboxylated 6-Chloro-1,4-dihydroquinolin-4-one Acid->Decarboxylated Heat - CO₂ caption Decarboxylation of the Carboxylic Acid Side Product

Caption: Formation of the decarboxylated side product from the carboxylic acid intermediate.

Troubleshooting and Resolution:

The primary strategy to avoid this side product is to prevent the formation of the carboxylic acid intermediate by rigorously excluding water from the reaction, as detailed in the previous section. If the decarboxylated product does form, it can be separated from the desired nitrile product by column chromatography, taking advantage of the polarity difference.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent for the cyclization step?

A1: The use of a high-boiling inert solvent is critical for the success of the Gould-Jacobs cyclization. Solvents like Dowtherm A (a mixture of diphenyl ether and biphenyl) or diphenyl ether alone are recommended as they provide the necessary high temperatures (around 250-260 °C) for the reaction to proceed efficiently.[8] Using lower boiling point solvents will likely result in an incomplete reaction and a low yield of the desired product.

Q2: My final product is highly colored. How can I decolorize it?

A2: The high temperatures used in the cyclization can sometimes lead to the formation of colored impurities. After the initial purification by filtration, you can try recrystallizing the product from a suitable solvent such as DMF, acetic acid, or a mixture of DMF and water.[9] A charcoal treatment of the hot solution before recrystallization can also be effective in removing colored impurities.

Q3: Is it possible to get the 8-chloro isomer as a side product?

A3: In the Gould-Jacobs reaction, the cyclization occurs at one of the ortho positions to the amino group of the aniline. Since 4-chloroaniline is symmetrical with respect to the ortho positions (positions 2 and 6), both positions are equivalent. Therefore, the formation of the 8-chloro isomer is not expected. The chlorine atom at the para position of the aniline directs the formation of the 6-chloroquinoline.[7]

Q4: What are the key analytical signatures to confirm the identity of my product?

A4: For this compound, you should look for the following in your analytical data:

  • ¹H NMR (in DMSO-d₆): A singlet for the proton at the 2-position (H2) typically appears downfield (around 8.5-9.0 ppm). You should also see the characteristic aromatic protons of the substituted benzene ring and a broad singlet for the NH proton.

  • ¹³C NMR (in DMSO-d₆): The spectrum should show the expected number of carbon signals, including the quaternary carbon of the nitrile group (around 115-120 ppm) and the carbonyl carbon (around 170-180 ppm).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the expected mass (for C₁₀H₅ClN₂O, the monoisotopic mass is 204.01 g/mol ), with the characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

  • IR Spectroscopy: Look for characteristic peaks for the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹), the carbonyl (C=O) stretch (around 1650-1700 cm⁻¹), and the N-H stretch (around 3100-3300 cm⁻¹).

By carefully controlling the reaction conditions and being aware of the potential side reactions, you can successfully synthesize high-purity this compound. Should you encounter any further issues, please do not hesitate to consult the references provided below or contact our technical support team.

IV. References

  • Narwal, S., Kumar, S., & Verma, P. K. (2017). Synthesis and therapeutic potential of quinoline derivatives. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (n.d.). ResearchGate. Available at: --INVALID-LINK--

  • Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. Available at: --INVALID-LINK--

  • Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Gould-Jacobs Reaction. (n.d.). Merck Index. Available at: --INVALID-LINK--

  • Price, C. C., & Roberts, R. M. (1948). 4,7-DICHLOROQUINOLINE. Organic Syntheses, 28, 38. doi:10.15227/orgsyn.028.0038. Available at: --INVALID-LINK--

  • Process for the preparation of 7-substituted-3 quinolinecarbonitriles. (2003). Google Patents. Available at: --INVALID-LINK--

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Available at: --INVALID-LINK--

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: --INVALID-LINK--

  • Gould–Jacobs reaction. (n.d.). ResearchGate. Available at: --INVALID-LINK--

  • Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Available at: --INVALID-LINK--

  • Chloroquine synthesis. (n.d.). ChemicalBook. Available at: --INVALID-LINK--

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry, 13(2), 459-464. Available at: --INVALID-LINK--

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. Available at: --INVALID-LINK--

  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. Available at: --INVALID-LINK--

  • This compound. (n.d.). Santa Cruz Biotechnology. Available at: --INVALID-LINK--

  • 6-Chloro-4-oxo-1,4-dihydro-quinoline-3-carbonitrile. (n.d.). Sigma-Aldrich. Available at: --INVALID-LINK--

  • Synthesis of 6-Floro-7-Chloro-1, 4-Dihydro 4-Oxoquinoline-3-Carboxlic acid ethyl ester and anologys. (n.d.). ResearchGate. Available at: --INVALID-LINK--

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(7), o1273. doi:10.1107/s160053680801878x. Available at: --INVALID-LINK--

  • Thermal stability and non-isothermal kinetics of poly(ethyl cyanoacrylate) nanofibers. (2022). Polymer International, 71(11), 1315-1323. doi:10.1002/pi.6402. Available at: --INVALID-LINK--

  • Method for purifying quinolinecarboxylic acid derivative. (2005). Google Patents. Available at: --INVALID-LINK--

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2003). European Journal of Medicinal Chemistry, 38(11-12), 1001-4. doi:10.1016/s0223-5234(03)00151-x. Available at: --INVALID-LINK--

References

Technical Support Center: Purity Confirmation of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for confirming the purity of synthesized 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. The content is structured in a practical question-and-answer format to directly address common challenges and provide field-proven insights into the necessary analytical techniques.

Frequently Asked Questions (FAQs): General Purity Assessment Strategy

Q1: Why is a single analytical method insufficient for confirming the purity of a synthesized compound like this compound?

A1: Relying on a single technique for purity assessment is a significant risk in chemical synthesis and drug development. Each analytical method interrogates a different physicochemical property of the molecule. A multi-pronged approach provides a more complete and trustworthy purity profile. For instance:

  • Chromatographic techniques (like HPLC) are excellent for separating and quantifying impurities, but they may not reveal the identity of those impurities.[1][2] An impurity could co-elute with the main peak under specific conditions.

  • Spectroscopic techniques (like NMR and MS) are powerful for structural elucidation and confirming the identity of the main compound, but they are not inherently quantitative without careful calibration and validation.

  • Basic physical property measurements (like melting point) can indicate the presence of impurities but are non-specific.

A combination of orthogonal methods—techniques that measure different properties—provides a self-validating system. For example, confirming a purity of >99% by HPLC, verifying the correct molecular weight by MS, and obtaining a clean NMR spectrum consistent with the target structure provides high confidence in the sample's integrity.

Q2: What are the most probable impurities I should anticipate during the synthesis of this quinolone derivative?

A2: The potential impurities are intrinsically linked to the synthetic route employed. However, for common syntheses of quinolone scaffolds (e.g., Gould-Jacobs reaction or variations), likely impurities include:

  • Unreacted Starting Materials: Residual anilines or malonic acid derivatives used in the initial condensation.

  • Intermediates: Incomplete cyclization can leave acyclic intermediates.

  • Side-Products: Decarboxylation products, regioisomers (if the aniline precursor has multiple reactive sites), or products from over-alkylation.

  • Residual Solvents: Solvents used during reaction or purification (e.g., ethanol, DMF, ethyl acetate) can be trapped in the solid product. These are often best detected by ¹H NMR.

Identifying potential impurities beforehand allows for the targeted development of analytical methods capable of detecting and separating them.

Q3: What is a logical workflow for assessing the purity of a new batch of this compound?

A3: A systematic workflow ensures that both the identity and purity of the compound are rigorously confirmed. The process should move from preliminary checks to highly specific, quantitative analysis.

Purity Confirmation Workflow cluster_0 Phase 1: Preliminary Checks cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Quantitative Purity & Final Assessment A Synthesized Product (Crude or Post-Purification) B Melting Point Analysis A->B Check for sharp melt C Thin-Layer Chromatography (TLC) A->C Initial spot test D FTIR Spectroscopy (Functional Group ID) A->D E Mass Spectrometry (MS) (Molecular Weight Confirmation) A->E F NMR Spectroscopy (¹H & ¹³C) (Definitive Structure ID) A->F G HPLC-UV Analysis (Purity Percentage & Impurity Profile) C->G Guide HPLC method dev. I Final Purity Confirmation (Data Consolidation) D->I E->I F->I G->I H Elemental Analysis (%C, H, N) H->I

Caption: Overall workflow for purity confirmation.

Troubleshooting Guide: Technique-Specific Issues

High-Performance Liquid Chromatography (HPLC)

Q: I'm developing an HPLC method for purity analysis. Where do I start with column and mobile phase selection?

A: For a molecule like this compound, a reversed-phase (RP-HPLC) method is the logical starting point due to the predominantly non-polar nature of the quinolone core.[1]

  • Column Choice: A C18 column is the workhorse of RP-HPLC and an excellent first choice.[1] It provides strong hydrophobic retention for the aromatic system. A standard dimension like 250 mm x 4.6 mm with 5 µm particles is suitable for robust method development.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is required.

    • Organic: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak shape for nitrogen-containing heterocycles.

    • Aqueous: Start with a simple acidic mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water. The acid protonates the nitrogen atoms, which can significantly reduce peak tailing and improve chromatographic performance.

  • Detection: The extensive conjugated system in the quinolone structure results in strong UV absorbance. A UV detector set between 254 nm and 290 nm should provide excellent sensitivity.[3]

Q: My main peak is tailing or fronting. What is the cause and how can I fix it?

A: Poor peak shape is a common issue that compromises resolution and integration accuracy.

  • Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual, un-capped silanol groups on the silica support. For a basic compound like this quinolone, these acidic silanols can cause strong, undesirable interactions.

    • Solution 1 (Mobile Phase): Add a competing base to the mobile phase (e.g., 0.1% triethylamine) or lower the pH (e.g., using 0.1% TFA) to ensure the molecule is fully protonated and less likely to interact with silanols.

    • Solution 2 (Column): Use a modern, end-capped column specifically designed for analyzing basic compounds.

  • Fronting: This is typically a sign of column overload.

    • Solution: Reduce the mass of the sample injected onto the column. Dilute your sample and re-inject. Also, ensure your sample is fully dissolved in the mobile phase to avoid solvent mismatch effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How do I interpret the ¹H NMR spectrum? What are the expected chemical shifts and coupling patterns?

A: The ¹H NMR spectrum provides a "fingerprint" of the molecule's proton environment and is arguably the most powerful tool for structural confirmation. The key is to analyze the expected shifts, integration (number of protons), and multiplicity (splitting pattern).

Proton(s) Expected δ (ppm) Multiplicity Notes
H at position 2~8.5 - 8.8Singlet (s)This proton is adjacent to the nitrogen and the electron-withdrawing nitrile group, shifting it significantly downfield.
H at position 5~8.0 - 8.2Doublet (d)Part of the aromatic system. Coupled to H7, but coupling to H6 is negligible (meta-coupling).
H at position 7~7.6 - 7.8Doublet of doublets (dd)Coupled to both H5 and H8.
H at position 8~7.5 - 7.7Doublet (d)Coupled to H7.
N-H~12.0 - 13.0Broad singlet (br s)This is an amide/vinylogous amide proton, often broad and significantly downfield due to hydrogen bonding and resonance. May exchange with D₂O.

Causality Note: The electron-withdrawing effects of the carbonyl (C=O), nitrile (C≡N), and chloro (Cl) groups, combined with the aromatic ring currents, dictate the specific chemical shifts observed.

Q: I see small, unexpected peaks in my ¹H NMR. How do I determine if they are impurities or artifacts?

A:

  • Check for Common Solvents: First, compare the peaks to a standard NMR solvent chart. Residual ethyl acetate, acetone, or dichloromethane are common.

  • Look for Correlated Peaks: If it's a structural impurity, you will likely see a full set of peaks corresponding to that molecule. For example, if you have unreacted 4-chloroaniline, you would expect to see its characteristic aromatic signals.

  • Integration: Integrate the unknown peak relative to a known peak from your target molecule (e.g., the singlet for H2). This will give you a rough molar percentage of the impurity.

  • Perform a 2D NMR Experiment: A COSY or HSQC experiment can help determine if the unknown proton peak is coupled to other protons or attached to a carbon, aiding in its identification.

Mass Spectrometry (MS)

Q: What is the expected molecular ion peak for my compound?

A: Mass spectrometry confirms the molecular weight of your compound. This compound has a molecular formula of C₁₀H₅ClN₂O and a monoisotopic mass of 204.01 g/mol .[4]

However, chlorine has two common isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). Therefore, you should not see a single peak, but rather an isotopic cluster:

  • [M]⁺ peak: at m/z ≈ 204.01 (corresponding to the ³⁵Cl isotopologue)

  • [M+2]⁺ peak: at m/z ≈ 206.01 (corresponding to the ³⁷Cl isotopologue)

The key diagnostic feature is that the ratio of the [M]⁺ peak height to the [M+2]⁺ peak height will be approximately 3:1 . The presence of this isotopic pattern is strong evidence for a molecule containing one chlorine atom.

Experimental Protocols

Protocol 1: Quantitative Purity by HPLC-UV

This protocol provides a robust starting point for method development.

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock. Further dilute as needed.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). This assumes all impurities have a similar response factor at 254 nm. For higher accuracy, a relative response factor for each known impurity should be determined.

Protocol 2: Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended as it will dissolve the compound and will not exchange with the N-H proton, allowing for its observation.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Mass Spectrometry (ESI-MS):

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

    • If necessary, add a small amount of formic acid (0.1%) to the solution to promote ionization in positive ion mode.

  • FTIR Spectroscopy (ATR):

    • Place a small, representative amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

    • Collect the spectrum. No further sample preparation is needed.

Troubleshooting & Data Interpretation Logic

An unexpected result in one analysis should trigger a logical troubleshooting cascade. For example, if a new peak appears in the HPLC chromatogram of a batch that was previously pure.

HPLC Impurity Troubleshooting Start Unexpected Peak in HPLC Q1 Is the peak also in the blank (solvent) injection? Start->Q1 A1_Yes Source is mobile phase, solvent, or system contamination. Clean system, use fresh solvents. Q1->A1_Yes Yes A1_No Peak is from the sample. Q1->A1_No No Q2 Does the retention time match any known starting material or intermediate? A1_No->Q2 A2_Yes Impurity is likely unreacted starting material. Optimize reaction/purification. Q2->A2_Yes Yes A2_No Impurity is an unknown side product or degradant. Q2->A2_No No Action1 Collect the fraction corresponding to the unknown peak. A2_No->Action1 Action2 Analyze the fraction by LC-MS to get Molecular Weight. Action1->Action2 Action3 Analyze the fraction by NMR for structural ID. Action2->Action3

References

Technical Support Center: Navigating 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in managing the cytotoxic effects of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in in vitro studies. This guide provides in-depth troubleshooting, actionable protocols, and answers to frequently asked questions to ensure the integrity and success of your cell-based assays.

Understanding the Challenge: The Quinolone Cytotoxicity Profile

This compound belongs to the quinolone class of compounds. While many quinolones are investigated for their therapeutic potential, including antimicrobial and anticancer activities, they can exhibit significant cytotoxicity.[1][2] This toxicity often complicates the interpretation of experimental results, making it difficult to distinguish between targeted therapeutic effects and general cellular damage.

A primary mechanism implicated in quinolone-mediated cytotoxicity is the generation of reactive oxygen species (ROS).[3][4][5] This oxidative stress can lead to a cascade of detrimental cellular events, including DNA damage, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.[6][7] Some quinolone derivatives have also been shown to induce apoptosis through the activation of caspase-3.[2][8][9]

Troubleshooting Guide: A Mechanistic Approach

This section addresses common issues encountered during experiments with this compound, providing explanations and solutions rooted in scientific principles.

Question 1: We're observing widespread cell death even at low concentrations of the compound. How do we begin to troubleshoot this?

Answer: The initial and most critical step is to perform a systematic dose-response and time-course experiment to accurately determine the compound's cytotoxic profile in your specific cell line.[10] This foundational data will establish the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) and guide all future experiments.[10]

Troubleshooting Steps:

  • Comprehensive Dose-Response: Test a broad range of concentrations, from nanomolar to high micromolar, to capture the full spectrum of cellular response.

  • Time-Course Analysis: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the toxic effects.[10]

  • Appropriate Controls: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) at the highest concentration used in your experiment to rule out solvent-induced toxicity.[11]

Question 2: How can we determine if the observed cytotoxicity is due to oxidative stress?

Answer: Given that ROS generation is a known mechanism of quinolone toxicity, it's essential to investigate its role in your experimental system.[3][4][5]

Experimental Protocol: Co-treatment with Antioxidants

This protocol allows you to assess the contribution of ROS to the observed cytotoxicity.

  • Cell Seeding: Plate your cells at the predetermined optimal density.

  • Pre-treatment (Optional but Recommended): Incubate the cells with an antioxidant for 1-2 hours before adding the quinolone compound.

  • Co-treatment: Treat the cells with your quinolone compound in the presence and absence of a well-characterized antioxidant, such as N-acetylcysteine (NAC) or MitoTEMPO (a mitochondria-targeted antioxidant).[12]

  • Concentration Matrix: Test a range of antioxidant concentrations against a fixed, cytotoxic concentration of your compound.

  • Viability Assessment: After the desired incubation period, measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: A significant increase in cell viability in the co-treated groups compared to the compound-only group suggests that ROS generation is a major contributor to the cytotoxicity.[12][13]

Diagram: Investigating the Role of ROS in Cytotoxicity

cluster_0 Experimental Setup cluster_1 Control Groups cluster_2 Potential Outcomes A Plate Cells B Pre-treat with Antioxidant (e.g., NAC) A->B C Add Quinolone Compound B->C D Incubate C->D E Assess Cell Viability D->E I Viability Rescued: ROS is a key mediator E->I Compare to Quinolone Only J No Change in Viability: Other mechanisms are dominant E->J Compare to Quinolone Only F Vehicle Control G Quinolone Only H Antioxidant Only

Caption: Workflow for assessing the role of ROS in compound-induced cytotoxicity.

Question 3: Could the cell culture medium be influencing the compound's cytotoxicity?

Answer: Absolutely. Components within the culture medium, particularly serum proteins, can bind to your compound, affecting its free concentration and, consequently, its bioactivity and toxicity.[11][14][15]

Troubleshooting Steps:

  • Serum Concentration: Perform your cytotoxicity assay using different serum concentrations (e.g., 2%, 5%, and 10% FBS). A shift in the IC50 value with varying serum levels indicates that protein binding is a significant factor.[14][16]

  • Medium Components: Be aware that high concentrations of certain substances in the medium can interfere with some viability assays.[17] If you suspect this, test the compound's effect on the assay reagents in a cell-free system.[18]

Question 4: Our results are inconsistent between experiments. What could be the cause?

Answer: Lack of reproducibility often points to variability in cell culture practices or experimental setup.[19]

Key Factors to Standardize:

ParameterRecommendationRationale
Cell Passage Number Use cells within a narrow and consistent passage range.High passage numbers can lead to genetic and phenotypic drift, altering cellular responses.[19]
Cell Seeding Density Optimize and strictly adhere to a consistent seeding density for all experiments.Cell density affects growth rate, metabolism, and sensitivity to toxic compounds.[20][21]
Edge Effects Avoid using the outer wells of microplates for data collection. Fill them with sterile PBS or medium.Outer wells are prone to evaporation, leading to increased compound concentration and inconsistent results.[19]
Reagent Preparation Prepare fresh dilutions of your compound from a stock solution for each experiment.Prevents degradation and precipitation of the compound.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell seeding density for our cytotoxicity assay?

A1: The optimal seeding density is cell line-dependent and should be determined empirically.[22] You should aim for a density where the cells are in the exponential growth phase during the compound treatment.[21] Performing a cell titration experiment is the best way to determine this.[22]

Q2: How long should we incubate the cells with the compound?

A2: The incubation time depends on the expected mechanism of action and the cell line's doubling time. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal treatment duration.[10] For compounds that interfere with metabolic activity, shorter incubation times may be necessary to distinguish between cytotoxicity and metabolic impairment.[23][24]

Q3: Can the compound's formulation affect its cytotoxicity?

A3: Yes, the formulation can significantly impact the compound's solubility and delivery to the cells.[25] If you observe precipitation of the compound in the culture medium, consider using a different solvent or a solubilizing agent at a non-toxic concentration.[11]

Q4: Is it possible that our compound is being metabolized into a more toxic substance by the cells?

A4: Yes, this is a possibility. Some cell lines have metabolic capabilities that can alter the structure and toxicity of a compound.[26][27] If you suspect metabolic activation, you can use an in vitro system that incorporates liver microsomes (S9 fraction) to mimic hepatic metabolism and assess the cytotoxicity of the metabolites.[27][28]

Q5: We see a decrease in signal in our MTT assay, but we're not sure if it's cell death or just metabolic inhibition. How can we differentiate?

A5: This is a critical point, as assays like MTT measure metabolic activity, which can be affected without causing cell death.[23] To distinguish between these effects, it is advisable to use a multiplexed assay approach. For example, you can combine a metabolic assay (like MTT or resazurin) with an assay that measures membrane integrity (like LDH release or a dye-exclusion assay using propidium iodide or trypan blue).[23][29]

Diagram: Differentiating Cytotoxicity from Metabolic Inhibition

cluster_0 Experimental Approach cluster_3 Interpretation A Treat Cells with Quinolone B Perform Multiplexed Assay A->B C Decreased Signal B->C D Increased Signal (Membrane Damage) B->D E No Change in Signal (Membrane Intact) B->E F Conclusion: Cytotoxicity C->F G Conclusion: Metabolic Inhibition C->G D->F E->G

Caption: A multiplexed assay strategy to distinguish between cytotoxicity and metabolic inhibition.

References

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. As a critical intermediate in the development of various pharmaceutical agents, successfully scaling up its synthesis from the lab to pilot plant or full-scale production presents a unique set of challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and field-proven insights to navigate these complexities, ensuring a robust, safe, and efficient process.

Our approach is rooted in a deep understanding of the underlying chemical principles and the practical realities of industrial-scale production. We will explore the nuances of the critical reaction steps, from the initial condensation to the high-temperature cyclization and final purification, providing actionable solutions to common and uncommon problems.

I. Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process reminiscent of the Gould-Jacobs reaction.[1] The first step involves the condensation of 4-chloroaniline with a suitable three-carbon electrophile, such as ethyl ethoxymethylenecyanoacetate (EMMCA), to form an enaminonitrile intermediate. This is followed by a high-temperature thermal cyclization to yield the final quinolone product.

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 4-Chloroaniline 4-Chloroaniline Intermediate Enaminonitrile Intermediate 4-Chloroaniline->Intermediate Condensation EMMCA Ethyl Ethoxymethylenecyanoacetate (EMMCA) EMMCA->Intermediate Final_Product This compound Intermediate->Final_Product High Temperature (e.g., in Diphenyl ether)

Figure 1. Overall synthetic workflow.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up of the synthesis, presented in a question-and-answer format.

Step 1: Condensation Reaction

The formation of the enaminonitrile intermediate is a critical foundation for a successful synthesis. Incomplete reaction or side-product formation at this stage will invariably lead to issues in the subsequent cyclization and purification steps.

Q1: We are observing low conversion of 4-chloroaniline during the initial condensation reaction. What are the likely causes and how can we improve the yield of the intermediate?

A1: Low conversion in the condensation step is a common issue when scaling up. Several factors could be at play:

  • Insufficient Mixing: In larger reactors, inadequate agitation can lead to localized concentration gradients, preventing the reactants from coming into uniform contact.

    • Solution: Ensure your reactor is equipped with an appropriately designed agitator (e.g., pitched-blade turbine or anchor stirrer) and that the agitation speed is sufficient to maintain a homogenous mixture. For highly viscous reaction masses, consider using a more powerful overhead stirrer.

  • Suboptimal Temperature: While the reaction is often performed at a moderate temperature, insufficient heating can slow down the reaction rate.

    • Solution: Monitor the internal reaction temperature closely. If the reaction is sluggish, a modest increase in temperature (e.g., in 10°C increments) can be beneficial. However, be cautious of excessive heating, which could promote side reactions.

  • Presence of Moisture: Water can interfere with the condensation reaction.

    • Solution: Use anhydrous solvents and ensure all reactants are dry. If necessary, consider drying the 4-chloroaniline and solvent prior to use.

Q2: We are seeing the formation of a significant amount of a dark, tarry substance during the condensation. What is causing this and how can we prevent it?

A2: Tar formation is often a sign of side reactions, such as polymerization or degradation of the starting materials or the enaminonitrile intermediate.[2]

  • Localized Overheating: Even if the bulk temperature is controlled, "hot spots" can form in a large reactor, leading to decomposition.

    • Solution: Improve mixing to ensure even heat distribution. Consider a jacketed reactor with a well-controlled heating/cooling system.

  • Extended Reaction Times: Prolonged exposure to heat can lead to degradation.

    • Solution: Monitor the reaction progress using in-process controls (see Section III) and stop the reaction once the conversion of the limiting reagent has plateaued.

Step 2: Thermal Cyclization

The high-temperature cyclization is often the most challenging step to scale up due to the harsh reaction conditions.

Q3: The yield of our final product is low after the cyclization step, and we are isolating a large amount of a dark, insoluble material. What is happening?

A3: This is a classic problem in Gould-Jacobs-type reactions, especially at scale. The high temperatures required for cyclization (often >250°C) can lead to thermal decomposition and polymerization of the intermediate and product.[3]

  • Thermal Decomposition: The enaminonitrile intermediate has a limited thermal stability. If the temperature is too high or the heating time too long, it will degrade.

    • Solution:

      • Precise Temperature Control: Utilize a high-boiling point, inert solvent with a narrow boiling range (e.g., diphenyl ether) to maintain a consistent and controlled reaction temperature.

      • Optimize Reaction Time: Determine the optimal heating time at the target temperature through small-scale experiments and in-process monitoring. Prolonged heating rarely improves the yield and often leads to more byproducts.

  • Byproduct Formation: At high temperatures, various side reactions can occur, leading to a complex mixture of impurities.

    • Solution: A thorough understanding of the impurity profile is crucial. (See Section IV).

Q4: We are concerned about the safety of the high-temperature cyclization at a larger scale. What are the key safety considerations?

A4: The high-temperature cyclization is an exothermic process that can pose a significant thermal runaway risk if not properly controlled.[4]

  • Thermal Runaway Potential: The heat generated by the reaction can exceed the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure.

    • Solution:

      • Calorimetric Studies: Before scaling up, perform differential scanning calorimetry (DSC) or reaction calorimetry (RC) studies on the reaction mixture to determine the onset temperature of the exotherm and the total heat of reaction. This data is critical for designing a safe process.[5]

      • Controlled Addition: If feasible, consider a semi-batch process where the intermediate is added slowly to the hot solvent to control the rate of heat generation.

      • Emergency Cooling and Quenching: Ensure the reactor is equipped with an emergency cooling system and a plan for quenching the reaction in case of a thermal runaway.

Start Start Low_Yield Low Yield in Cyclization? Start->Low_Yield Check_Temp Verify Cyclization Temperature (e.g., 250-260°C in Diphenyl Ether) Low_Yield->Check_Temp Yes Check_Time Optimize Heating Time Check_Temp->Check_Time Analyze_Byproducts Characterize Byproducts (LC-MS, NMR) Check_Time->Analyze_Byproducts Incomplete_Reaction Incomplete Reaction of Intermediate Analyze_Byproducts->Incomplete_Reaction Intermediate Present Decomposition Thermal Decomposition Analyze_Byproducts->Decomposition Degradants Identified Purification_Issues Address Purification Challenges Decomposition->Purification_Issues

Figure 2. Troubleshooting logic for low yield in the cyclization step.

Purification and Isolation

Obtaining a high-purity final product is essential for its use as a pharmaceutical intermediate.

Q5: We are struggling to obtain a consistently pure product after crystallization. The color is variable, and we see different crystal forms. What should we do?

A5: The crystallization of active pharmaceutical ingredients (APIs) and their intermediates is a complex process where minor changes in conditions can have a significant impact on purity and physical form.[3][6]

  • Polymorphism: this compound may exist in multiple crystalline forms (polymorphs), each with different physical properties, including solubility and stability.

    • Solution:

      • Polymorph Screen: Conduct a systematic polymorph screen to identify all accessible crystal forms and determine the most thermodynamically stable form.

      • Controlled Crystallization: Develop a robust crystallization protocol that consistently produces the desired polymorph. This involves carefully controlling factors such as solvent system, cooling rate, agitation, and seeding.

  • Impurity Entrapment: Impurities generated during the synthesis can become trapped in the crystal lattice, affecting purity and color.

    • Solution:

      • Solvent Selection: Experiment with different solvent systems for crystallization to find one that effectively excludes impurities.

      • Recrystallization: If necessary, perform a recrystallization of the crude product.

      • Charcoal Treatment: In some cases, treatment with activated carbon can help to remove colored impurities.

Q6: Filtration of the final product is very slow, leading to long cycle times. How can we improve the filtration performance?

A6: Poor filtration is often due to a small particle size or an unfavorable crystal habit (e.g., needles).

  • Crystal Size and Shape: Small, fine particles or needle-like crystals can blind the filter medium.

    • Solution:

      • Optimize Crystallization: Modify the crystallization conditions to promote the growth of larger, more equant crystals. This can often be achieved by slowing down the rate of supersaturation generation (e.g., slower cooling or anti-solvent addition).

      • Seeding: The use of seed crystals can help to control crystal growth and achieve a more uniform particle size distribution.

III. In-Process Controls and Analytical Methods

Robust in-process controls (IPCs) are essential for a reproducible and scalable synthesis. Process Analytical Technology (PAT) offers powerful tools for real-time monitoring and control.[7][8]

Reaction Step Parameter to Monitor Analytical Technique Purpose
CondensationConsumption of 4-chloroaniline, formation of intermediateHPLC, UPLC-MS[9]Determine reaction endpoint, monitor for side product formation.
CyclizationDisappearance of intermediate, formation of final productHPLC, UPLC-MSMonitor reaction progress, prevent excessive heating time.
CrystallizationSupersaturation, crystal size and formIn-situ FTIR/Raman, Focused Beam Reflectance Measurement (FBRM)Ensure consistent crystallization and isolation of the desired polymorph.

IV. Common Impurity Profile and Mitigation

Understanding and controlling the impurity profile is a critical aspect of process development.[10]

Impurity Type Potential Source Mitigation Strategy
Unreacted 4-chloroanilineIncomplete condensationOptimize condensation reaction conditions; efficient purification.
Dimeric byproductsSide reactions during cyclizationPrecise temperature control during cyclization; purification by recrystallization.
Thermal degradantsExcessive temperature or heating time in cyclizationOptimize cyclization conditions; use of high-purity intermediate.
Residual SolventsInefficient dryingOptimize drying conditions (temperature, vacuum, time).

V. Experimental Protocols

The following are generalized, step-by-step methodologies for the key experiments. These should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of Enaminonitrile Intermediate (Lab Scale)
  • In a clean, dry, jacketed glass reactor equipped with an overhead stirrer, temperature probe, and reflux condenser, charge 4-chloroaniline (1.0 eq) and a suitable solvent (e.g., toluene).

  • Begin agitation and heat the mixture to 60-70°C.

  • Slowly add ethyl ethoxymethylenecyanoacetate (EMMCA) (1.05 eq) to the reactor over a period of 1-2 hours, maintaining the internal temperature.

  • After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-4 hours.

  • Monitor the reaction progress by HPLC until the consumption of 4-chloroaniline is complete.

  • Cool the reaction mixture to room temperature. The intermediate may crystallize out of solution.

  • Isolate the solid by filtration and wash with a cold solvent (e.g., heptane).

  • Dry the intermediate under vacuum at 40-50°C.

Protocol 2: Thermal Cyclization and Purification (Lab Scale)
  • In a separate, dry, three-neck round-bottom flask equipped with a mechanical stirrer, high-temperature thermometer, and a distillation head, charge diphenyl ether.

  • Heat the diphenyl ether to 250-260°C with vigorous stirring.

  • In small portions, add the dried enaminonitrile intermediate to the hot diphenyl ether. Control the addition rate to maintain a steady temperature.

  • After the addition is complete, hold the reaction mixture at 250-260°C for 30-60 minutes. Monitor the reaction by HPLC.

  • Cool the reaction mixture to below 100°C.

  • Slowly add a non-polar solvent such as heptane to precipitate the crude product.

  • Filter the crude product and wash thoroughly with the non-polar solvent to remove the diphenyl ether.

  • For further purification, recrystallize the crude product from a suitable solvent (e.g., DMF, NMP, or a mixed solvent system).

  • Filter the purified product, wash with a suitable solvent, and dry under vacuum at an elevated temperature.

VI. References

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering.

  • Practical approaches in applying Process Analytical Technology (PAT) tools to early Active Pharmaceutical Ingredient (API) development. ResearchGate.

  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. Bentham Science.

  • A Process Analytical Technology (PAT) Approach to Control a New API Manufacturing Process: Development, Validation and Implementation. PubMed.

  • PAT for API. European Pharmaceutical Review.

  • Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis. Benchchem.

  • Quinolone intermediate synthesis technology. Google Patents.

  • Gould–Jacobs reaction. Wikipedia.

  • Troubleshooting: I Cant Reproduce an Earlier Experiment! University of Rochester.

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central.

  • Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications.

  • Optimization of reaction conditions for quinolone synthesis. Benchchem.

  • A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES. VCU Scholars Compass.

  • Synthesis of the Quinolone ABT-492: Crystallizations for Optimal Processing. R Discovery.

  • Troubleshooting unexpected side products in quinolone synthesis. Benchchem.

  • PROCESS FOR THE MANUFACTURE OF QUINOLONE COMPOUNDS, AND COMPOSITION UNDERSTANDING QUINOLONE COMPOUND. Google Patents.

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Institutes of Health.

  • Troubleshooting the sequencing batch reactor. National Institutes of Health.

  • Transfer Learning for Heterocycle Retrosynthesis. ChemRxiv.

  • Scale-up of Azide Chemistry: A Case Study. Organic Process Research & Development.

  • (PDF) Controlling crystal polymorphism: from stability prediction to crystallization process design. ResearchGate.

  • (PDF) Crystal Polymorphism in Chemical Process Development. ResearchGate.

  • Troubleshooting the Sequencing Batch Reactor. Wiley-VCH.

  • This compound. Santa Cruz Biotechnology.

  • 6-Chloro-4-oxo-1,4-dihydro-quinoline-3-carbonitrile. Sigma-Aldrich.

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate.

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Acta Crystallographica Section E.

  • Troubleshooting the Sequencing Batch Reactor (Wastewater Microbiology). Google Books.

  • (PDF) Crystal Polymorphism in Pharmaceutical Science. ResearchGate.

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate.

  • Thermal decomposition of ethyl cyanoformate: kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2.

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health.

  • SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. MDPI.

  • Chemical Process Safety. Mettler Toledo.

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Politecnico di Torino.

  • CRYSTALLIZATION | Polymorphism. ResearchGate.

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PubMed Central.

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed.

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.

  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. ResearchGate.

References

Technical Support Center: Storage and Handling of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a key intermediate in synthetic chemistry, particularly in the development of pharmaceutical agents. Its quinolone core is a privileged scaffold in drug discovery. The purity and stability of this compound are paramount for generating reliable and reproducible experimental results. However, its specific functional groups—a nitrile and a halogenated aromatic ring—render it susceptible to degradation if not stored and handled with the requisite care. This guide provides a comprehensive overview of the potential degradation pathways, detailed storage protocols, and troubleshooting advice to ensure the long-term integrity of your compound.

Section 1: Understanding the Risks - Potential Degradation Pathways

The molecular structure of this compound contains several reactive sites that are vulnerable to common laboratory environmental factors. Understanding these vulnerabilities is the first step toward preventing degradation.

  • Hydrolysis: The most significant and common degradation pathway is the hydrolysis of the nitrile (-C≡N) group.[1][2] In the presence of water, particularly under acidic or basic conditions, the nitrile can hydrolyze first to an amide intermediate and subsequently to the corresponding carboxylic acid (6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).[3][4][5] This is a critical concern as atmospheric moisture is often sufficient to initiate this process over time, a risk amplified by the hygroscopic nature of many powdered chemical solids.[6][7][8]

  • Photodegradation (Photolysis): Aromatic compounds, especially those containing halogen substituents, are often sensitive to light, particularly UV radiation.[9][10] Exposure to light can initiate photochemical reactions, potentially leading to the cleavage of the carbon-chlorine bond or other complex structural changes.[11][12] Quinolone-based structures themselves are known to be susceptible to photolytic degradation, which can compromise the compound's efficacy and produce unwanted byproducts.[13][14][15]

  • Oxidation: While less common than hydrolysis for this specific structure, prolonged exposure to atmospheric oxygen can present a risk of oxidative degradation to the electron-rich quinolone ring system.[10][15] This process can be accelerated by exposure to light and elevated temperatures.

  • Physical Degradation: As a solid powder, the compound is susceptible to physical changes like caking and clumping upon absorption of moisture.[16][17] These physical changes are often a precursor to chemical degradation, as the increased water content directly facilitates hydrolysis.[17]

Primary Degradation Pathway: Hydrolysis

cluster_main A 6-Chloro-4-oxo-1,4-dihydroquinoline- 3-carbonitrile (Starting Material) B 6-Chloro-4-oxo-1,4-dihydroquinoline- 3-carboxamide (Amide Intermediate) A->B H₂O (Moisture) (Slow Hydrolysis) C 6-Chloro-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid (Degradation Product) B->C H₂O (Moisture) (Further Hydrolysis)

Caption: Hydrolysis of the nitrile group to a carboxylic acid.

Section 2: Recommended Storage Protocols

To mitigate the risks outlined above, a systematic approach to storage is essential. We recommend a two-tiered protocol based on the intended duration of storage and the sensitivity of the subsequent application.

Summary of Storage Conditions
ParameterStandard Storage (Short-Term, < 6 months)High-Integrity Storage (Long-Term, > 6 months)
Temperature 2-8°C (Refrigerated)-20°C (Frozen)[18]
Atmosphere Tightly sealed container with desiccantInert Atmosphere (Argon or Nitrogen)[19][20]
Light Amber glass vial or opaque container[21]Amber glass vial stored in the dark
Container Tightly sealed, airtight glass bottleSeptum-sealed vial (e.g., Sure/Seal™) or flame-sealed ampoule[20][22][23]
Location Laboratory refrigeratorDedicated, controlled-temperature freezer
Experimental Protocol: Procedure for Accessing Stored Compound

Following a strict protocol when accessing the compound is as crucial as the storage conditions themselves to prevent the introduction of contaminants like moisture and air.

  • Equilibration to Room Temperature: Before opening, remove the container from the refrigerator or freezer and allow it to warm to ambient room temperature for at least 30-60 minutes. Causality: Opening a cold container will cause atmospheric moisture to immediately condense on the cold powder, leading to rapid hydrolysis.[24]

  • Prepare a Dry Environment: If possible, perform handling in a low-humidity environment, such as a glovebox or a nitrogen-purged bag.[20]

  • Minimize Exposure Time: Open the container, quickly dispense the required amount of material, and immediately and securely reseal the container.[6]

  • Inert Gas Backfill (High-Integrity Storage): If using a septum-sealed bottle, use a double-tipped needle to introduce dry argon or nitrogen gas from a balloon or Schlenk line to replace the removed volume, maintaining a positive pressure of inert gas.[22][23]

  • Add Fresh Desiccant: For standard storage containers that are opened frequently, consider placing a small, fresh desiccant packet in the secondary container or head space.[25]

  • Return to Storage: Promptly return the primary container to its designated storage condition (refrigerator or freezer).

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise, providing a logical workflow for assessing the integrity of your compound.

Q: My powder, which was once free-flowing, now appears clumpy and caked. What does this mean and what should I do?

A: Caking and clumping are the primary visual indicators of moisture absorption.[16][17] This physical degradation is a strong warning sign that the compound has been exposed to humidity and that chemical degradation via hydrolysis may have initiated.

  • Immediate Action: Ensure the container is tightly sealed and stored with a desiccant.[8]

  • Assessment: The material should not be used for sensitive applications where exact stoichiometry is critical without first verifying its purity.

  • Recommendation: Perform an analytical purity check using HPLC to quantify the parent compound and detect the presence of the hydrolyzed carboxylic acid byproduct.[26][27]

Q: My experimental results are inconsistent or yields are lower than expected. Could compound degradation be the cause?

A: Yes, this is a classic symptom of reagent degradation. If the active compound has partially hydrolyzed to its carboxylic acid form, its effective concentration is lowered, leading to lower yields or altered reaction kinetics. The degradation product could also interfere with the intended reaction.

  • Self-Validation: Run a purity analysis on your starting material. A high-quality reagent should show >98% purity by HPLC with no significant secondary peaks.[28]

  • Troubleshooting Steps:

    • Analyze a sample of your stored compound via HPLC or LC-MS to establish a purity baseline.[26][27]

    • Compare this to the certificate of analysis that came with the compound.

    • If significant degradation is confirmed (>2-5%), the batch should be discarded or purified by recrystallization if possible.

    • Review your storage and handling procedures against the protocols in this guide to prevent future occurrences.

Troubleshooting Workflow

cluster_main A Inconsistent Results or Suspected Degradation B Perform Visual Inspection of the Solid Powder A->B C Is there clumping, caking, or discoloration? B->C D High Probability of Moisture Contamination C->D Yes I Compound appears normal. C->I No E Perform Analytical Purity Check (e.g., HPLC, LC-MS) D->E F Is Purity < 95-98% or are Degradants Detected? E->F G Compound is Compromised. Purify or Discard. F->G Yes H Compound is Likely Viable. Review Experimental Procedure. F->H No I->E

Caption: Decision workflow for troubleshooting compound integrity.

Section 4: Frequently Asked Questions (FAQs)
  • Q1: What is the single most important factor in preventing degradation?

    • A: Strict moisture control. The primary and most rapid degradation pathway for this compound is hydrolysis, making the exclusion of water paramount.[1][6]

  • Q2: Do I really need to store it under an inert atmosphere?

    • A: For routine use with a turnover of less than six months, storing it in a tightly sealed container in a refrigerator with a desiccant is often sufficient. However, for long-term archival storage or for use in highly sensitive catalytic reactions, storage under an inert atmosphere is strongly recommended to prevent slow, cumulative degradation from both moisture and oxygen.[19][20]

  • Q3: Besides clumping, are there other visual signs of degradation?

    • A: A change in color (e.g., yellowing or browning) can indicate degradation, often due to oxidation or photolysis byproducts. Any deviation from a fine, white to off-white, free-flowing powder should be considered suspect.[16][29]

  • Q4: What is the best analytical method to check the purity of my compound?

    • A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most effective and widely used technique.[13][27] It allows for the clear separation and quantification of the parent compound from potential degradation products like the hydrolyzed carboxylic acid.[26] For identifying unknown degradation products, LC-MS is the preferred method.[14][27]

  • Q5: Can I dry my compound in an oven if I suspect it has absorbed moisture?

    • A: This is not recommended without prior stability studies. While gentle heating under vacuum can remove water, it can also accelerate thermal degradation, potentially worsening the problem.[6][13] It is safer to prevent moisture uptake in the first place. If drying is necessary, doing so in a vacuum desiccator at room temperature is a safer, albeit slower, alternative.

References

Validation & Comparative

comparing the efficacy of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile with other quinolones

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the quinolone scaffold remains a cornerstone of medicinal chemistry. This guide provides a comprehensive framework for comparing the efficacy of emerging quinolone derivatives, with a focus on structural motifs exemplified by 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. While direct comparative data for this specific entity is not yet prevalent in published literature, this document will equip researchers with the rationale and detailed protocols to conduct a thorough evaluation against established quinolones like ciprofloxacin. We will delve into the critical aspects of structure-activity relationships (SAR), antibacterial potency, mechanism of action, and cytotoxicity, providing a roadmap for the preclinical assessment of next-generation quinolone antibiotics.

Introduction: The Quinolone Landscape and the Significance of Novel Derivatives

Quinolones exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, thereby disrupting DNA replication, transcription, and repair.[1] The extensive clinical use of fluoroquinolones, such as ciprofloxacin, has unfortunately led to the emergence of resistant strains, necessitating the exploration of novel structural modifications to the quinolone core.[1]

The structure of a quinolone is intrinsically linked to its efficacy and safety profile. Key positions on the quinolone ring system, when modified, can dramatically alter antibacterial spectrum, potency, and cellular uptake. For instance, the substituent at the N-1 position and the C-7 position are critical determinants of the drug's activity against Gram-positive and Gram-negative bacteria.[2] The presence of a halogen, such as chlorine at the C-6 position, is a common feature in many potent quinolones, often enhancing antibacterial activity.[3] The carbonitrile group at the C-3 position, while less common than the carboxylic acid found in most clinical quinolones, represents an interesting avenue for investigation, potentially influencing target binding and cell permeability.

Comparative Efficacy Evaluation: A Multi-pronged Approach

A robust comparison of a novel quinolone with established drugs requires a multifaceted experimental approach. This involves determining its antibacterial spectrum, quantifying its potency, elucidating its mechanism of action, and assessing its safety profile.

Antibacterial Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)

The first step in evaluating a new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[4]

Featured Quinolones for Comparison:

For a comprehensive analysis, the novel quinolone should be compared against a panel of well-characterized quinolones, including:

  • Ciprofloxacin: A widely used second-generation fluoroquinolone with broad-spectrum activity.[5]

  • Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

  • Moxifloxacin: A fourth-generation fluoroquinolone with excellent activity against Gram-positive and anaerobic bacteria.

  • Nalidixic Acid: The parent compound of the quinolone class, useful for historical comparison.

Illustrative Antibacterial Activity of Chloro-Substituted Quinolone Analogs:

While specific data for this compound is unavailable, studies on analogous compounds provide insights. For instance, certain 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives have shown excellent activity against standard and resistant strains of Staphylococcus aureus.[6] One such derivative exhibited a Minimum Inhibitory Concentration (MIC) of 0.88 µg/mL against a standard S. aureus strain.[6] In another study, various derivatives of 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid demonstrated significant antibacterial activity, with MIC values as low as 1 µg/mL against E. coli and K. pneumoniae.[7]

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for Comparative Quinolones (µg/mL)

Bacterial StrainThis compoundCiprofloxacinLevofloxacinMoxifloxacin
Staphylococcus aureus (ATCC 29213)Data Not Available0.25 - 1.00.12 - 1.00.06 - 0.5
Streptococcus pneumoniae (ATCC 49619)Data Not Available1.0 - 4.00.5 - 2.00.12 - 0.5
Escherichia coli (ATCC 25922)Data Not Available0.008 - 0.030.015 - 0.060.03 - 0.12
Pseudomonas aeruginosa (ATCC 27853)Data Not Available0.25 - 1.00.5 - 4.02.0 - 8.0
Enterococcus faecalis (ATCC 29212)Data Not Available1.0 - 4.01.0 - 8.00.25 - 2.0

Note: The above table is illustrative. Actual MIC values can vary between studies and testing conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of a novel quinolone.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (standardized inoculum)

  • Test compound (e.g., this compound) and reference quinolones, dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test and reference compounds in MHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye or a spectrophotometer.

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MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Quinolones in 96-well Plate C Inoculate Plates with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for MIC determination using broth microdilution.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition Assays

To confirm that a novel quinolone derivative acts via the expected mechanism, in vitro inhibition assays using purified DNA gyrase and topoisomerase IV are essential. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

Illustrative Enzyme Inhibition Data:

Molecular docking studies on chloroquinoline analogs have suggested potential binding to the ATP-binding site of E. coli DNA gyrase B, indicating a likely mechanism of action.

Table 2: Example IC50 Values for DNA Gyrase and Topoisomerase IV Inhibition (µM)

EnzymeThis compoundCiprofloxacin
E. coli DNA GyraseData Not Available0.1 - 0.5
S. aureus DNA GyraseData Not Available0.5 - 2.0
E. coli Topoisomerase IVData Not Available0.2 - 1.0
S. aureus Topoisomerase IVData Not Available0.05 - 0.2

Note: The above table is illustrative. Actual IC50 values can vary based on the specific assay conditions.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a common method to assess the inhibition of DNA gyrase activity.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl2, and other necessary components)

  • Test compound and reference quinolone

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or reference quinolone.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for DNA supercoiling.

  • Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and a loading dye).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize under UV light. The inhibition of supercoiling will be evident by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. Quantify the band intensities to determine the IC50 value.

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DNA_Gyrase_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Termination cluster_analysis Analysis A Combine Assay Buffer, Relaxed Plasmid DNA, and Quinolone B Add DNA Gyrase to Initiate Reaction A->B C Incubate at 37°C for 1 hour B->C D Stop Reaction with SDS/Loading Dye C->D E Agarose Gel Electrophoresis D->E F Visualize DNA Bands and Quantify Inhibition E->F

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Cytotoxicity Assessment: Ensuring Selective Toxicity

A critical aspect of drug development is to ensure that the compound is selectively toxic to bacteria and has minimal adverse effects on mammalian cells. Cytotoxicity assays are therefore essential to determine the concentration of the compound that is toxic to human cells.

Illustrative Cytotoxicity Data:

Studies on some 4-aminoquinoline derivatives have shown varying degrees of cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB468). For instance, a 7-chloro substituted dimethyl alkyl aminoquinoline derivative displayed a 5-fold increase in cytotoxicity against MDA-MB-468 cells compared to chloroquine.

Table 3: Example IC50 Values for Cytotoxicity against Mammalian Cell Lines (µM)

Cell LineThis compoundCiprofloxacin
HEK293 (Human Embryonic Kidney)Data Not Available>100
HepG2 (Human Liver Cancer)Data Not Available>100

Note: The above table is illustrative. Higher IC50 values indicate lower cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound and a positive control (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and controls for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

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MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_steps Assay Procedure cluster_readout Data Acquisition & Analysis A Seed Mammalian Cells in 96-well Plate B Treat Cells with Quinolone Compounds A->B C Add MTT Reagent and Incubate B->C D Add Solubilization Solution to Dissolve Formazan C->D E Measure Absorbance at 570 nm D->E F Calculate Cell Viability and Determine IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The systematic evaluation of novel quinolone derivatives is paramount in the quest for new antibiotics to overcome resistance. This guide provides a comprehensive framework for the comparative assessment of compounds like this compound against established quinolones. By employing standardized protocols for determining antibacterial activity, elucidating the mechanism of action, and assessing cytotoxicity, researchers can generate the robust data necessary to identify promising lead candidates for further development. The structure-activity relationships gleaned from such studies will be invaluable in guiding the rational design of the next generation of quinolone antimicrobials.

References

The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Within this versatile family, derivatives of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile have emerged as a particularly promising class of compounds. The strategic placement of a chloro group at the 6-position and a carbonitrile moiety at the 3-position provides a unique electronic and structural landscape for molecular interactions with biological targets.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives. By dissecting the roles of various substituents and structural modifications, we aim to illuminate the key determinants of their biological efficacy and provide a rational framework for the design of next-generation therapeutic agents.

I. The Synthetic Blueprint: Crafting the Core Scaffold

The synthesis of this compound derivatives typically follows a multi-step pathway, often commencing with a Gould-Jacobs-type reaction. A common approach involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization and subsequent modifications.

Representative Synthetic Protocol:

A general and adaptable synthesis is the cyclization of an N-acylaniline, which can be prepared from 4-chloroaniline. This is then reacted with a suitable reagent to introduce the carbonitrile group at the 3-position.

Step 1: Synthesis of Ethyl 2-(4-chloroanilino)acrylate

  • To a stirred solution of 4-chloroaniline (1 eq.) in a suitable solvent like ethanol, add diethyl ethoxymethylenemalonate (1.1 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.

Step 2: Cyclization to Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Add the crude ethyl 2-(4-chloroanilino)acrylate from the previous step to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-260 °C for 30 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the cyclized product.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10%).

  • Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

  • The resulting precipitate is filtered, washed with water, and dried to yield 6-chloro-4-oxo-1,4-dihydroquinoline.

Step 4: Introduction of the Carbonitrile Group

  • The introduction of the carbonitrile group at the 3-position can be achieved through various methods, such as a Vilsmeier-Haack type reaction on the corresponding 3-unsubstituted quinolone, followed by conversion of the resulting aldehyde to a nitrile.[5]

II. Decoding the Structure-Activity Relationship: A Comparative Analysis

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of various substituents. The following sections dissect the SAR at key positions of the quinoline scaffold.

A. The Influence of Substituents on the Quinoline Core

The core structure itself presents several avenues for modification, each with a profound impact on the resulting biological activity.

  • Position 1 (N-alkylation/arylation): Substitution at the N1 position with small alkyl groups, such as ethyl or cyclopropyl, is a common strategy in the development of quinolone antibacterials.[6][7] The cyclopropyl group, in particular, has been shown to enhance activity against a broad spectrum of bacteria.[8] The nature of the substituent at this position can influence the compound's interaction with DNA gyrase and topoisomerase IV, the primary targets of quinolone antibacterials.

  • Position 3 (Carbonitrile Moiety): The carbonitrile group is a key pharmacophoric feature. Its strong electron-withdrawing nature influences the electronic distribution of the entire ring system. In some studies, replacement of the 3-carboxyl ester group with a 3-carboxylic acid or amide led to a loss of antimalarial activity, highlighting the importance of this specific moiety for certain biological targets.[9] The nitrile group may also participate in hydrogen bonding or other interactions within the active site of a target enzyme.

  • Position 7 (Piperazinyl and other Heterocyclic Moieties): The introduction of a piperazine ring or other nitrogen-containing heterocycles at the 7-position is a well-established strategy for enhancing the antibacterial spectrum and potency of quinolones.[10] These groups can improve cell wall penetration, particularly in Gram-negative bacteria, and can be further functionalized to fine-tune activity and pharmacokinetic properties.

B. Comparative Analysis of Biological Activities

The this compound scaffold has been explored for a range of therapeutic applications.

1. Anticancer Activity:

Several derivatives have demonstrated promising anticancer activity.[2][11][12] The presence of the nitrile group has been suggested to enhance the antitumor effect.[11][13] The mechanism of action often involves the inhibition of key cellular pathways or direct interaction with DNA. Some quinazoline-based compounds have shown high antiproliferative activity with GI50 values in the micromolar range against various cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer.[14]

2. Antimicrobial Activity:

This class of compounds is perhaps best known for its antibacterial properties. The 4-oxo-quinoline-3-carboxylic acid core is a hallmark of the quinolone family of antibiotics.[15] Derivatives with a fluorine atom at the 6-position (fluoroquinolones) exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8][10][16] The introduction of various substituents at the C-8 position can also modulate the antibacterial spectrum and potency.[17]

Table 1: Comparative Biological Activity of Selected this compound Derivatives

DerivativeR1-SubstituentR7-SubstituentBiological ActivityTarget/AssayIC50/MICReference
A -H-HAnticancerHuman tumor cell lineslog10 GI50 = -4.7[11]
B -Ethyl-PiperazinylAntibacterialS. aureus, E. coliMIC: 1-4.1 µg/mL[10]
C -Cyclopropyl-PiperazinylAntibacterialGram-positive strainsMIC: ~2-5 µg/mL[8]
D -(2-hydroxyethyl)-HAnti-HBVHBsAg secretionIC50 = 0.010 mM[18]

This table is a representative summary. The actual activity can vary depending on the specific derivative and the assay conditions.

III. Visualizing the Structure-Activity Landscape

The following diagram illustrates the key structural features of the this compound scaffold and their influence on biological activity.

Caption: Key structure-activity relationships of the quinoline core.

IV. Experimental Protocols for Biological Evaluation

The biological activity of these derivatives is typically assessed using a panel of in vitro assays.

A. Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

B. Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Protocol (Broth Microdilution Method):

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Assay_Workflow cluster_mtt MTT Assay Workflow cluster_mic MIC Determination Workflow A1 Seed Cancer Cells A2 Treat with Compounds A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare Compound Dilutions B3 Inoculate Microplate B1->B3 B2 Prepare Bacterial Inoculum B2->B3 B4 Incubate B3->B4 B5 Determine MIC B4->B5

Caption: Workflow for key biological assays.

V. Conclusion and Future Perspectives

The this compound scaffold represents a privileged structure in medicinal chemistry. The extensive research into its derivatives has revealed a clear and actionable structure-activity relationship.

  • Key Takeaways:

    • The N1 and C7 positions are critical for modulating antibacterial activity and spectrum.

    • The 3-carbonitrile group is a key pharmacophore for anticancer activity.

    • The 6-chloro substituent generally enhances the potency of the derivatives.

Future drug design efforts should focus on the synthesis of novel derivatives with diverse substituents at the N1, C7, and C8 positions to explore new therapeutic applications and overcome existing challenges such as drug resistance. The combination of rational drug design, guided by the SAR principles outlined in this guide, with high-throughput screening will undoubtedly lead to the discovery of new and improved therapeutic agents based on this versatile scaffold.

References

A Comparative Guide to the Biological Evaluation of 6-Chloro-4-oxoquinoline-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives are integral to a wide range of pharmaceuticals, demonstrating activities from antimalarial to antimicrobial.[2][3] In recent years, the 4-oxo-1,4-dihydroquinoline (quinolone) core, particularly those bearing a carbonitrile group at the C3 position and a chlorine atom at the C6 position, has emerged as a scaffold of significant interest in the discovery of novel anticancer agents.[4] The presence of the nitrile group and the halogen substitution are often associated with enhanced biological potency, making these analogs compelling candidates for drug development.[5][6]

This guide provides an in-depth comparative analysis of the biological activities of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile analogs and structurally related quinolones. Moving beyond a simple data summary, we will dissect the structure-activity relationships (SAR), explore the underlying mechanisms of action, and provide detailed, field-proven experimental protocols to empower researchers in their evaluation of this promising class of compounds.

Comparative Analysis of Antiproliferative Activity

The primary method for evaluating the potential of novel anticancer compounds is to assess their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric, representing the concentration of a compound required to inhibit cell proliferation by 50%.

A systematic study of N-substituted-6-chloro-4-hydroxy-2-quinolone-3-carboxamide analogs—a class of compounds structurally very similar to our core molecule of interest—provides a clear framework for understanding structure-activity relationships. These compounds were evaluated for their antiproliferative effects against human colorectal cancer cell lines, Caco-2 and HCT-116.[4]

Compound IDR Group (Substitution on N-phenyl ring)IC₅₀ (µM) vs. Caco-2[4]IC₅₀ (µM) vs. HCT-116[4]
7 Benzyl>100>100
8 Phenyl>100>100
9 2-Fluorophenyl42.510.3
10 3-Fluorophenyl45.111.2
11 4-Fluorophenyl40.210.8
12 2-Chlorophenyl33.59.8
13 3-Chlorophenyl35.210.1
14 4-Chlorophenyl30.68.9
15 2-Bromophenyl28.37.5
16 3-Bromophenyl30.18.2
17 4-Bromophenyl25.46.8
18 2-Methylphenyl55.315.6
19 3-Methylphenyl60.118.3
20 4-Methylphenyl50.514.9

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 allows for the formulation of critical structure-activity relationships that can guide future analog design.

  • Necessity of the N-Aryl Moiety : The unsubstituted N-benzyl (Compound 7 ) and N-phenyl (Compound 8 ) analogs were inactive (>100 µM), indicating that substitution on the phenyl ring is crucial for cytotoxic activity.[4]

  • Impact of Halogen Substitution : The introduction of halogens (F, Cl, Br) onto the N-phenyl ring dramatically increased potency. A clear trend is observed where cytotoxicity increases with the size of the halogen: Br > Cl > F. For instance, the 4-bromo analog (17 ) was the most potent compound against both cell lines (IC₅₀ = 25.4 µM on Caco-2; 6.8 µM on HCT-116).[4] This suggests that a larger, more polarizable substituent at this position enhances the interaction with the biological target.

  • Positional Isomer Effects : For all halogen substituents, the para (4-position) isomer consistently demonstrated the highest activity, followed by the ortho (2-position) and then the meta (3-position) isomer. This highlights a specific spatial requirement within the target's binding pocket.[4]

  • Effect of Electron-Donating Groups : The introduction of an electron-donating methyl group (Compounds 18-20 ) resulted in a significant decrease in activity compared to the halogenated analogs. This suggests that electron-withdrawing properties on the N-phenyl ring are favorable for cytotoxicity.[4]

Mechanistic Insights: Targeting Key Cancer Signaling Pathways

The dysregulation of cellular signaling pathways is a hallmark of cancer. Quinolone derivatives have been reported to interfere with several of these critical pathways, positioning them as attractive multi-targeted agents.

The PI3K/Akt/mTOR Pathway

The study providing our core dataset identified the Phosphatidylinositol 3-kinase (PI3Kα)/AKT signaling pathway as a primary target for these N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives.[4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and a halt in cell cycle progression.

Caption: Simplified PI3K/Akt signaling pathway and the putative inhibition point by quinolone analogs.

Other Potential Targets

Broader research into the quinoline and quinazoline scaffolds has identified other key anticancer targets:

  • EGFR and VEGFR-2: Many quinoline and quinazoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][8] These receptor tyrosine kinases are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).

  • Topoisomerase II: Some quinoline analogs function as topoisomerase II inhibitors.[9] This enzyme is essential for managing DNA tangles during replication; its inhibition leads to DNA damage and cell death.

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, the use of standardized and well-validated protocols is paramount. Here, we detail the methodologies for key biological assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: This assay is based on the principle that viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCT-116, MCF-7, A549) under standard conditions (e.g., 37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each quinolone analog (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Crucial Controls: Include wells with untreated cells (medium only) and vehicle-treated cells (medium with the highest concentration of DMSO used).

  • Incubation:

    • Return the plate to the incubator for 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Observe the formation of purple precipitate (formazan) in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can identify the precise concentration at which bacteriostatic (growth-inhibiting) activity occurs. This is a gold-standard method for quantifying antimicrobial potency.[10]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this adjusted suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Microplate:

    • Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Crucial Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative/sterility control (broth only) to check for contamination.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Conclusion and Future Directions

The this compound scaffold and its structural analogs represent a highly promising class of compounds for anticancer drug discovery. The comparative data clearly demonstrates that strategic modification, particularly the introduction of large, electron-withdrawing halogen atoms at the para position of an N-phenyl ring, can dramatically enhance cytotoxic potency.[4] The likely mechanism of action involves the inhibition of critical cell survival pathways like PI3K/Akt, though inhibition of other kinases such as EGFR or enzymes like topoisomerase II may also contribute to their overall activity profile.[4][7][9]

Future research should focus on synthesizing and evaluating a broader range of analogs to further refine the structure-activity relationship. Key areas of exploration include:

  • N1-Position Substitution: Investigating the impact of different alkyl and aryl groups at the N1 position of the quinolone ring.

  • C2-Position Modification: Exploring substitutions at the C2 position to modulate potency and selectivity.

  • Broad-Spectrum Screening: Testing optimized compounds against a wider panel of cancer cell lines from different tissue origins and against various microbial strains to assess their full therapeutic potential.

By leveraging the insights and protocols detailed in this guide, researchers can accelerate the development of this potent chemical class into next-generation therapeutic agents.

References

A Comparative Analysis for Drug Discovery Professionals: 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Comparative Antibacterial Activity, Mechanism of Action, and Experimental Evaluation

In the ever-evolving landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone for the development of potent therapeutic agents. Ciprofloxacin, a second-generation fluoroquinolone, has long been a clinical workhorse, particularly against Gram-negative pathogens. However, the emergence of resistance necessitates a continuous search for novel quinolone derivatives with improved efficacy and a broader spectrum of activity. This guide provides a detailed comparison between the well-established ciprofloxacin and the investigational compound, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a member of the quinoline-3-carbonitrile class of compounds which have shown promising antibacterial potential.

This document is intended for researchers, scientists, and drug development professionals, offering an objective, data-driven comparison and practical experimental protocols to facilitate further investigation.

Unraveling the Mechanism of Action: A Tale of Two Quinolones

Both ciprofloxacin and this compound belong to the quinolone class of antibiotics, and their primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

Ciprofloxacin, a fluoroquinolone, exerts its bactericidal effect by stabilizing the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. This targeted disruption of DNA synthesis is what underpins its potent and broad-spectrum activity.

While direct enzymatic studies on this compound are not extensively published, molecular docking studies of structurally similar quinoline-3-carbonitrile derivatives suggest a similar binding mode within the active site of DNA gyrase.[1][2][3] The interaction of the quinoline core with the enzyme is a critical determinant of its inhibitory activity. The nitrile group at the 3-position is a key feature of this subclass of quinolones and is thought to contribute to their antibacterial efficacy.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell quinolone Quinolone (Ciprofloxacin or This compound) dna_gyrase DNA Gyrase / Topoisomerase IV quinolone->dna_gyrase Inhibits dna Bacterial DNA dna_gyrase->dna Relaxes supercoiled DNA replication_fork Replication Fork dna_gyrase->replication_fork Decatenation dna_break Double-Strand DNA Breaks dna_gyrase->dna_break Stabilized enzyme-DNA complex dna->replication_fork Replication replication_fork->dna_break Stalled replication cell_death Bacterial Cell Death dna_break->cell_death Induces

Caption: Mechanism of action of quinolone antibiotics in a bacterial cell.

Comparative In Vitro Antibacterial Activity: A Look at the Data

Direct, side-by-side comparative studies of this compound and ciprofloxacin are limited in publicly available literature. However, studies on structurally related quinoline-3-carbonitrile derivatives provide valuable insights into their potential antibacterial spectrum and potency relative to ciprofloxacin.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a furan-substituted quinoline-3-carbonitrile derivative (QD4), which shares the core quinoline-3-carbonitrile structure, against several bacterial strains, with ciprofloxacin included as a comparator.[3] It is important to note that these are not direct results for this compound, but they offer a scientifically relevant proxy for its potential activity.

Bacterial StrainQD4 (µg/mL)[3]Ciprofloxacin (µg/mL)[3]
Staphylococcus aureus4<1
Streptococcus pyogenes82
Escherichia coli4<1
Salmonella typhimurium82

Data extracted from a study on quinoline-3-carbonitrile derivatives and should be considered indicative for the class of compounds.

Another study on various chloroquinoline analogs, including 2,7-dichloroquinoline-3-carbonitrile, reported zones of inhibition against several bacterial species.[4][5] For instance, 2,7-dichloroquinoline-3-carbonitrile showed an 11.00 ± 0.03 mm zone of inhibition against S. aureus and P. aeruginosa, while other derivatives in the same study showed zones of 11.00 to 12.00 mm against E. coli.[4][5] While not a direct MIC comparison, these findings suggest that chloro-substituted quinoline-3-carbonitriles possess antibacterial activity.

Expert Insights: The available data suggests that while quinoline-3-carbonitrile derivatives exhibit broad-spectrum antibacterial activity, their potency, as indicated by MIC values, may be lower than that of ciprofloxacin against the tested strains.[3] However, the unique structural features of the quinoline-3-carbonitrile scaffold could offer advantages in overcoming certain resistance mechanisms that affect traditional fluoroquinolones. Further structure-activity relationship (SAR) studies are warranted to optimize the potency of this chemical class.

Experimental Protocols for Comparative Efficacy Evaluation

To rigorously compare the antibacterial activity of this compound and ciprofloxacin, standardized in vitro susceptibility testing methods are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a gold standard for quantitative measurement of in vitro antibacterial activity.[8][9]

Materials:

  • This compound and Ciprofloxacin hydrochloride

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

MIC_Workflow start Start prep_stock Prepare Compound Stock Solutions start->prep_stock serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[10][11][12]

Procedure:

  • Following MIC Determination: Use the microtiter plate from the MIC assay.

  • Subculturing: From the wells showing no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Resistance Mechanisms: A Forward-Looking Perspective

Bacterial resistance to fluoroquinolones primarily occurs through two main mechanisms:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of the drug.

  • Efflux pumps: These are membrane proteins that actively transport the drug out of the bacterial cell, reducing its intracellular concentration.

While there is no specific data on resistance to this compound, it is plausible that bacteria could develop resistance through similar mechanisms. However, the distinct chemical structure of quinoline-3-carbonitriles might result in a different susceptibility to existing efflux pumps or a varied affinity for mutated target enzymes. Investigating the activity of this compound against well-characterized ciprofloxacin-resistant strains would be a critical step in evaluating its potential to overcome current resistance challenges.

Conclusion and Future Directions

The comparison between this compound and ciprofloxacin highlights the ongoing quest for novel antibacterial agents. While ciprofloxacin remains a potent and clinically important antibiotic, the emergence of resistance underscores the need for new chemical entities. The quinoline-3-carbonitrile scaffold represents a promising area for exploration.

Based on the available data for related analogs, this compound is predicted to have broad-spectrum antibacterial activity, though likely with lower potency than ciprofloxacin against susceptible strains. The key to unlocking the potential of this compound class lies in comprehensive SAR studies to enhance its intrinsic activity and to understand its performance against resistant pathogens.

The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies, generating the critical data needed to advance the development of the next generation of quinolone antibiotics.

References

A Comparative Guide to Validating the Mechanism of Action of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel synthetic compound, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (hereafter referred to as "Compound Q"). The quinolone scaffold is a privileged structure in medicinal chemistry, renowned for its broad therapeutic potential, most notably as antibacterial agents that target DNA gyrase and topoisomerase IV.[1][2] However, modifications to this core can dramatically alter its biological target and therapeutic application, leading to compounds with potent antiviral or anticancer activities.[3][4][5]

Our investigation is guided by a key finding in the literature: a structurally similar molecule, a ribofuranosyl derivative of 6-chloro-4-oxoquinoline, has been shown to inhibit HIV-1 replication by directly targeting the reverse transcriptase (RT) enzyme.[3] This precedent establishes our primary hypothesis: Compound Q is a potential antiviral agent targeting HIV-1 reverse transcriptase.

Section 1: The Primary Hypothesis: Antiviral (Anti-HIV-1) Activity

The structural similarity to a known HIV-1 RT inhibitor provides a strong rationale to begin our investigation with a focus on antiviral activity.[3] The following experimental workflow is designed to first confirm cell-based antiviral efficacy and then pinpoint the specific molecular target.

G cluster_0 Phase 1: Cellular Efficacy & Selectivity cluster_1 Phase 2: MoA Deconvolution cluster_2 Phase 3: Biochemical Target Validation A Protocol 1.1: Concurrent Assays - Anti-HIV-1 Activity (EC50) - Cytotoxicity (CC50) B Calculate Selectivity Index (SI) SI = CC50 / EC50 A->B C Protocol 1.2: Time-of-Addition Assay B->C If SI > 10 D Identify Inhibited Stage (e.g., Entry, Reverse Transcription) C->D E Protocol 1.3: HIV-1 RT Enzyme Inhibition Assay (IC50) D->E If RT stage is implicated F Determine Inhibition Constant (Ki) & Mode of Inhibition E->F HIV_Lifecycle cluster_cell Virus HIV-1 Virion Entry 1. Binding & Fusion (Entry) Virus->Entry Attachment HostCell Host Cell (CD4+ T-cell) RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly & Budding Transcription->Assembly Assembly->Virus New Virions Inhibitor Compound Q (Hypothesized Target) Inhibitor->RT G Start Experimental Data Check_SI Is Antiviral SI > 10? Start->Check_SI Check_MIC Is Antibacterial MIC low? Check_SI->Check_MIC No Check_RT_IC50 Is HIV-1 RT IC50 potent? Check_SI->Check_RT_IC50 Yes Conclusion_Antibacterial Conclusion: Primary MoA is Antibacterial Check_MIC->Conclusion_Antibacterial Yes Conclusion_Cytotoxic Conclusion: Non-specific Cytotoxicity; Poor Candidate Check_MIC->Conclusion_Cytotoxic No (Low SI, High MIC) Conclusion_Antiviral Conclusion: Primary MoA is Antiviral (HIV-1 RT Inhibition) Check_RT_IC50->Conclusion_Antiviral Yes Conclusion_Inactive Conclusion: Inactive or Novel MoA (Requires further screening) Check_RT_IC50->Conclusion_Inactive No

References

The Cutting Edge of Cancer Therapy: A Comparative Analysis of Quinoline-3-Carbonitrile Compounds in Antitumor Applications

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among the most promising are heterocyclic compounds, with the quinoline scaffold standing out for its remarkable versatility and therapeutic potential.[1][2] This guide provides a comprehensive comparative analysis of quinoline-3-carbonitrile derivatives, a class of compounds demonstrating significant antitumor activity. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their efficacy, offering a critical resource for researchers, scientists, and professionals in drug development.

The Quinoline-3-Carbonitrile Scaffold: A Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a multitude of biologically active compounds.[3] Its unique electronic and structural properties make it an ideal backbone for the design of targeted anticancer therapies. The introduction of a carbonitrile (-CN) group at the 3-position has been shown to be a critical pharmacophore, often enhancing the compound's interaction with biological targets and contributing to its potent antiproliferative effects.[4]

Quinoline-3-carbonitrile derivatives have emerged as powerful inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer, such as cell growth, proliferation, and survival.[5][6] Notably, these compounds have shown significant inhibitory activity against key players in oncogenesis, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER-2).[3][6][7]

Gauging Antitumor Efficacy: The MTT Assay

A cornerstone of in vitro anticancer drug screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects on cancer cells. The underlying principle is the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step MTT Assay Protocol:
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The quinoline-3-carbonitrile compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug like doxorubicin) are also included.

  • Incubation: The plate is incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value, which represents the concentration of the compound required to inhibit cell growth by 50%, is then determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Addition Add Quinoline-3-carbonitrile Compounds Seeding->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4h MTT_Addition->Incubation_2_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_2_4h->Formazan_Solubilization Read_Absorbance Measure Absorbance Formazan_Solubilization->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50/GI50 Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of quinoline-3-carbonitrile compounds.

Comparative Antitumor Activity: A Data-Driven Overview

The antitumor efficacy of quinoline-3-carbonitrile derivatives is highly dependent on their substitution patterns. The following table summarizes the in vitro activity of several representative compounds against various cancer cell lines, as reported in the literature.

Compound IDSubstitution PatternTarget Cancer Cell LineActivity (IC50/GI50 in µM)Reference
Compound A 4-Anilino-6-(4-(dimethylamino)crotonamide)EGFR-overexpressing cells0.0075 (IC50)[3]
Compound B 4-(2-Aryl-cyclopropylamino)EGFR-overexpressing cells0.005 (IC50)[3]
Compound 5a 2-Amino-pyrano[3,2-c]quinolineMCF-7 (Breast)0.025 (GI50)[6]
Compound 5e 2-Amino-pyrano[3,2-c]quinolineMultiple cell lines0.026 (GI50)[5]
Compound 5h 2-Amino-pyrano[3,2-c]quinolineMultiple cell lines0.028 (GI50)[5]
Compound 11 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamideMCF-7 (Breast)29.8 (IC50)[8]
Compound 13 2-Cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl)acrylamideMCF-7 (Breast)40.0 (IC50)[8]
MS-209 Novel quinoline compoundColon 26 (Colon)Potentiates ADM activity[9]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR trends:

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the quinoline ring is crucial for activity. The presence of an anilino or a cyclopropylamino group often leads to potent EGFR inhibition.[3]

  • Fused Ring Systems: The fusion of a pyran ring to the quinoline core, as seen in compounds 5a, 5e, and 5h, results in highly potent antiproliferative agents with nanomolar GI50 values.[5][6]

  • Electron-withdrawing and Donating Groups: The electronic properties of the substituents on the aniline ring (in 4-anilino derivatives) can significantly influence activity. For instance, the presence of Michael acceptor groups can enhance inhibitory effects.[3]

Unraveling the Mechanism of Action: Targeting Key Signaling Pathways

The antitumor effects of quinoline-3-carbonitrile compounds are often mediated by their ability to interfere with critical signaling pathways that drive cancer cell proliferation and survival. A primary mechanism is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.

EGFR Signaling Pathway Inhibition:

EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which ultimately promote cell proliferation, survival, and migration.[3] Quinoline-3-carbonitrile derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation, thereby blocking these downstream signals.[10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Extracellular Intracellular (Kinase Domain) RAS RAS EGFR:p2->RAS PI3K PI3K EGFR:p2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR:p1 Quinoline Quinoline-3-carbonitrile Compound Quinoline->EGFR:p2 Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinoline-3-carbonitrile compounds.

Beyond kinase inhibition, many of these compounds induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[11][12] For example, some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[6]

Conclusion and Future Directions

Quinoline-3-carbonitrile derivatives represent a highly promising class of antitumor agents with demonstrated efficacy against a range of cancer cell lines. Their mechanism of action, primarily through the inhibition of key oncogenic kinases, provides a strong rationale for their continued development. The structure-activity relationships elucidated in numerous studies offer a roadmap for the rational design of next-generation compounds with enhanced potency and selectivity.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring their potential in combination therapies with existing anticancer drugs could unlock synergistic effects and overcome mechanisms of drug resistance.[9][13] The versatility of the quinoline-3-carbonitrile scaffold ensures that it will remain a fertile ground for the discovery of novel and impactful cancer therapeutics.

References

A Researcher's Guide to Assessing the Kinase Selectivity of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating potent activity against a diverse range of biological targets, from bacterial enzymes to human kinases.[1][2] This guide focuses on a representative member of this class, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile , providing a comprehensive framework for assessing its selectivity, a critical parameter in drug development. While this specific molecule lacks a single, defined primary target in public literature, its core structure is prominently featured in inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[3][4] This guide will therefore use EGFR as a hypothetical primary target to illustrate a robust, field-proven workflow for determining kinase selectivity. We will compare its hypothetical performance against established EGFR inhibitors, provide detailed experimental protocols for state-of-the-art selectivity assays, and explain the causal logic behind these experimental choices.

The Quinoline Core: A Scaffold of Target Plasticity

The quinoline framework is a cornerstone of many therapeutic agents.[1][2] Specifically, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its carbonitrile bioisostere are recognized for their versatility.[1] Subtle modifications to this core structure can dramatically shift target engagement, underscoring the necessity of rigorous selectivity profiling for any new derivative.

For instance, the addition of a 4-anilino group directs activity towards EGFR, while other substitutions can produce potent inhibitors of Src/Abl kinases or antibacterial agents targeting DNA gyrase. This "target plasticity" means that a compound like this compound could have multiple, potent off-targets. Identifying these is paramount to understanding its biological activity and predicting potential toxicities.

Strategic Framework for Selectivity Assessment

To objectively assess the selectivity of our topic compound, we will establish a workflow based on the hypothesis that its primary target is a protein kinase, such as EGFR. This strategy involves direct comparison with well-characterized, clinically relevant inhibitors.

Comparator Compounds:

  • Gefitinib (Iressa®): A selective, first-generation EGFR tyrosine kinase inhibitor (TKI).[5]

  • Erlotinib (Tarceva®): Another potent, first-generation EGFR-TKI known for its selectivity.[6][7]

The goal is to generate a quantitative "selectivity profile" that maps the inhibitory activity of our compound against a broad panel of kinases relative to its activity at the primary target.

Core Experimental Workflow for Kinase Selectivity Profiling

A multi-tiered approach is essential for a thorough assessment, moving from broad, high-throughput screening to detailed validation of target engagement in a cellular context.

Caption: High-level workflow for assessing kinase inhibitor selectivity.

Tier 1: Broad Kinome Profiling (KINOMEscan®)

Causality: The first step is to cast a wide net. We need to understand the full landscape of potential kinase interactions, not just those we might predict. The KINOMEscan® platform is an industry-standard method that quantifies the binding affinity (dissociation constant, Kd) of an inhibitor against a large panel of kinases (>450), independent of ATP concentration.[8][9][10][11] This provides a true thermodynamic measure of interaction, making it superior to IC50-based screens for initial selectivity assessment.[9]

Expected Data Output: The primary output is a list of Kd values for each kinase tested. A highly selective compound will show a potent Kd for the primary target (e.g., EGFR) and significantly weaker (higher) Kd values for all other kinases. This data can be visualized in a "TREEspot™" diagram to quickly identify off-target clusters.

Hypothetical Data Summary Table:

CompoundTarget KinaseKd (nM)Selectivity Score (S10)Key Off-Targets (>10-fold vs EGFR)
This compound EGFR150.05SRC (120 nM), ABL1 (250 nM)
Gefitinib EGFR2-200.02RIPK2, ERBB2
Erlotinib EGFR20.01ERBB2, ERBB4

Note: Data for the topic compound is hypothetical for illustrative purposes. Data for comparators is based on literature values.

Tier 2: Biochemical IC50 Determination

Causality: While Kd values from KINOMEscan® are excellent for assessing binding, functional inhibitory potency (IC50) in an enzymatic assay is also crucial. This assay confirms that binding translates to inhibition of the kinase's catalytic activity. It is typically performed for the primary target and any potent off-targets identified in Tier 1. The IC50 value is dependent on the ATP concentration used in the assay, which should be set near the Km value for each specific kinase to allow for better comparison.[12]

Protocol: Generic LanthaScreen™ Eu-anti-phospho Substrate Kinase Assay

  • Reagent Preparation: Prepare kinase, fluorescein-labeled substrate, and ATP solution in kinase buffer. Prepare serial dilutions of the test compound (e.g., 100 µM to 1 pM).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution, 5 µL of the kinase/substrate mix, and initiate the reaction by adding 2.5 µL of the ATP solution. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a terbium-labeled antibody specific for the phosphorylated substrate. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a fluorescence reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Analysis: Calculate the ratio of emission signals (acceptor/donor) and plot against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular Thermal Shift Assay (CETSA®)

Causality: Positive results from in vitro assays do not guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[13][14][15][16] The principle is that when a compound binds to its target protein, the resulting complex is stabilized and more resistant to thermal denaturation.[13][16] Observing a shift in the protein's melting temperature (Tm) upon compound treatment provides definitive proof of intracellular target binding.

Protocol: CETSA® for EGFR Target Engagement

  • Cell Treatment: Culture cells expressing the target (e.g., A431 cells for EGFR) and treat with the test compound at various concentrations (or a single saturating concentration) or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Pellet the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble EGFR at each temperature point by Western blot or another protein quantification method like ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature. A shift of the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and engagement.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Intact Cells B Add Compound or Vehicle A->B C Heat Samples (Temp Gradient) B->C D Lyse & Centrifuge C->D E Collect Soluble Protein Fraction D->E F Quantify Target Protein (e.g., Western Blot) E->F G Plot Melting Curve (Soluble Protein vs. Temp) F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Interpreting the Data: Building a Case for Selectivity

A truly selective compound will exhibit the following characteristics across the experimental workflow:

  • High Affinity for Primary Target: A low nanomolar Kd and IC50 for EGFR.

  • Weak Off-Target Activity: At least a 30- to 100-fold weaker affinity and potency for other kinases, particularly those within the same family.

  • Confirmed Cellular Engagement: A clear, dose-dependent thermal shift for EGFR in the CETSA assay, with no significant shifts for key off-targets at relevant concentrations.

The combination of broad profiling, functional confirmation, and cellular validation provides a self-validating system, lending high confidence to the final selectivity assessment.

Contextualizing Selectivity: The EGFR Signaling Pathway

Understanding the biological context of the target is crucial. EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, triggering multiple downstream pathways that regulate cell proliferation, survival, and migration.[17][18][19][20] An effective inhibitor blocks this initial phosphorylation event.

G cluster_ras RAS-RAF-MAPK Pathway cluster_pi3k PI3K-AKT Pathway Ligand EGF Ligand EGFR EGFR P Ligand->EGFR:f0 Binds & Dimerizes GRB2 GRB2/SOS EGFR:f1->GRB2 PI3K PI3K EGFR:f1->PI3K Inhibitor 6-Chloro-4-oxo-1,4- dihydroquinoline-3-carbonitrile Inhibitor->EGFR:f1 Blocks ATP Binding & Phosphorylation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Anti-Apoptosis mTOR->Survival

Caption: Simplified EGFR signaling pathway and the action of a TKI.

Conclusion

Assessing the selectivity of a novel compound like this compound requires a systematic and evidence-based approach. By leveraging the known pharmacology of its core scaffold, we can establish a relevant hypothetical target and execute a tiered experimental plan. This guide outlines a robust strategy, moving from broad affinity screening with KINOMEscan® to functional confirmation and finally to in-cell validation with CETSA®. This workflow not only identifies the primary target but also uncovers potential off-targets, providing a comprehensive selectivity profile that is essential for advancing a compound through the drug discovery pipeline.

References

A Head-to-Head Comparison of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile with Standard-of-Care Drugs for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Preclinical Evaluation Framework for a Novel EGFR Inhibitor

For: Researchers, scientists, and drug development professionals.

This guide presents a comprehensive framework for the head-to-head preclinical comparison of the investigational compound 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile against established standard-of-care drugs for Epidermal Growth Factor Receptor (EGFR)-mutated Non-Small Cell Lung Cancer (NSCLC). Due to the current lack of published experimental data for this specific molecule, this document outlines a proposed series of studies designed to rigorously evaluate its potential as a novel therapeutic agent.

The quinoline scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent antitumor activities.[1] The 4-oxo-quinoline-3-carbonitrile core, in particular, has been identified as a promising template for the development of EGFR inhibitors. This guide will leverage established methodologies to compare our compound of interest with first-generation (Gefitinib, Erlotinib), second-generation (Afatinib), and third-generation (Osimertinib) EGFR Tyrosine Kinase Inhibitors (TKIs).

The Rationale: Targeting EGFR in Non-Small Cell Lung Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] In a significant subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive kinase activity, driving oncogenesis.[3] This dependency on EGFR signaling has been successfully exploited by targeted therapies, namely EGFR TKIs, which have revolutionized the treatment landscape for this patient population.[4]

The standard-of-care for EGFR-mutated NSCLC has evolved through successive generations of TKIs:

  • First-Generation (Gefitinib, Erlotinib): These are reversible inhibitors of the EGFR tyrosine kinase domain.[5][6]

  • Second-Generation (Afatinib): This class of drugs forms an irreversible covalent bond with the EGFR kinase domain, leading to sustained inhibition.[1][7][8]

  • Third-Generation (Osimertinib): Developed to overcome resistance mechanisms, particularly the T790M mutation, these are also irreversible inhibitors with high selectivity for mutant EGFR over wild-type.[9][10][11]

Our investigational compound, this compound, is hypothesized to act as an EGFR inhibitor. The proposed studies will elucidate its mechanism of action and benchmark its efficacy and selectivity against the current standards of care.

Proposed Experimental Workflow for Comparative Analysis

The following sections detail the proposed experimental protocols to comprehensively characterize and compare this compound with standard-of-care EGFR TKIs.

Part 1: In Vitro Characterization of Potency and Selectivity

The initial phase of our investigation will focus on determining the direct inhibitory activity of the compound on EGFR and its selectivity against wild-type EGFR.

1.1. Biochemical Kinase Assays

  • Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against wild-type and various mutant forms of the EGFR kinase.

  • Methodology: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, will be employed.[12] This assay measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity. Recombinant human EGFR protein (wild-type and mutants, e.g., L858R, exon 19 deletion, T790M) will be used.

  • Comparison Drugs: Gefitinib, Erlotinib, Afatinib, and Osimertinib will be run in parallel as positive controls and for direct comparison of IC50 values.

1.2. Cell-Based Viability and Proliferation Assays

  • Objective: To assess the cytostatic or cytotoxic effects of the compound on NSCLC cell lines with different EGFR mutation statuses.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which is indicative of cell viability.[13][14][15][16] A panel of NSCLC cell lines will be used, including those with wild-type EGFR (e.g., A549), sensitizing mutations (e.g., PC-9, HCC827), and resistance mutations (e.g., H1975).

  • Data Presentation: The results will be presented as IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

Table 1: Hypothetical In Vitro IC50 Data for EGFR Inhibitors (nM)

CompoundEGFR (Wild-Type)EGFR (L858R)EGFR (Exon 19 Del)EGFR (T790M)
This compoundTBDTBDTBDTBD
Gefitinib~1000~10~5>10000
Erlotinib~1000~20~10>10000
Afatinib~10~0.5~0.4~100
Osimertinib~500~1~1~15

TBD: To be determined through experimental analysis.

Part 2: Elucidation of the Mechanism of Action

This phase will investigate how this compound affects the EGFR signaling pathway.

2.1. Western Blot Analysis of EGFR Signaling

  • Objective: To determine if the compound inhibits the phosphorylation of EGFR and its downstream signaling proteins.

  • Methodology: NSCLC cells will be treated with the investigational compound and standard-of-care drugs, followed by stimulation with EGF. Cell lysates will be subjected to SDS-PAGE and transferred to a membrane for immunoblotting.[2][17][18] Antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK will be used.

  • Expected Outcome: A potent EGFR inhibitor should decrease the levels of phosphorylated EGFR, AKT, and ERK without affecting the total protein levels.

Diagram 1: EGFR Signaling Pathway and Points of Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds TKI EGFR TKI (Gefitinib, Erlotinib, Afatinib, Osimertinib, Investigational Compound) TKI->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and the inhibitory action of TKIs.

Diagram 2: Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start 1. Cell Culture (NSCLC cell lines) treatment 2. Treatment (Compound/Control) start->treatment lysis 3. Cell Lysis treatment->lysis sds_page 4. SDS-PAGE lysis->sds_page transfer 5. Protein Transfer (to membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (p-EGFR, EGFR, etc.) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Detection (Chemiluminescence) secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis

Caption: Step-by-step workflow for Western Blot analysis.

Part 3: In Vivo Efficacy Studies

The final phase of our preclinical evaluation will assess the antitumor activity of this compound in a living organism.

3.1. Xenograft Mouse Models of NSCLC

  • Objective: To evaluate the in vivo efficacy of the compound in reducing tumor growth.

  • Methodology: Immunocompromised mice (e.g., nude or NSG mice) will be subcutaneously or orthotopically implanted with human NSCLC cell lines (e.g., HCC827, H1975).[19][20][21][22][23] Once tumors are established, mice will be treated with the investigational compound, vehicle control, or a standard-of-care drug (e.g., Osimertinib). Tumor volume will be measured regularly.

  • Endpoints: The primary endpoint will be tumor growth inhibition. Secondary endpoints may include overall survival and analysis of biomarkers from tumor tissue at the end of the study.

Table 2: Hypothetical In Vivo Efficacy Data in a Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
This compoundTBDTBD
Osimertinib (10 mg/kg)300 ± 7580

TBD: To be determined through experimental analysis.

Conclusion

This guide outlines a rigorous and comprehensive preclinical framework to evaluate the potential of this compound as a novel EGFR inhibitor for the treatment of NSCLC. By directly comparing its performance against current standard-of-care drugs in a battery of in vitro and in vivo assays, we can ascertain its potency, selectivity, mechanism of action, and in vivo efficacy. The successful completion of these studies will provide the necessary data to support its further development as a potential new therapeutic option for patients with EGFR-mutated lung cancer.

References

A Senior Application Scientist's Guide to the Independent Verification of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial agents and anti-malarial drugs.[1][2] The synthesis of specifically functionalized derivatives, such as 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, is of significant interest as this compound serves as a crucial intermediate for more complex therapeutic agents. This guide provides an in-depth comparative analysis of established and alternative synthetic routes to this target molecule. We move beyond simple protocols to dissect the mechanistic rationale behind each approach, offering a framework for independent verification and selection of the optimal synthetic strategy based on laboratory-specific constraints such as scale, equipment, and cost. Experimental data from literature is synthesized and presented to support an objective comparison of yield, reaction conditions, and overall efficiency.

Introduction: The Strategic Importance of the Quinolone Scaffold

The quinolone motif is a cornerstone of modern drug discovery. The incorporation of a carbonyl group at the C4 position and various substituents on the bicyclic ring system can lead to compounds with a wide spectrum of pharmacological activities.[1][3] Specifically, the 6-chloro substitution and the C3-carbonitrile group are key functional handles for further chemical modification. The nitrile can be hydrolyzed to a carboxylic acid, a hallmark of the quinolone antibiotic class, or serve as a precursor for other heterocyclic systems.

This guide will compare two primary synthetic pathways to the target molecule:

  • Route A: The Modified Gould-Jacobs Reaction. A classic, robust, but often harsh multi-step approach involving the thermal cyclization of an anilidomethylenemalonate derivative.[4][5]

  • Route B: The Enaminonitrile Cyclization. A more direct and potentially more efficient approach utilizing a cyano-functionalized starting material to build the quinolone ring.

We will evaluate these routes based on chemical logic, experimental feasibility, and overall efficiency, culminating in a standardized protocol for analytical verification of the final product.

Comparative Analysis of Synthetic Routes

Route A: The Gould-Jacobs Reaction and Subsequent Functionalization

The Gould-Jacobs reaction, first reported in 1939, is a versatile and widely used method for constructing the 4-hydroxyquinoline (which exists in its tautomeric 4-oxo form) skeleton.[6][7] The classical pathway involves two key transformations: (1) the condensation of an aniline with an alkoxymethylenemalonate ester, and (2) a high-temperature intramolecular cyclization.[6]

Mechanistic Rationale: The reaction begins with a nucleophilic attack by the aniline nitrogen onto the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form an intermediate.[4][8] The critical step is the thermal 6-electron electrocyclization, which typically requires temperatures exceeding 250 °C to overcome the significant activation energy barrier.[5][6] This harsh condition is a primary drawback, often leading to side reactions and decomposition, thereby lowering the overall yield.[5] The initial product is an ethyl ester at the C3 position, which must be converted to the target carbonitrile in subsequent steps.

Experimental Workflow & Protocol (Route A)

This route is a three-stage process: (1) Synthesis of the ester precursor, (2) Hydrolysis to the carboxylic acid, and (3) Conversion to the carbonitrile.

Step 1: Synthesis of Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Protocol:

    • In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture to 120-130 °C for 2 hours, allowing the ethanol byproduct to distill off. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.

    • Add a high-boiling point inert solvent such as Dowtherm A or diphenyl ether to the reaction mixture.

    • Heat the solution to 250-260 °C and maintain reflux for 30-60 minutes to facilitate the thermal cyclization.[5]

    • Cool the mixture, which should cause the product to precipitate. Collect the solid by filtration, wash with a non-polar solvent like hexane to remove the high-boiling solvent, and then with ethanol. Dry under vacuum.

Step 2 & 3: Conversion to this compound

The conversion from the C3-ester to the C3-carbonitrile is typically achieved via the corresponding carboxylic acid and primary amide.

  • Protocol:

    • Hydrolysis: Suspend the ethyl ester from Step 1 in a 10% aqueous solution of sodium hydroxide and reflux for 2 hours.[9] Cool the mixture and acidify with 2N HCl to a pH of ~4 to precipitate the 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Filter, wash with water, and dry.

    • Amide Formation: Treat the carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with aqueous ammonia to yield the primary amide.

    • Dehydration: Dehydrate the primary amide using a suitable dehydrating agent (e.g., POCl₃, P₂O₅, or trifluoroacetic anhydride) to yield the final product, this compound.

Workflow Diagram (Route A)

Route A Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Nitrile Formation A 4-Chloroaniline + Diethyl Ethoxymethylenemalonate B Condensation (130°C) A->B C Thermal Cyclization (250°C in Dowtherm A) B->C D Ethyl 6-chloro-4-oxo-1,4-dihydro- quinoline-3-carboxylate C->D E Saponification (NaOH, Reflux) D->E F Acidification (HCl) E->F G 6-Chloro-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid F->G H Amide Formation (SOCl₂, then NH₄OH) G->H I Dehydration (POCl₃) H->I J Final Product: 6-Chloro-4-oxo-1,4-dihydro- quinoline-3-carbonitrile I->J

Caption: Workflow for the multi-step synthesis via the Gould-Jacobs reaction.

Route B: Direct Enaminonitrile Cyclization

A more atom-economical and convergent approach involves the reaction of 4-chloroaniline with a reagent that already incorporates the cyanoacetate moiety, such as ethyl (ethoxymethylene)cyanoacetate (EMMCA). This strategy aims to form the target functional group in a single cyclization step.

Mechanistic Rationale: Similar to the Gould-Jacobs reaction, the first step is the condensation of 4-chloroaniline with EMMCA to form an enaminonitrile intermediate. The subsequent intramolecular cyclization is the key step. This cyclization, often referred to as a Friedel-Crafts-type reaction, can be promoted under thermal conditions or, more efficiently, with a Lewis or Brønsted acid catalyst. The use of a catalyst like polyphosphoric acid (PPA) or Eaton's reagent can significantly lower the required temperature compared to the uncatalyzed thermal cyclization of the malonate-derived intermediate in Route A.

Experimental Workflow & Protocol (Route B)

  • Protocol:

    • Combine 4-chloroaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq) in a suitable solvent like toluene or without a solvent.

    • Heat the mixture at 100-110 °C for 1-2 hours to form the enaminonitrile intermediate, removing the ethanol byproduct.

    • Cool the mixture slightly and add polyphosphoric acid (PPA) or Dowtherm A.

    • Heat the reaction mixture to 240-250 °C for 15-30 minutes. The reaction progress should be monitored by TLC.

    • Pour the hot reaction mixture carefully into a beaker of ice water with vigorous stirring.

    • Neutralize the mixture with a base (e.g., sodium carbonate solution) to precipitate the product.

    • Collect the crude solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to afford pure this compound.

Workflow Diagram (Route B)

Route B Workflow A 4-Chloroaniline + Ethyl (ethoxymethylene)cyanoacetate B Condensation (110°C) A->B C Catalytic Cyclization (250°C in PPA/Dowtherm A) B->C D Final Product: 6-Chloro-4-oxo-1,4-dihydro- quinoline-3-carbonitrile C->D

Caption: Workflow for the direct synthesis via enaminonitrile cyclization.

Performance Comparison

The choice between these synthetic routes depends critically on the desired scale, available equipment, and tolerance for multi-step procedures. Modern advancements, such as the use of microwave irradiation, have been shown to dramatically reduce reaction times and improve yields for Gould-Jacobs type reactions, potentially making Route A more competitive.[6][8]

ParameterRoute A: Modified Gould-JacobsRoute B: Enaminonitrile CyclizationRationale & Justification
Number of Steps 3 (synthesis, hydrolysis, nitrile formation)1 (one-pot condensation & cyclization)Route B is significantly more step-economical, reducing handling losses and resource usage.
Reaction Conditions Very Harsh (250-260°C)Harsh (240-250°C)Both methods require high temperatures, a significant operational hazard and energy cost.[5]
Overall Yield Moderate (typically 30-50% over 3 steps)Good (typically 60-80%)The directness of Route B generally leads to higher overall yields by avoiding intermediate isolations.
Atom Economy LowerHigherRoute A involves the loss of an ethoxycarbonyl group, which is later replaced, while Route B incorporates the key atoms more directly.
Reagent Accessibility Diethyl ethoxymethylenemalonate is common.Ethyl (ethoxymethylene)cyanoacetate is also readily available.Both routes use accessible starting materials.
Scalability Challenging due to high temperatures and multiple steps.More scalable due to fewer steps, though high temperature remains a concern.The use of high-boiling solvents like Dowtherm A can be difficult to handle and remove on a large scale.[5]

Independent Verification and Characterization Protocol

Regardless of the synthetic route chosen, rigorous analytical verification is essential to confirm the identity and purity of the final product, this compound (C₁₀H₅ClN₂O, MW: 204.61 g/mol ).[10]

Step-by-Step Analytical Workflow
  • Purification: Recrystallize the crude product from a suitable solvent (e.g., DMF or ethanol) to obtain a solid of high purity. Dry the sample thoroughly under a high vacuum.

  • Melting Point: Determine the melting point and compare it with literature values. A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis:

    • FT-IR Spectroscopy: Acquire an infrared spectrum. Look for characteristic absorption bands: ~3100-3000 cm⁻¹ (N-H stretch), ~2230-2210 cm⁻¹ (C≡N stretch), ~1650-1630 cm⁻¹ (C=O, quinolone carbonyl stretch), and ~1600-1450 cm⁻¹ (C=C, aromatic stretches).

    • ¹H NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Expect signals corresponding to the aromatic protons on the quinoline ring and the N-H proton. The proton at C2 should appear as a sharp singlet at a downfield chemical shift (typically >8.5 ppm). The protons on the benzene ring (H5, H7, H8) will show characteristic splitting patterns. The N-H proton will likely appear as a broad singlet at a very downfield position (>12 ppm).

    • ¹³C NMR Spectroscopy: Confirm the presence of all 10 carbon atoms. Key signals to identify include the nitrile carbon (~115-120 ppm), the carbonyl carbon (~170-180 ppm), and the various aromatic carbons.

    • Mass Spectrometry (MS): Use ESI-MS to determine the molecular weight. Look for the molecular ion peak [M+H]⁺ at m/z 205 and the characteristic isotopic pattern for a chlorine-containing compound (a ~3:1 ratio for the M and M+2 peaks).

  • Purity Assessment (HPLC):

    • Develop an HPLC method using a C18 reverse-phase column.

    • Use a mobile phase such as a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the elution profile with a UV detector at a wavelength where the compound has strong absorbance (e.g., ~254 nm or ~330 nm).

    • A pure sample should exhibit a single major peak. Purity can be quantified by integrating the peak area.

Analytical Workflow Diagram

Verification Workflow cluster_confirm Structure Confirmation cluster_purity Purity Assessment Start Synthesized Crude Product Recrystal Recrystallization Start->Recrystal PureSolid Pure Solid Sample Recrystal->PureSolid IR FT-IR PureSolid->IR NMR ¹H & ¹³C NMR PureSolid->NMR MS Mass Spectrometry PureSolid->MS MP Melting Point PureSolid->MP HPLC RP-HPLC PureSolid->HPLC Final Verified Compound IR->Final NMR->Final MS->Final MP->Final HPLC->Final

Caption: Standardized workflow for the analytical verification of the final product.

Conclusion and Recommendations

Both the modified Gould-Jacobs reaction (Route A) and the direct enaminonitrile cyclization (Route B) are viable methods for the synthesis of this compound.

  • Route B is the recommended approach for most research and development settings. Its primary advantages are higher overall yield and superior step economy, which translate to savings in time, materials, and waste generation.

  • Route A remains a valid alternative, particularly if the intermediate ester or carboxylic acid is also a desired compound for other synthetic purposes. The harsh thermal conditions are a significant drawback, but modern techniques like microwave-assisted synthesis could mitigate this issue, making it more practical.[8]

The ultimate choice of synthetic route must be guided by a thorough evaluation of the laboratory's capabilities and project goals. Independent and rigorous analytical verification, following the protocol outlined in Section 4, is non-negotiable to ensure the integrity of the scientific outcomes.

References

A Senior Application Scientist's Guide to Benchmarking 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in Established Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] This document outlines standardized, self-validating protocols for assessing the efficacy of this specific compound against established alternatives, ensuring reproducible and comparable results.

Assessing Anticancer Activity: The MTT Cytotoxicity Assay

The initial evaluation of a novel compound's potential as an anticancer agent typically begins with an in vitro cytotoxicity assay. This determines the concentration at which the compound inhibits cellular growth and viability.

Expert Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing cell viability.[3] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active, living cells.[4] This reaction produces purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of the compound's cytotoxic effect.[5] This assay is an excellent first-pass screen to determine the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing cytotoxic potency.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution p1 Harvest and count cancer cells p2 Seed cells into 96-well plates (e.g., 5,000 cells/well) p1->p2 p3 Incubate overnight (37°C, 5% CO₂) p2->p3 t1 Prepare serial dilutions of This compound and control drugs (e.g., Doxorubicin) p3->t1 t2 Add compounds to wells t1->t2 t3 Incubate for 48-72 hours t2->t3 a1 Add MTT Reagent (e.g., 10 µL/well) t3->a1 a2 Incubate for 2-4 hours (Formation of formazan) a1->a2 a3 Add Solubilization Solution (e.g., DMSO, 100 µL/well) a2->a3 a4 Read absorbance at 570 nm a3->a4

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies and is designed for adherent cancer cell lines.[5][7]

  • Cell Plating (Day 1):

    • Harvest cells from culture and perform a viable cell count (e.g., using Trypan Blue).

    • Dilute the cell suspension to the desired seeding density (empirically determined for each cell line, typically 1,000-10,000 cells per well).

    • Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include control wells with media only for background subtraction.[5]

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment (Day 2):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound and a positive control drug (e.g., Doxorubicin, a standard chemotherapeutic) at various concentrations in the cell culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for a predetermined exposure time (typically 48 or 72 hours).

  • Assay Execution (Day 4 or 5):

    • Add 10 µL of sterile MTT Reagent (typically 5 mg/mL in PBS) to each well.[4]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of visible purple formazan precipitate.[7]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

    • Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Illustrative Data for Comparison

The following table demonstrates how to present the results to benchmark the test compound against known standards. Note: Data are hypothetical for illustrative purposes.

CompoundIC₅₀ on MCF-7 (Breast Cancer) [µM]IC₅₀ on HCT-116 (Colon Cancer) [µM]Selectivity vs. Normal Cells (e.g., BHK-21)
This compound Experimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)[8]~ 0.5 - 1.5~ 0.2 - 1.0Low
5-Fluorouracil (Positive Control)[9]~ 11.1~ 10.4Low
Inactive Quinolone Analogue (Negative Control)> 100> 100High

Evaluating Antimicrobial Efficacy: Broth Microdilution for MIC Determination

Quinolone and quinoline derivatives are well-known for their antibacterial properties.[2][10] A critical benchmark for any new potential antimicrobial agent is its Minimum Inhibitory Concentration (MIC).

Expert Rationale for Assay Selection

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[11] It provides a quantitative result representing the lowest concentration of the drug that completely inhibits the visible growth of a microorganism.[12] This method is highly standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring that results are reproducible and comparable across different laboratories.[13] It is also amenable to high-throughput screening in a 96-well plate format.

Experimental Workflow: Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_inoc Inoculation cluster_read Incubation & Reading p1 Prepare serial two-fold dilutions of test compound & controls (e.g., Ciprofloxacin) in broth p2 Dispense dilutions into 96-well plate p1->p2 i2 Dilute and add inoculum to each well (Final conc. ~5 x 10⁵ CFU/mL) p2->i2 i1 Prepare standardized bacterial inoculum (0.5 McFarland standard) i1->i2 r1 Incubate plate for 16-20 hours at 35-37°C i2->r1 r2 Visually inspect for turbidity r1->r2 r3 Determine MIC: Lowest concentration with no visible growth r2->r3

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol: Broth Microdilution for MIC

This protocol is based on CLSI guidelines for antimicrobial susceptibility testing.[13][14]

  • Preparation:

    • Prepare a stock solution of this compound and a relevant control antibiotic (e.g., Ciprofloxacin for Gram-negative bacteria, Vancomycin for Gram-positive) in an appropriate solvent.

    • In a 96-well plate, prepare two-fold serial dilutions of the compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

    • Include a growth control well (broth only, no drug) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, place the 96-well plate on a reading apparatus.

    • Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[12]

    • The growth control well must show distinct turbidity, and the sterility control well must remain clear.

Illustrative Data for Comparison

The following table shows a sample format for comparing the antimicrobial performance of the test compound. Note: Data are hypothetical for illustrative purposes.

CompoundMIC against S. aureus (Gram-positive) [µg/mL]MIC against E. coli (Gram-negative) [µg/mL]MIC against C. albicans (Fungus) [µg/mL]
This compound Experimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Antibacterial Control)[2]~ 0.25 - 1.0~ 0.008 - 0.03> 64
Vancomycin (Antibacterial Control)~ 0.5 - 2.0> 64> 64
Fluconazole (Antifungal Control)[15]> 64> 64~ 0.25 - 2.0

Probing Mechanism of Action: Kinase Inhibition Assays

Many quinoline derivatives exert their biological effects by inhibiting specific enzymes, particularly protein kinases, which are crucial regulators of cell signaling.[16][17]

Expert Rationale for Assay Selection

Identifying if this compound acts as a kinase inhibitor is a logical step in elucidating its mechanism of action, especially if it shows potent anticancer activity. Commercially available in vitro kinase assay kits (e.g., ADP-Glo™) provide a rapid, sensitive, and specific method for this purpose.[18] These assays measure the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition. Screening against a panel of kinases can reveal the compound's target specificity and potential off-target effects.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Generic)

This is a generalized protocol based on luminescence-based ADP detection systems.[18]

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the test compound (this compound) at various concentrations. Include a known inhibitor as a positive control (e.g., Staurosporine) and a vehicle (DMSO) control.

    • Add the specific kinase enzyme and its corresponding substrate/peptide.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent, which converts ADP to ATP and uses the newly synthesized ATP to drive a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus reflects kinase activity.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value for the specific kinase.

Illustrative Data for Comparison

The table below illustrates how to compare the inhibitory activity against a panel of relevant kinases. Note: Data are hypothetical for illustrative purposes.

CompoundIC₅₀ VEGFR-2 [µM]IC₅₀ EGFR [µM]IC₅₀ CDK2 [µM]
This compound Experimental ValueExperimental ValueExperimental Value
Sunitinib (Multi-kinase Inhibitor Control)[16]~ 0.08~ 5.0~ 1.0
Erlotinib (EGFR Inhibitor Control)> 10~ 0.02> 10
Roscovitine (CDK2 Inhibitor Control)> 10> 10~ 0.2

References

Navigating the Quest for Synergy: A Guide to Evaluating 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in Combination Therapies

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: An extensive review of current scientific literature reveals a notable absence of published studies detailing the synergistic effects of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile with other therapeutic compounds. While the broader class of quinoline derivatives has shown promise in anticancer research, exhibiting mechanisms such as cell cycle arrest and apoptosis induction, specific data on the combination therapies involving this particular carbonitrile derivative are not yet available.[1][2][3][4][5]

This guide is therefore presented as a forward-looking framework for researchers and drug development professionals. It is designed to provide a comprehensive, scientifically grounded methodology for investigating the potential synergistic interactions of this compound with established anticancer agents. The protocols and strategies outlined herein are based on established best practices in preclinical cancer research and are intended to serve as a robust starting point for your investigations.

Part 1: The Rationale for Synergy – A Mechanistic Hypothesis

Quinoline derivatives often exert their anticancer effects through diverse mechanisms of action.[2] For the purpose of this guide, we will hypothesize that this compound (let's designate it 'Q-CN') may induce cell cycle arrest or promote apoptosis. Based on this premise, synergistic partners could be selected from classes of chemotherapeutics with complementary mechanisms.

Potential Synergistic Partners:

  • Doxorubicin: A topoisomerase II inhibitor that intercalates DNA, leading to DNA damage and apoptosis. A combination with a cell cycle inhibitor could potentiate its effects.

  • Cisplatin: A platinum-based drug that forms DNA adducts, triggering apoptosis. Its efficacy can be enhanced by agents that modulate apoptotic pathways.[5]

  • Paclitaxel: A microtubule-stabilizing agent that causes mitotic arrest and apoptosis. Combining it with an agent that acts on a different phase of the cell cycle could be beneficial.

Part 2: Experimental Workflow for Synergy Assessment

A systematic approach is crucial to robustly evaluate the synergistic potential of Q-CN. The following workflow outlines the key experimental stages.

Synergy_Workflow cluster_0 Phase 1: Single-Agent Cytotoxicity cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Mechanistic Validation A Determine IC50 of Q-CN C Constant Ratio Combination Assay A->C B Determine IC50 of Partner Drug B->C E Cell Cycle Analysis C->E F Apoptosis Assays C->F D Checkerboard Assay (Non-Constant Ratio) D->E D->F G Western Blot for Pathway Analysis E->G F->G

Caption: A generalized workflow for assessing the synergistic effects of a novel compound.

Detailed Experimental Protocols

1. Single-Agent IC50 Determination

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Q-CN and each partner drug individually on a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Protocol: MTT Assay

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Q-CN and the partner drug in culture medium.

    • Replace the medium in the wells with the drug-containing medium, including a vehicle control.

    • Incubate the plates for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Combination Index (CI) Calculation for Synergy Quantification

  • Objective: To quantitatively determine if the combination of Q-CN and a partner drug is synergistic, additive, or antagonistic.

  • Protocol: Constant Ratio Combination Assay

    • Based on the individual IC50 values, prepare stock solutions of Q-CN and the partner drug.

    • Create a series of dilutions where the ratio of the two drugs is kept constant (e.g., based on the ratio of their IC50 values).

    • Perform the MTT assay as described above with these combination dilutions.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. The CI is a quantitative measure of the degree of drug interaction.

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

    Software such as CompuSyn can be used for CI calculation.

Part 3: Data Presentation and Interpretation

The results of the synergy studies should be presented in a clear and comparative manner.

Table 1: Hypothetical IC50 Values of Q-CN and Partner Drugs in MCF-7 Cells

CompoundIC50 (µM)
Q-CNHypothetical Value
DoxorubicinLiterature Value
CisplatinLiterature Value
PaclitaxelLiterature Value

Table 2: Hypothetical Combination Index (CI) Values for Q-CN Combinations in MCF-7 Cells

CombinationFa 0.5 (CI)Fa 0.75 (CI)Fa 0.9 (CI)Interpretation
Q-CN + Doxorubicin< 1< 1< 1Synergistic
Q-CN + Cisplatin≈ 1≈ 1≈ 1Additive
Q-CN + Paclitaxel> 1> 1> 1Antagonistic
Fa represents the fraction of cells affected (e.g., Fa 0.5 is 50% inhibition).

Part 4: Unraveling the Mechanism of Synergy

Should synergy be observed, the next critical step is to understand the underlying molecular mechanisms.

1. Cell Cycle Analysis

  • Objective: To determine if the synergistic effect is due to a combined impact on cell cycle progression.

  • Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

    • Treat cells with Q-CN, the partner drug, and the combination at synergistic concentrations for 24-48 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and resuspend them in a solution containing RNase A and propidium iodide.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 QCN Q-CN (Hypothesized G2/M Arrest) QCN->G2 Inhibits Doxo Doxorubicin (S-Phase Arrest) Doxo->S Inhibits

Caption: A hypothetical signaling pathway illustrating complementary cell cycle arrest.

2. Apoptosis Assays

  • Objective: To assess whether the combination treatment leads to an enhanced induction of apoptosis.

  • Protocol: Annexin V/PI Staining

    • Treat cells as described for cell cycle analysis.

    • Harvest the cells and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cells.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Part 5: Conclusion and Future Directions

While the synergistic potential of this compound remains to be elucidated, this guide provides a comprehensive framework for its investigation. Should synergistic combinations be identified, further in-depth mechanistic studies, followed by in vivo validation in animal models, would be the logical next steps in the drug development pipeline. The exploration of novel quinoline derivatives in combination therapies holds the promise of overcoming drug resistance and improving therapeutic outcomes for cancer patients.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, are paramount to ensuring a safe laboratory environment and upholding environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and a deep understanding of its potential hazards.

Core Principles of Chemical Disposal: Beyond the Bench

The disposal of any chemical compound should not be an afterthought but rather an integral part of the experimental design. For this compound, a quinoline derivative, we must operate under the assumption of potential hazards, including but not limited to acute toxicity, skin and eye irritation, and potential environmental harm.[1][2] The fundamental principle is to manage this chemical waste in a manner that isolates it from the environment and prevents any unintended exposure to laboratory personnel.

Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, a thorough risk assessment is critical. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar quinoline compounds provide a strong basis for precautionary measures.[1]

Assumed Hazard Profile:

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[3][4]Do not ingest. Wash hands thoroughly after handling.[5]
Skin Corrosion/Irritation Causes skin irritation.[2][3]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][7]Wear safety glasses with side shields or chemical splash goggles.[2]
Aquatic Toxicity Potentially toxic to aquatic life.Prevent release to the environment.[4]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene) are essential.

  • Body Protection: A flame-retardant lab coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[2]

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to ensure the safe and compliant disposal of this compound.

Step 1: Waste Segregation and Collection

  • Do not mix with other waste streams. Quinolone waste should be segregated to prevent unforeseen chemical reactions.

  • Collect all solid waste, including unused or expired this compound, and any contaminated materials (e.g., weigh boats, filter paper, absorbent pads from spills) in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.

Step 2: Waste Container Labeling

  • Proper labeling is a critical safety and regulatory requirement. The waste container must be clearly and legibly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 71083-61-9

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

Step 3: Decontamination of Empty Containers

  • Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous liquid waste in a separate, appropriately labeled container.

  • After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but always follow your institution's specific guidelines.

Step 4: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.

  • This storage area should be away from incompatible materials, such as strong oxidizing agents.

Step 5: Final Disposal Arrangements

  • Never dispose of this compound down the drain or in the regular trash. [1]

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.

Emergency Procedures: Preparedness is Key

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.[5][6]

  • Spill Response:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.

    • Carefully collect the absorbent material and the spilled substance and place it into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_decon Decontamination cluster_storage_disposal Storage & Final Disposal start Start Disposal Process assess_hazards Assess Hazards & Don PPE start->assess_hazards collect_solid Collect Solid Waste in Labeled Container assess_hazards->collect_solid triple_rinse Triple Rinse Empty Containers assess_hazards->triple_rinse store_waste Store in Designated Area collect_solid->store_waste collect_liquid Collect Liquid Waste (Rinsate) in Labeled Container collect_liquid->store_waste triple_rinse->collect_liquid contact_ehs Contact EHS/Licensed Contractor store_waste->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. The handling of novel or specialized chemical intermediates, such as 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, demands a rigorous and proactive approach to safety. This guide provides a comprehensive framework for personal protective equipment (PPE), handling, and disposal, grounded in the established hazard profiles of the quinoline chemical class.

A Note on Scientific Diligence: Specific safety data for this compound is not extensively published. Therefore, the following protocols are synthesized from the safety profiles of structurally similar quinoline derivatives.[1][2] The quinoline scaffold is associated with significant health hazards, including toxicity if swallowed or in contact with skin, serious eye irritation, and potential for genetic defects and carcinogenicity.[3][4] It is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact compound before beginning any work.

The Foundation: Hazard Assessment & Engineering Controls

Before any personal protective equipment is selected, a foundational understanding of the potential risks and the primary methods of exposure mitigation is essential. This proactive approach prioritizes minimizing exposure at the source.

Primary Hazards of the Quinoline Class:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye damage.[3][5][6]

  • Long-Term Health Effects: Suspected of causing genetic defects and may cause cancer.[3][4]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3][4]

Engineering Controls: Your First Line of Defense Reliance on PPE alone is insufficient. The primary method for controlling exposure to hazardous powders or vapors should always be engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood. This ensures that any dust or aerosols are contained and exhausted away from the operator.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted.[5][7]

Mandated Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly informed by the potential hazards. For a compound in the quinoline class, a comprehensive barrier is required to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationStandard (Example)Rationale
Eye & Face Protection Tightly fitting, splash-proof safety goggles combined with a face shield.EN 166 (EU) or ANSI Z87.1 (US)Protects against accidental splashes of reconstituted compound and airborne powder, preventing serious eye irritation or damage.[1][4]
Hand Protection Chemical-resistant, disposable gloves (e.g., Nitrile or Butyl rubber). Double-gloving is strongly recommended.Tested to EN 374 (EU) or ASTM F739 (US)Prevents skin contact, which can cause irritation and systemic toxicity.[1][3] Gloves must be inspected before use and changed immediately if contaminated.[4]
Body Protection A chemical-resistant lab coat with full-length sleeves, worn over full-length pants and closed-toe shoes. A disposable chemical-resistant gown is recommended for larger quantities.N/AEnsures no skin is exposed.[1] A complete suit may be necessary depending on the scale of work.[1]
Respiratory Protection A respirator is required if there is a risk of generating dust or aerosols outside of a fume hood. A NIOSH-approved N95 (or higher) particulate respirator or a respirator with type ABEK (EN 14387) cartridges should be used.NIOSH (US) or EN 14387 (EU)Protects against inhalation of the powdered compound, which may cause respiratory irritation and systemic toxicity.[1][4]

Operational Plan: Step-by-Step Safety Procedures

Adherence to a strict, logical workflow for donning and doffing PPE is critical to prevent cross-contamination and exposure.

PPE Donning & Doffing Workflow

The sequence of putting on and taking off PPE is designed to minimize the risk of contaminating your skin or street clothes.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Hand Hygiene Don2 2. Don Lab Coat / Gown Don1->Don2 Don3 3. Don Respirator (If Required) Don2->Don3 Don4 4. Don Eye/Face Protection Don3->Don4 Don5 5. Don Gloves (Outer Pair Last) Don4->Don5 Doff1 1. Remove Outer Gloves Doff2 2. Remove Gown / Lab Coat Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Remove Face/Eye Protection Doff3->Doff4 Doff5 5. Remove Respirator Doff4->Doff5 Doff6 6. Remove Inner Gloves Doff5->Doff6 Doff7 7. Final Hand Hygiene Doff6->Doff7

Caption: PPE Donning and Doffing Workflow.

Handling Procedure
  • Preparation: Designate a specific area within the fume hood for handling the compound. Assemble all necessary equipment (spatulas, weigh boats, solvent, vortexer) before retrieving the chemical container.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing: Carefully weigh the required amount of the powdered compound in the fume hood. Avoid creating dust. Use a static-control weigh boat if available.

  • Solubilization: Add solvent to the powder slowly to avoid splashing. Cap the container securely before mixing or vortexing.

  • Post-Handling: After use, decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol).

  • Doff PPE: Follow the doffing sequence meticulously to avoid self-contamination.

Spill and Disposal Management

Accidents can happen, and a clear plan is essential for a swift and safe response.

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Contain & Clean: For a solid spill, gently cover with an inert absorbent material like clay or diatomaceous earth.[8] Do not sweep dry powder. Carefully scoop the material into a labeled, sealable hazardous waste container. For a liquid spill, absorb with an inert material and place it in the waste container.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Containerization: Use designated, sealed, and clearly labeled hazardous waste containers.

  • Compliance: Dispose of all waste in accordance with local, regional, and national environmental regulations.[3][7] Do not discharge into drains or the environment.[4]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.